Propofol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCVFGFOZPWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Record name | propofol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Propofol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023523 | |
| Record name | Propofol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.955 g/cu cm @ 20 °C | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-straw-colored liquid | |
CAS No. |
2078-54-8 | |
| Record name | Propofol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2078-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propofol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | propofol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propofol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propofol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disoprofol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
| Record name | Propofol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00818 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPOFOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propofol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Propofol Action on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular interactions between the intravenous anesthetic propofol and the γ-aminobutyric acid type A (GABA-A) receptor, the principal target for its sedative and hypnotic effects. Through a detailed exploration of binding sites, allosteric modulation, and direct activation, this document serves as a critical resource for professionals engaged in neuroscience research and the development of novel anesthetic and neurological therapies.
Introduction: this compound and the GABA-A Receptor
This compound (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent characterized by its rapid onset and short duration of action.[1][2] Its primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2] GABA-A receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2] this compound enhances this inhibitory effect, and at higher concentrations, can directly activate the receptor in the absence of GABA.[1][3]
This compound's Dual-Action Mechanism
This compound exhibits a concentration-dependent dual mechanism of action on the GABA-A receptor:
-
Positive Allosteric Modulation: At clinically relevant, lower concentrations (approximately 0.5 µM to 100 µM), this compound potentiates the effect of GABA.[4][5][6] It binds to allosteric sites on the receptor, distinct from the GABA binding sites, and in doing so, increases the duration for which the chloride channel remains open in the presence of GABA.[2] This leads to an enhanced influx of chloride ions and a more profound inhibitory postsynaptic potential. This compound has been shown to slow both the deactivation and desensitization of the receptor.[7]
-
Direct Activation: At higher concentrations (typically above 100 µM), this compound can act as a direct agonist, gating the GABA-A receptor channel even in the absence of GABA.[1][3][4][5][6] This direct activation contributes to its anesthetic effects, particularly at the higher doses used for the induction of general anesthesia.
Binding Sites of this compound on the GABA-A Receptor
The specific locations where this compound binds to the GABA-A receptor have been a subject of extensive research, with photoaffinity labeling and site-directed mutagenesis studies identifying several key residues. There are at least three distinct classes of this compound binding sites.[8][9] The number of functional binding sites can vary depending on the subunit composition of the receptor pentamer, with estimates ranging from two to six sites.[9][10]
Key binding domains that have been identified include:
-
Transmembrane Domain Interfaces: Two well-characterized sites are located within the transmembrane domains at the interface between subunits.
-
Pore-Adjacent Site: A third class of binding site is located adjacent to the ion channel pore. Photoaffinity labeling studies have identified β-H267 in the second transmembrane domain (TM2) as a key residue in this region.[8][9]
The binding of this compound to these sites induces conformational changes in the receptor, stabilizing the open state of the channel and thereby enhancing inhibitory neurotransmission.
Quantitative Analysis of this compound-GABA-A Receptor Interaction
The following tables summarize key quantitative data from various studies on the interaction between this compound and its analogues with GABA-A receptors.
Table 1: Direct Activation of GABA-A Receptors by this compound
| Parameter | Value | Receptor/Cell Type | Reference |
| Dissociation Constant (Kd) | 1.2 x 10⁻⁵ M | Rat Hippocampal Pyramidal Neurons | [3] |
| Hill Coefficient (nH) | 1.8 | Rat Hippocampal Pyramidal Neurons | [3] |
| Threshold Concentration | < 10⁻⁶ M | Rat Hippocampal Pyramidal Neurons | [3] |
Table 2: Potentiation of GABA-A Receptors by this compound and its Analogues
| Compound | Parameter | Value | Receptor/Cell Type | Reference |
| ortho-Propofol diazirine | EC₅₀ | 1.7 ± 0.7 µM | α₁β₃ heteromers in HEK cells | [14] |
| ortho-Propofol diazirine | IC₅₀ | 2.9 ± 0.4 µM | β₃ homomers in Sf9 cells (TBPS binding) | [14] |
| This compound | Potentiation of GABA current | 46 ± 12% (at 0.5 µM) | Wild-type α₁β₁γ₂S receptors in oocytes | [4] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the mechanism of this compound action.
Electrophysiological Recording in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including GABA-A receptors, in a controlled environment.
Protocol:
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L). Typically, 18-20 ng of cRNA in a 30-60 nl volume is injected.[10]
-
Incubation: Injected oocytes are incubated for 2-4 days at 16°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 2.5 mM Na pyruvate, 100 U/ml penicillin, 100 µg/ml streptomycin, 50 µg/ml gentamycin, 5 mM HEPES; pH 7.4).[10]
-
Two-Electrode Voltage Clamp (TEVC): Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (typically -60 mV to -80 mV).
-
Drug Application: GABA and this compound solutions are applied to the oocyte via a perfusion system. The resulting currents are recorded and analyzed.
Whole-Cell Patch Clamp in Mammalian Cell Lines
This method allows for the recording of ion channel activity from a single cell, providing high-resolution data on channel kinetics.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits (e.g., α₁, β₃).[14]
-
Patch Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip and filled with an intracellular solution (e.g., 140 mM CsCl, 4 mM NaCl, 10 mM HEPES, 10 mM D-glucose, 5 mM EGTA, 0.5 mM CaCl₂, 2 mM Mg-ATP, pH 7.3).[14]
-
Gigaohm Seal Formation: The patch pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell. The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).[14]
-
Data Acquisition: The cell is perfused with an extracellular solution (e.g., 140 mM NaCl, 2.5 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM D-glucose, 1 mM CaCl₂, pH 7.4).[14] GABA and this compound are applied, and the resulting currents are recorded and analyzed.
Photoaffinity Labeling
This biochemical technique is used to identify the binding sites of a ligand on its target protein.
Protocol:
-
Synthesis of Photoreactive this compound Analogue: A this compound analogue containing a photo-reactive group (e.g., a diazirine) is synthesized. An example is ortho-propofol diazirine.[14]
-
Membrane Preparation: Membranes containing the GABA-A receptor of interest are prepared from cells expressing the receptor.[14]
-
Incubation and Photolysis: The membranes are incubated with the photoreactive this compound analogue. The sample is then irradiated with UV light at a specific wavelength (e.g., >320 nm) to activate the photoreactive group, leading to covalent bond formation with nearby amino acid residues.[14]
-
Protein Digestion and Mass Spectrometry: The labeled receptor is purified, digested into smaller peptides, and analyzed by mass spectrometry to identify the specific amino acid residues that were covalently modified by the this compound analogue.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Caption: Logical relationship of this compound's concentration-dependent actions.
Conclusion
This compound's mechanism of action on the GABA-A receptor is multifaceted, involving both the potentiation of GABAergic currents and direct channel activation through multiple allosteric binding sites. A thorough understanding of these molecular interactions, supported by quantitative data and detailed experimental protocols, is essential for the rational design of new anesthetic agents and for advancing our knowledge of inhibitory neurotransmission. This guide provides a foundational resource for researchers and developers in this critical field of study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Evidence that this compound Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]
- 5. Potentiating Action of this compound at GABAA Receptors of Retinal Bipolar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The General Anesthetic this compound Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three classes of this compound binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three classes of this compound binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Non-Equivalent Interfaces Mediate Direct Activation of GABAA Receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. A this compound binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of Propofol Beyond the GABAergic System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset and short duration of action. While its primary mechanism is the potentiation of γ-aminobutyric acid type A (GABAA) receptors, a growing body of evidence reveals a complex pharmacological profile involving numerous other molecular targets.[1][2][3][4] Understanding these non-GABAergic interactions is critical for elucidating the full spectrum of its clinical effects, including its hypnotic, amnesic, analgesic, and cardiovascular properties, as well as its potential side effects. This document provides a comprehensive technical overview of the key molecular targets of this compound beyond the GABAergic system, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Voltage-Gated Ion Channels
This compound significantly modulates the function of several voltage-gated ion channels, contributing to its effects on neuronal excitability and cardiovascular function.
Voltage-Gated Sodium Channels (VGSCs)
This compound inhibits voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[5] This inhibition of presynaptic VGSCs can depress excitatory neurotransmission.[6] this compound has been shown to interact with multiple sites on prokaryotic VGSCs.[5][7]
Key Findings:
-
This compound induces a voltage-dependent block of sodium channels, with an increased blocking potency at more depolarized membrane potentials.[8]
-
It causes a concentration-dependent shift in the steady-state inactivation of sodium channels to more hyperpolarized potentials.[9]
-
The combined effects of peak current block and the shift in inactivation result in significant inhibition of sodium currents at clinically relevant concentrations.[9]
| Target | Preparation | Effect | IC50 / K_d | Reference |
| Rat brain IIa Na+ channels (expressed in CHO cells) | Whole-cell patch clamp | Voltage-dependent block and shift in steady-state inactivation | Apparent IC50 of 10 µM near threshold potential (-60 mV) | [9] |
| Human skeletal muscle Na+ channels (hSkM1) | Whole-cell patch clamp | Voltage-dependent block | K_d from inactivated state: 4.6 µM | [8] |
-
Cell Preparation: Chinese hamster ovary (CHO) cells stably transfected with the rat brain IIa sodium channel α-subunit are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.
-
Sodium currents are evoked by depolarizing voltage steps.
-
-
Drug Application: this compound is prepared as a stock solution and diluted to the final desired concentrations in the external solution. The solution is then perfused over the cells.
-
Data Analysis:
-
Peak Current Inhibition: The peak sodium current is measured before and after this compound application at various concentrations to determine the IC50.
-
Steady-State Inactivation: A series of prepulses to various potentials are applied before a test pulse to a constant voltage. The normalized current is plotted against the prepulse potential to generate an inactivation curve. The potential at which half of the channels are inactivated (V1/2) is determined. The shift in V1/2 in the presence of this compound is then calculated.
-
// Invisible edges for layout this compound -> na_influx [style=invis];
// Inhibition representation this compound -> na_influx [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; na_influx -> action_potential [color="#EA4335", style=dashed, arrowhead=tee, constraint=false];
} this compound Inhibition of Voltage-Gated Sodium Channels.
Voltage-Gated Calcium Channels (VGCCs)
This compound inhibits L-type and T-type calcium channels, which can contribute to its cardiovascular side effects such as negative inotropy, hypotension, and bradycardia.[10] The inhibition of presynaptic calcium channels also reduces neurotransmitter release.[11]
Key Findings:
-
This compound enhances the voltage-dependent inactivation of L-type calcium channels in human atrial myocytes.[10]
-
It inhibits cardiac L-type calcium current, possibly by interacting with the dihydropyridine-binding site.[12]
-
In sensory neurons, this compound has been shown to strongly depress the L-type and T-type components of the calcium current.[13]
| Target | Preparation | Effect | Concentration | Reference |
| Human L-type Ca2+ channels | Human atrial myocytes | Enhanced inactivation | Clinically relevant concentrations | [10] |
| Rat L-type Ca2+ channels | Rat cardiac trabeculae | Negative inotropic effect | 20 µg/ml | [14] |
| Chick T-type and L-type Ca2+ channels | Chick sensory neurons | Inhibition of current | 0.3 mM | [13] |
-
Membrane Preparation: Rat myocardial membranes are prepared by homogenization and centrifugation.
-
Binding Assay:
-
Membranes are incubated with [3H]nitrendipine (a dihydropyridine (B1217469) calcium channel antagonist) in the presence and absence of various concentrations of this compound.
-
The reaction is carried out in a buffer solution at a specified temperature and for a set duration.
-
-
Separation and Scintillation Counting:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed, and the radioactivity retained on the filters (representing bound ligand) is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Scatchard analysis is used to determine the apparent dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
The effect of this compound on these parameters is then evaluated.
-
Voltage-Gated Potassium Channels (VGKCs)
This compound has been shown to inhibit multiple human cardiac potassium channels, which may contribute to its antiarrhythmic effects observed in some clinical settings.
Key Findings:
-
This compound inhibits the transient outward potassium current (Ito) and the ultrarapidly activating delayed rectifier potassium current (IKur) in human atrial myocytes.[15]
-
It also suppresses hKv1.5, hERG, and hKCNQ1/hKCNE1 channels expressed in HEK 293 cells.[15]
-
The block of hKv1.5 channels by this compound is concentration-dependent and suggests a preferential block of the open state of the channel.[16]
| Target | Preparation | Effect | IC50 | Reference |
| Human atrial Ito | Human atrial myocytes | Inhibition | 33.5 ± 2.0 µM | [15] |
| Human atrial IKur | Human atrial myocytes | Inhibition | 35.3 ± 1.9 µM | [15] |
| hKv1.5 channels | HEK 293 cells | Inhibition | 49.3 ± 9.4 µM | [16] |
Ligand-Gated Ion Channels
Beyond the GABAergic system, this compound interacts with several other ligand-gated ion channels.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
This compound inhibits nAChRs, which may contribute to its muscle relaxant properties.[17] This inhibition generally occurs at concentrations higher than those required for general anesthesia.[17][18]
Key Findings:
-
This compound inhibits both adult muscle (α1β1δε) and neuronal (α3β2 and α7) nAChR subtypes.[17]
-
The inhibition of nAChRs is a common feature among several general anesthetics.[19]
| Target Subtype | Preparation | Effect | Concentration | Reference |
| α1β1δε, α3β2, α7 | Xenopus oocytes | Inhibition of ACh-induced currents | Higher than for general anesthesia | [17] |
Glycine (B1666218) Receptors (GlyRs)
This compound potentiates the function of glycine receptors, which are important inhibitory receptors in the spinal cord and brainstem.[20] This action may contribute to this compound-induced analgesia and anesthesia.[20][21]
Key Findings:
-
At low concentrations, this compound potentiates glycine-induced chloride currents.[20]
-
This potentiation is caused by slowing the current desensitization and deactivation.[20]
-
This compound can restore the function of some mutant glycine receptors associated with hyperekplexia.[22]
| Target | Preparation | Effect | Concentration | Reference |
| Glycine Receptors | Rat spinal dorsal horn neurons | Potentiation of glycine-induced I_Cl | Low concentrations | [20] |
N-Methyl-D-Aspartate (NMDA) Receptors
This compound inhibits NMDA receptors, a subtype of glutamate (B1630785) receptor involved in excitatory synaptic transmission and synaptic plasticity.[23][24] This inhibition may contribute to its anesthetic, amnesic, and neuroprotective properties.[23][25]
Key Findings:
-
This compound produces a reversible, dose-dependent inhibition of whole-cell currents activated by NMDA.[23]
-
The inhibition is non-competitive and not voltage-dependent.[23]
-
This compound can reduce the NMDA receptor-induced increase in intracellular calcium.[25]
-
It has been shown to inhibit the phosphorylation of the GluN2B subunit of the NMDA receptor.[26]
| Target | Preparation | Effect | IC50 | Reference |
| NMDA Receptors | Cultured mouse hippocampal neurons | Inhibition of NMDA-activated currents | ~160 µM | [23] |
| NMDA Receptors | Cultured rat cerebrocortical neurons | Reduction of NMDA-induced Ca2+ increase | Significant effect at 10 µM | [25] |
AMPA Receptors
The interaction of this compound with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is complex, with some studies suggesting an enhancement of ion currents.[27]
Key Findings:
-
This compound can decelerate the desensitization of AMPA receptor channels in the presence of glutamate.[27]
-
It has been found to increase the phosphorylation of the GluA1 subunit of the AMPA receptor in the hippocampus.[28]
Mitochondrial Targets
This compound has significant effects on mitochondrial function, which are thought to be related to the rare but serious this compound infusion syndrome (PRIS).
Key Findings:
-
This compound can inhibit the mitochondrial electron transport chain at multiple sites, including complexes I, II, and III.[29][30][31]
-
It can reduce the mitochondrial membrane potential and decrease cellular ATP biosynthesis.[32]
-
This compound may also impair mitochondrial biogenesis by reducing the expression of PGC-1α.[33]
| Target | Preparation | Effect | Concentration | Reference |
| Mitochondrial complexes I, II, III | Isolated rat mitochondria, various cell lines | Inhibition of activity | 100-400 µM | [29] |
| Mitochondrial membrane potential | Mouse macrophage-like Raw 264.7 cells | Reduction | Clinically relevant concentrations | [32] |
-
Cell Culture and Treatment: A suitable cell line (e.g., SH-SY5Y) is cultured and then treated with various concentrations of this compound for specified durations.
-
Oxygen Consumption Rate (OCR) Measurement:
-
A Seahorse XF Analyzer is used to measure the OCR.
-
Cells are plated in a Seahorse XF cell culture microplate.
-
After baseline measurements, sequential injections of mitochondrial inhibitors are added:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiration.
-
Rotenone/antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.
-
-
-
Data Analysis: The different parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity) are calculated from the OCR measurements and compared between control and this compound-treated cells.
Other Molecular Targets
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels
This compound inhibits HCN channels, which are involved in cardiac pacemaker activity. This inhibition may be a mechanism for the bradycardia sometimes observed with this compound administration.[34][35]
Key Findings:
-
This compound suppresses the maximum current of HCN channels at clinical concentrations.[34][35]
-
It causes a hyperpolarizing shift in the voltage dependence of channel opening.[34][35]
Conclusion
The pharmacological actions of this compound extend far beyond its well-established effects on the GABAA receptor. Its interactions with a diverse array of molecular targets, including voltage-gated ion channels, various ligand-gated ion channels, and mitochondrial components, contribute significantly to its overall clinical profile. A thorough understanding of these non-GABAergic mechanisms is essential for the rational development of new anesthetic agents with improved safety and efficacy, and for optimizing the clinical use of this compound to maximize its benefits while minimizing potential adverse effects. Further research into these off-target interactions will continue to refine our knowledge of this indispensable anesthetic drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the voltage-gated sodium channel NaChBac at multiple sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. This compound inhibits the voltage-gated sodium channel NaChBac at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blocks human skeletal muscle sodium channels in a voltage-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of central nervous system sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The intravenous anesthetic this compound inhibits human L-type calcium channels by enhancing voltage-dependent inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Modulation of cardiac calcium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The general anesthetic this compound inhibits transmembrane calcium current in chick sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Negative and positive inotropic effects of this compound via L-type calcium channels and the sodium-calcium exchanger in rat cardiac trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intravenous anesthetic this compound inhibits multiple human cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of this compound with voltage-gated human Kv1.5 channel through specific amino acids within the pore region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of nicotinic acetylcholine receptors in the mechanisms of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The actions of this compound on gamma-aminobutyric acid-A and glycine receptors in acutely dissociated spinal dorsal horn neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Behavior and cellular evidence for this compound-induced hypnosis involving brain glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Restores the Function of “Hyperekplexic” Mutant Glycine Receptors in Xenopus Oocytes and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition by this compound (2,6 di-isopropylphenol) of the N-methyl-D-aspartate subtype of glutamate receptor in cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The role of NMDA receptors in rat this compound self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of this compound on N-methyl-D-aspartate receptor-mediated calcium increase in cultured rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound produces preventive analgesia via GluN2B-containing NMDA receptor/ERK1/2 signaling pathway in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of this compound on recombinant AMPA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound selectively alters GluA1 AMPA receptor phosphorylation in the hippocampus but not prefrontal cortex in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound induces a metabolic switch to glycolysis and cell death in a mitochondrial electron transport chain-dependent manner | PLOS One [journals.plos.org]
- 30. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 31. This compound Is Mitochondrion-Toxic and May Unmask a Mitochondrial Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. This compound specifically inhibits mitochondrial membrane potential but not complex I NADH dehydrogenase activity, thus reducing cellular ATP biosynthesis and migration of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. This compound induces impairment of mitochondrial biogenesis through inhibiting the expression of peroxisome proliferator-activated receptor-γ coactivator-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. This compound, an Anesthetic Agent, Inhibits HCN Channels through the Allosteric Modulation of the cAMP-Dependent Gating Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. This compound, an Anesthetic Agent, Inhibits HCN Channels through the Allosteric Modulation of the cAMP-Dependent Gating Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Propofol on Synaptic Plasticity and Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propofol, a widely utilized intravenous anesthetic, exerts profound effects on the central nervous system, primarily through the potentiation of GABAergic inhibition. Beyond its anesthetic properties, this compound significantly modulates synaptic plasticity and transmission, processes fundamental to learning, memory, and cognitive function. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying this compound's influence on synaptic dynamics. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the neurological effects of anesthetics and developing novel therapeutic strategies.
Introduction
The administration of this compound is known to occasionally lead to postoperative cognitive dysfunction (POCD), particularly in vulnerable patient populations. Understanding the impact of this anesthetic on the fundamental processes of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), is crucial for elucidating the mechanisms of POCD and for the development of safer anesthetic regimens. This compound's primary mechanism of action involves the positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to increased chloride ion influx and neuronal hyperpolarization.[1] This enhanced inhibition significantly alters the balance of excitatory and inhibitory signals within neural circuits, thereby affecting synaptic strength and plasticity. This guide will explore the multifaceted effects of this compound, from its influence on receptor function to its impact on dendritic spine architecture and the underlying signaling cascades.
Quantitative Effects of this compound on Synaptic Plasticity and Transmission
The following tables summarize the quantitative data from various studies on the effects of this compound on key parameters of synaptic plasticity and transmission.
Table 1: Effects of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
| Parameter | This compound Concentration/Dose | Brain Region | Experimental Model | Effect | Reference |
| LTP Maintenance | 20 mg/kg, i.p. | Hippocampal CA1 | Anesthetized Rats | Impaired | [2] |
| LTD Development | 20 mg/kg, i.p. | Hippocampal CA1 | Anesthetized Rats | Enhanced | [2] |
| LTP Induction (Theta-burst stimulation) | 30 µM | Rat Hippocampal Slices | In vitro | Inhibited | [3] |
| LTP Maintenance | 30 µM | Rat Hippocampal Slices | In vitro | Less effect than on induction | [3] |
| LTD | 30 µM | Rat Hippocampal Slices | In vitro | No inhibition | [3] |
| LTP | 50 mg/kg | Infant Rats | In vivo | Impaired | [4] |
| LTP and LTD | 150 mg/kg | PTSD Mice Hippocampus | In vivo | Rescued impaired LTP and LTD | [5] |
| Basal Synaptic Transmission & LTP | Postnatal Day 7 application | Mouse Hippocampal CA1 | In vivo | Decreased | [6] |
| LTD | Postnatal Day 7 application | Mouse Hippocampal CA1 | In vivo | Not affected | [6] |
Table 2: Effects of this compound on Dendritic Spine Density
| Postnatal Day (PND) of Administration | This compound Dose | Brain Region | Effect on Spine Density | Quantitative Change | Reference |
| PND 5 | 50 mg/kg, i.p. | Medial Prefrontal Cortex (Apical) | Decrease | 47 ± 20% decrease (from 0.11 ± 0.01 to 0.06 ± 0.02 µm⁻¹) | [7][8] |
| PND 5 | 50 mg/kg, i.p. | Medial Prefrontal Cortex (Basal) | Decrease | 68 ± 19% decrease (from 0.11 ± 0.03 to 0.04 ± 0.02 µm⁻¹) | [7][8] |
| PND 10 | Single or repeated doses | Medial Prefrontal Cortex | Decrease | Not specified | [9] |
| PND 15, 20, or 30 | Single or repeated doses | Medial Prefrontal Cortex | Increase | Not specified | [9][10] |
| PND 20 (Single dose) | Not specified | Medial Prefrontal Cortex (Apical) | Increase | 20 ± 6% increase (from 1.1 ± 0.07 to 1.33 ± 0.06 µm⁻¹) | [7] |
| PND 20 (6-hour treatment) | Not specified | Medial Prefrontal Cortex (Apical) | Increase | 31 ± 12% increase (to 1.45 ± 0.07 µm⁻¹) | [7] |
| PND 20 (6-hour treatment) | Not specified | Medial Prefrontal Cortex (Basal) | Increase | 20 ± 6% increase (to 1.24 ± 0.06 µm⁻¹) | [7] |
| Adult-born neurons | Not specified | Mouse Brain | No change | Not specified | [9] |
Table 3: Effects of this compound on Excitatory and Inhibitory Postsynaptic Currents (EPSCs and IPSCs)
| Current Type | This compound Concentration | Preparation | Effect | Mechanism | Reference |
| EPSCs | Supratherapeutic concentrations | Not specified | Inhibition | Reduced Ca²⁺ influx | [11] |
| EPSCs | 250 µmol/L | Mouse brain slice | Reduced by 14% ± 1% | Inhibition of Na⁺ and Ca²⁺ channels | [12] |
| Paired-Pulse Ratio (PPR) | 250 µmol/L | Mouse brain slice | Increased to 53% ± 8% | Presynaptic mechanism | [12] |
| Phasic IPSCs | 1 µM | Isolated Solitary Tract Nucleus Neurons | Enhanced decay time constant | Postsynaptic GABA-A receptor modulation | [13][14] |
| Tonic Currents | >3 µM | Isolated Solitary Tract Nucleus Neurons | Induced | Postsynaptic GABA-A receptor modulation | [13][14] |
| IPSC Frequency | >3 µM | Isolated Solitary Tract Nucleus Neurons | Increased | Presynaptic action | [13][14] |
| GABA-A IPSCs | 3 µM | Ventrobasal Thalamic Neurons | Increased amplitude, decay time, and charge transfer | Potentiation of GABA-A receptor Cl⁻ conductance | [15] |
Key Signaling Pathways Modulated by this compound
This compound's impact on synaptic plasticity is mediated by its influence on several key intracellular signaling pathways.
HTR1A/GRIA2/PIK3R1 Signaling Pathway
Recent studies have implicated the suppression of the 5-Hydroxytryptamine Receptor 1A (HTR1A)/Glutamate Receptor 2 (GRIA2)/Phosphoinositide 3-Kinase Regulatory Subunit 1 (PIK3R1) signaling pathway in this compound-induced cognitive dysfunction.[16] this compound treatment has been shown to reduce the expression of factors related to this pathway, leading to decreased neuronal activity and synaptic plasticity.[16]
This compound's inhibitory effect on the HTR1A/GRIA2/PIK3R1 pathway.
AMPK/SIRT1/PGC-1α Signaling Pathway
This compound can promote synaptic plasticity and inhibit neuronal ferroptosis by modulating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) axis.[17] This pathway is crucial for cellular energy homeostasis and mitochondrial function, both of which are vital for neuronal health and plasticity.
This compound's activation of the AMPK/SIRT1/PGC-1α pathway.
GABA-B Receptor-Mediated Signaling
In addition to its well-known effects on GABA-A receptors, this compound also modulates GABA-B receptors. In the thalamic reticular nucleus, this compound depresses electrical synaptic transmission by acting on metabotropic GABA-B receptors, a process mediated by the adenylyl cyclase-cAMP-PKA signaling pathway.[18]
This compound's modulation of electrical synapses via the GABA-B pathway.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound on synaptic plasticity and transmission.
Electrophysiological Recordings in Hippocampal Slices
Objective: To measure field excitatory postsynaptic potentials (fEPSPs) and assess LTP and LTD in response to this compound.
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline test pulses (e.g., every 15 seconds) to evoke fEPSPs.
-
-
This compound Application:
-
After establishing a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound.
-
-
LTP/LTD Induction:
-
To induce LTP, apply a high-frequency stimulation protocol (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[3]
-
To induce LTD, apply a low-frequency stimulation protocol (e.g., 900 pulses at 1 Hz).[3]
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize post-induction fEPSP slopes to the pre-induction baseline to determine the magnitude of LTP or LTD.
-
Workflow for electrophysiological recording of synaptic plasticity.
Immunofluorescence for Synaptic Proteins
Objective: To visualize and quantify the expression of synaptic proteins (e.g., PSD-95, synaptophysin) following this compound treatment.
Protocol:
-
Tissue Preparation:
-
Following in vivo this compound or vehicle administration, perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose.
-
Section the brain into 30-40 µm thick slices using a cryostat.
-
-
Staining:
-
Wash sections in PBS and permeabilize with a solution containing Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS).
-
Incubate sections with primary antibodies against the synaptic proteins of interest overnight at 4°C.
-
Wash sections and incubate with fluorescently labeled secondary antibodies.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity or the number of positive puncta to determine protein expression levels.
-
Western Blot Analysis
Objective: To quantify the expression levels of proteins involved in signaling pathways and synaptic plasticity after this compound treatment.
Protocol:
-
Protein Extraction:
-
Homogenize brain tissue (e.g., hippocampus) from this compound- and vehicle-treated animals in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against the proteins of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Electron Microscopy
Objective: To examine the ultrastructural changes in synapses, including synaptic vesicle density and postsynaptic density morphology, following this compound exposure.
Protocol:
-
Tissue Preparation:
-
Perfuse animals with a fixative solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Dissect the brain region of interest and cut it into small blocks.
-
Post-fix the tissue blocks in osmium tetroxide.
-
Dehydrate the tissue in a graded series of ethanol (B145695) and embed in resin.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate.
-
-
Imaging and Analysis:
-
Acquire images of synaptic profiles using a transmission electron microscope.
-
Perform quantitative analysis of synaptic parameters, such as the number of synapses per unit area, the length and thickness of the postsynaptic density, and the number of synaptic vesicles.
-
Conclusion and Future Directions
This compound exerts complex and multifaceted effects on synaptic plasticity and transmission. While its primary action is the potentiation of GABA-A receptors, it also modulates other neurotransmitter systems and intracellular signaling pathways, leading to significant alterations in synaptic structure and function. The dose, duration of exposure, and developmental stage of the subject are critical factors that determine the nature and extent of these effects.
Future research should focus on further elucidating the specific molecular targets of this compound within the synapse and the long-term consequences of this compound-induced changes in synaptic plasticity on cognitive function. The development of animal models that more accurately recapitulate the clinical scenario of POCD will be invaluable. Furthermore, a deeper understanding of the signaling pathways modulated by this compound may reveal novel therapeutic targets for the prevention or treatment of anesthetic-induced cognitive impairment. The continued application of advanced techniques such as single-cell RNA sequencing and in vivo two-photon imaging will undoubtedly provide further insights into the intricate interplay between this compound and the dynamic processes of synaptic plasticity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijper.org [ijper.org]
- 3. This compound inhibits long-term potentiation but not long-term depression in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippocampal SIRT1-Mediated Synaptic Plasticity and Glutamatergic Neuronal Excitability Are Involved in Prolonged Cognitive Dysfunction of Neonatal Rats Exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on hippocampal synaptic transmission in behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Integrative Bioinformatics Analysis of the Potential Mechanisms Involved in this compound Affecting Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Modulates Microglial Glucose Metabolism Via the AMPK/HIF-1α Signaling Pathway To Ameliorate ECS-induced Cognitive Deficits in Depressive-like Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for recording miniature inhibitory postsynaptic currents in the central nervous system suitable for quantal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Cerebellar Parallel Fiber-Purkinje Cell Synaptic Transmission via Activation of Presynaptic GABAB Receptors in vitro in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hippocampal slice preparation for electrophysiology [protocols.io]
- 14. This compound Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound enhances the field excitatory postsynaptic potentials in CA1 hippocampal slices of young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound on Electrical Synaptic Strength in Coupling Reticular Thalamic GABAergic Parvalbumin-Expressing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Propofol on Neuroinflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action. Beyond its anesthetic properties, a growing body of evidence highlights its significant immunomodulatory and neuroprotective effects. A key aspect of this neuroprotection lies in its ability to attenuate neuroinflammatory processes, which are central to the pathophysiology of various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences neuroinflammatory pathways, with a focus on key signaling cascades, quantitative data from preclinical studies, and detailed experimental methodologies.
Core Mechanisms of this compound's Anti-Neuroinflammatory Action
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways within glial cells, the resident immune cells of the central nervous system (CNS). The primary cellular targets are microglia and astrocytes, which, when activated, release a plethora of pro-inflammatory mediators. This compound has been shown to suppress this activation, thereby reducing the production of cytokines, chemokines, and reactive oxygen species (ROS).
Key Signaling Pathways Modulated by this compound:
-
Toll-Like Receptor 4 (TLR4) Signaling: this compound can inhibit the TLR4/MyD88/NF-κB pathway, a central axis in the innate immune response. By downregulating TLR4 expression and subsequent signaling, this compound prevents the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for numerous pro-inflammatory genes.[1][2][3][4][5]
-
NLRP3 Inflammasome: The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of these key cytokines.[5][6][7]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important cytokine signaling cascade. This compound has been shown to attenuate the activation of the JAK2/STAT3 pathway, which is involved in inflammatory responses in the brain.[8][9]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a complex pathway with diverse cellular functions, including inflammation. This compound's modulation of this pathway appears to be context-dependent, with some studies suggesting its activation contributes to anti-inflammatory effects.[8][10][11][12]
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound on neuroinflammatory markers.
Table 1: In Vitro Studies on this compound's Anti-Inflammatory Effects
| Cell Type | Stimulus | This compound Concentration | Target | Effect | Reference |
| BV2 Microglia | LPS (10 ng/ml) | 50 μM | TNF-α, IL-1β, iNOS, COX-2 | Significant decrease in protein expression | [11][12] |
| Primary Microglia | LPS | 10, 20, 50, 100 μM | Tnf, Nos2, Ticam1, Myd88, Irf3, Nfkb1 mRNA | Concentration-dependent reduction | [10] |
| BV2 Microglia | OGD/R | Not Specified | TLR4, MyD88, NF-κB | Inhibition of upregulation | [3] |
| Spinal Astrocytes | LPS | 10 μM | IL-1β, IL-6, TNF-α | Reduced secretion | [4] |
| BV2 Microglia | CoCl2 (hypoxia) | Not Specified | p-JAK1, p-STAT3 | Diminished CoCl2-modulated effects | [8] |
Table 2: In Vivo Studies on this compound's Anti-Inflammatory Effects
| Animal Model | Injury Model | This compound Dosage | Target | Effect | Reference |
| Mice | LPS (2 mg/kg) induced sepsis | 80 mg/kg | Hippocampal inflammation | Inhibition of inflammation and improved cognitive performance | [11][12] |
| Aged Rats | Repeated this compound | 200 mg/kg daily | p-NF-κB p65, NLRP3, Caspase-1 p20 | Promoted activation | [7] |
| Rats | Blast-induced TBI | Not Specified | NLRP3 inflammasome activation | Substantial suppression | [6] |
| Rats | Autogenous orthotropic liver transplantation | Not Specified | JAK2, STAT3 expression | Attenuated expression | [9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects.
Signaling Pathway Diagrams
Caption: this compound inhibits the TLR4 signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Experimental Workflow Diagram
Caption: A typical in vitro experimental workflow.
Detailed Experimental Protocols
Western Blotting for Signaling Protein Expression
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., p-NF-κB p65, NLRP3, p-JAK2, p-STAT3).
-
Methodology:
-
Cell Lysis: Following treatment with an inflammatory stimulus and/or this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., anti-p-NF-κB p65, anti-NLRP3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
-
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum.
-
Methodology:
-
Sample Collection: Cell culture supernatants or serum samples are collected after experimental treatments.
-
Assay Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
Incubation: The plate is incubated to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: A substrate solution is added, which reacts with HRP to produce a color change.
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Immunohistochemistry for Glial Activation Markers
-
Objective: To visualize and quantify the expression of glial activation markers (e.g., Iba-1 for microglia, GFAP for astrocytes) in brain tissue.[13][14][15][16][17]
-
Methodology:
-
Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Sectioning: Brain tissue is sectioned using a cryostat.
-
Antigen Retrieval: Sections are subjected to antigen retrieval if necessary.
-
Blocking: Sections are blocked with a solution containing normal serum and Triton X-100 to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against Iba-1 or GFAP overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining: Nuclei are counterstained with DAPI.
-
Imaging: Sections are mounted and imaged using a fluorescence or confocal microscope.
-
Analysis: The number of Iba-1 or GFAP-positive cells and their morphology are analyzed using image analysis software.
-
Conclusion and Future Directions
The evidence strongly indicates that this compound possesses significant anti-neuroinflammatory properties, primarily through the modulation of key signaling pathways such as TLR4/NF-κB, the NLRP3 inflammasome, and JAK/STAT. These effects are observed in both in vitro and in vivo models of neuroinflammation. The ability of this compound to quell the inflammatory cascade in the CNS holds considerable promise for its therapeutic application beyond anesthesia, particularly in the context of acute brain injuries and chronic neurodegenerative diseases.
Future research should focus on elucidating the precise molecular interactions of this compound with its targets within these pathways. Furthermore, well-designed clinical trials are necessary to translate these promising preclinical findings into effective therapeutic strategies for patients with neuroinflammatory conditions. The development of novel this compound analogs with enhanced anti-inflammatory activity and fewer side effects could also be a valuable avenue for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-Like Receptor 4 Deficiency Ameliorates this compound-Induced Impairments of Cognitive Function and Synaptic Plasticity in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR4 signaling is involved in the protective effect of this compound in BV2 microglia against OGD/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Lipopolysaccharide-Induced Inflammatory Responses in Spinal Astrocytes via the Toll-Like Receptor 4/MyD88-Dependent Nuclear Factor-κB, Extracellular Signal-Regulated Protein Kinases1/2, and p38 Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates inflammatory response and apoptosis to protect d-galactosamine/lipopolysaccharide induced acute liver injury via regulating TLR4/NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits NLRP3 Inflammasome and Attenuates Blast-Induced Traumatic Brain Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound postconditioning attenuates hippocampus ischemia-reperfusion injury via modulating JAK2/STAT3 pathway in rats after autogenous orthotropic liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Inhibits Microglial Activation via miR-106b/Pi3k/Akt Axis [frontiersin.org]
- 11. This compound inhibits neuroinflammation and metabolic reprogramming in microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of general anesthesia drugs on GFAP/Iba-1 expression: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. e-century.us [e-century.us]
- 16. researchgate.net [researchgate.net]
- 17. Effect of general anesthesia drugs on GFAP/Iba-1 expression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Propofol: A Technical Guide to its Neuroprotective and Neurotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent valued for its rapid onset and short duration of action.[1] Beyond its anesthetic properties, a growing body of evidence reveals a complex and often contradictory role for this compound in the central nervous system, exhibiting both neuroprotective and neurotoxic effects. This duality is highly dependent on factors such as dose, duration of exposure, developmental stage of the brain, and the underlying physiological or pathological condition.[2][3] This in-depth technical guide synthesizes the current understanding of this compound's impact on neuronal health, providing a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for investigation, and a quantitative summary of key research findings.
I. Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective properties in various models of neuronal injury, particularly in the context of cerebral ischemia and traumatic brain injury.[1][4] Its protective mechanisms are multifaceted, involving the modulation of key signaling pathways, reduction of inflammation, and mitigation of oxidative stress.
A. Mechanisms of Neuroprotection
1. Potentiation of GABAergic Neurotransmission: this compound enhances the activity of γ-aminobutyric acid type A (GABAA) receptors, the major inhibitory neurotransmitter receptors in the brain.[5][6] This potentiation leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. This reduction in metabolic demand is a cornerstone of its neuroprotective effect, particularly in the context of ischemia where energy supplies are limited.[5]
2. Attenuation of Excitotoxicity: By reducing neuronal excitability, this compound indirectly mitigates the damaging cascade of excitotoxicity, which is characterized by excessive activation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[7]
3. Anti-inflammatory and Antioxidant Properties: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the brain.[8] This is achieved, in part, through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[9] Furthermore, its chemical structure, similar to that of vitamin E, endows it with antioxidant properties, allowing it to scavenge reactive oxygen species (ROS) and reduce oxidative stress.[8]
4. Activation of Pro-Survival Signaling Pathways: this compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial cascade involved in promoting cell survival and inhibiting apoptosis.[10][11]
B. Signaling Pathways in Neuroprotection
PI3K/Akt Signaling Pathway:
GABAA Receptor Modulation:
II. Neurotoxic Effects of this compound
Despite its neuroprotective potential, this compound can also exert neurotoxic effects, particularly in the developing brain and with prolonged or high-dose exposure.[2][3] These detrimental effects are primarily mediated by the induction of apoptosis and mitochondrial dysfunction.
A. Mechanisms of Neurotoxicity
1. Induction of Apoptosis: this compound has been shown to trigger programmed cell death, or apoptosis, in neurons.[12] This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be initiated by this compound.[12]
2. Mitochondrial Dysfunction: this compound can disrupt mitochondrial function by increasing the permeability of the mitochondrial membrane, leading to a decrease in mitochondrial membrane potential (ΔΨm).[12] This disruption impairs ATP synthesis and increases the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[13]
3. Effects on the Developing Brain: The developing brain is particularly vulnerable to the neurotoxic effects of this compound.[2][14] Exposure during critical periods of synaptogenesis can lead to widespread neuronal apoptosis and long-term cognitive and behavioral deficits.[14]
B. Signaling Pathways in Neurotoxicity
Apoptosis Induction via Caspase Activation:
Mitochondrial Dysfunction:
III. Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the neuroprotective and neurotoxic effects of this compound.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | This compound Concentration/Dose | Measured Outcome | Result |
| Rat organotypic hippocampal slices (OGD) | 10-100 µM | CA1 injury | Attenuated |
| Rats (permanent MCAO) | 100 mg/kg | Infarct size | Reduced by ~30% |
| Primary cortical neuronal-glial cultures (OGD) | 0.05-10 µM | Cell viability (MTT assay) | Increased |
| BV2 microglia (OGD/reoxygenation) | 30 µM | Cell viability | Significantly alleviated hypoxic injury |
| Rats (Ischemic brain injury) | 10 mg/kg | Infarct volume | Significantly reduced |
Table 2: Neurotoxic Effects of this compound
| Experimental Model | This compound Concentration/Dose | Measured Outcome | Result |
| Neonatal mice (P7) | 50, 100, 150 mg/kg/day for 5 days | Apoptotic factors (caspase-3, Bax) | Increased at 100 and 150 mg/kg |
| Primary hippocampal neurons | 1, 10, 100 µM | Apoptotic proteins | Significantly increased at 100 µM |
| Primary hippocampal neurons | 1, 10, 100 µM | Mitochondrial membrane potential | Significantly decreased in a dose-dependent manner |
| Primary hippocampal neurons | 1, 10, 100 µM | ROS content | Markedly increased in a dose-dependent manner |
| SH-SY5Y cells | 60 µM | Cell viability | Reduced by ~50% |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective and neurotoxic effects of this compound.
A. Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 104 cells/well and culture for 24 hours.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.05-100 µM) for the desired duration (e.g., 24 hours).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
B. Apoptosis Detection (TUNEL Assay)
-
Tissue/Cell Preparation: Prepare brain tissue sections or cultured cells on slides.
-
Permeabilization: Permeabilize the samples with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Visualize the samples using a fluorescence microscope. TUNEL-positive cells (green fluorescence) indicate apoptotic cells.
C. Western Blot Analysis for Protein Expression
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-Akt, Akt, TLR4, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
D. Measurement of Mitochondrial Membrane Potential (JC-1 Staining)
-
Cell Preparation: Culture cells to the desired confluency.
-
This compound Treatment: Treat cells with this compound at various concentrations.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
E. Measurement of Reactive Oxygen Species (DCFH-DA Assay)
-
Cell Preparation: Seed cells in a 96-well black plate.
-
This compound Treatment: Treat cells with the desired concentrations of this compound.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
V. Conclusion
The neuroprotective and neurotoxic effects of this compound represent a critical area of investigation for researchers, scientists, and drug development professionals. A thorough understanding of the dose-dependent and context-specific nature of its actions is paramount for optimizing its clinical use and developing strategies to mitigate its potential adverse effects. The experimental protocols and quantitative data summarized in this guide provide a foundational framework for further research into the intricate relationship between this compound and neuronal health. Future studies should continue to elucidate the precise molecular switches that govern the transition between neuroprotection and neurotoxicity, with the ultimate goal of harnessing this compound's beneficial properties while minimizing its risks, particularly in vulnerable patient populations.
References
- 1. The Experimental and Clinical Pharmacology of this compound, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: neuroprotection in an in vitro model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of this compound in Acute Cerebral Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. The experimental and clinical pharmacology of this compound, an anesthetic agent with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. This compound ameliorates ischemic brain injury by blocking TLR4 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Microglial Activation via miR-106b/Pi3k/Akt Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The this compound-induced mitochondrial damage in fetal rat hippocampal neurons via the AMPK/P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Long-Term Cognitive Effects of Neonatal Propofol Exposure in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propofol is a widely utilized intravenous anesthetic in pediatric medicine. However, a growing body of preclinical evidence from animal models indicates that exposure during the critical period of brain development can lead to lasting cognitive deficits. This technical guide provides an in-depth analysis of the long-term cognitive consequences of neonatal this compound exposure in these models. It summarizes key quantitative findings, details common experimental protocols, and illustrates the implicated molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the neurodevelopmental impact of anesthetics and for professionals involved in the development of safer anesthetic strategies for pediatric populations.
Quantitative Data Summary
Repeated or prolonged exposure to this compound during the neonatal period in animal models has been consistently shown to impair various cognitive functions later in life. The following tables consolidate quantitative data from key studies, highlighting the dose-dependent and exposure-dependent nature of these deficits.
Spatial Learning and Memory Deficits (Morris Water Maze)
The Morris Water Maze (MWM) is a standard behavioral assay for assessing spatial learning and memory in rodents. Deficits are typically measured by an increased latency and path length to find a hidden platform.
| Animal Model | This compound Dosage and Regimen | Age at Testing | Key Findings | Reference |
| Sprague-Dawley Rat | 50, 100, and 150 mg/kg/day, intraperitoneally (i.p.) for 5 consecutive days from postnatal day 7 (P7) | 2 months | Middle (100 mg/kg) and high (150 mg/kg) doses significantly increased escape latency and path length compared to controls. The low dose (50 mg/kg) had no significant effect.[1][2][3] | |
| Sprague-Dawley Rat | Single dose or 7 doses of this compound sufficient to maintain anesthesia | P34 | Rats that received 7 doses showed a longer escape latency and path length, spent less time in the target quadrant, and had fewer original platform crossings.[4] | |
| Sprague-Dawley Rat | 20, 40, or 60 mg/kg i.p. for 3 consecutive days from P7 | P60 | Repeated exposure significantly prolonged escape latency and decreased time spent in the target quadrant and the number of platform crossings.[5] | |
| ICR Mice | Single dose of 50 or 100 mg/kg i.p. at P12 | 1, 4, 12, and 24 weeks post-anesthesia | No significant difference in time and crossings in the target quadrant compared to the control group.[6] |
Fear-Associated Learning and Memory Deficits (Fear Conditioning)
Fear conditioning is used to assess associative learning and memory, where an animal learns to associate a neutral conditioned stimulus (e.g., a tone) with an aversive unconditioned stimulus (e.g., a footshock). Memory is quantified by the degree of "freezing" behavior in response to the conditioned stimulus.
| Animal Model | This compound Dosage and Regimen | Age at Testing | Key Findings | Reference |
| Mouse | i.p. injections on P5-7 | 3 months | This compound-exposed mice exhibited deficits in contextual fear memory (reduced freezing in the original context).[7] |
Cellular and Molecular Correlates of Cognitive Dysfunction
Neonatal this compound exposure induces a cascade of cellular and molecular changes that are believed to underlie the observed cognitive deficits.
| Animal Model | This compound Dosage and Regimen | Outcome Measure | Key Quantitative Findings | Reference |
| Sprague-Dawley Rat | Single dose or 7 doses | Neuronal Density (Hippocampal CA1) | Significant reduction in neuronal density in rats that received 7 doses.[4] | |
| Sprague-Dawley Rat | Repeated doses | Neuroapoptosis (Activated Caspase-3) | Significant increase in caspase-3 levels in the hippocampal CA1 region.[4] | |
| Mouse | 200 mg/kg i.p. (repeated doses) | Pyramidal Neuron Number (Motor Cortex) | 10-18% reduction in the density of NeuN+ cells and GCaMP6+ pyramidal neurons in both L2/3 and L5 of the motor cortex.[8] | |
| Sprague-Dawley Rat | 50, 100, and 150 mg/kg/day for 5 days | Apoptotic Factors (Caspase-3, Bax) | Middle and high doses significantly increased the expression of caspase-3 and Bax.[1][2][3][9] | |
| Sprague-Dawley Rat | Repeated doses (20, 40, 60 mg/kg) | Synaptic Proteins (BDNF, TrkB, PSD-95) | Significantly inhibited expression of BDNF, TrkB, and PSD-95 in the hippocampus.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on neonatal this compound-induced neurotoxicity.
Neonatal Animal Anesthesia Protocol (Rat Model)
-
Animal Model : Sprague-Dawley rat pups at postnatal day 7 (P7).
-
Anesthetic Administration : this compound is administered via intraperitoneal (i.p.) injection.
-
Dosage : Doses can range from a single injection to repeated daily injections for several days (e.g., 5-7 days). Common dosage ranges are 20-150 mg/kg. A dose of 200 mg/kg i.p. in infant mice has been shown to induce a surgical plane of anesthesia.[10]
-
Procedure :
-
Pups are separated from the dam.
-
This compound (or vehicle control, typically a fat emulsion) is drawn into a syringe with a 27- or 30-gauge needle.
-
The pup is gently restrained, and the injection is administered into the lower abdominal quadrant, avoiding the bladder and internal organs.
-
Following injection, pups are placed in a temperature-controlled chamber to maintain normothermia during the anesthetic period.
-
Pups are closely monitored for respiratory rate and depth of anesthesia (e.g., loss of righting reflex, response to tail pinch).
-
After the designated anesthetic duration, pups are allowed to recover on a warming pad before being returned to the dam.
-
Morris Water Maze (MWM) for Spatial Memory Assessment
-
Apparatus : A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface. The pool is situated in a room with various distal visual cues.
-
Procedure :
-
Acquisition Phase : For 4-5 consecutive days, rats are given multiple trials per day (e.g., 4 trials). For each trial, the rat is placed into the pool at one of four randomized starting locations and allowed to swim until it finds the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), the rat is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial : 24 hours after the final acquisition trial, the platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Data Collection and Analysis : An overhead camera connected to a tracking software records the rat's swim path. Key metrics include:
-
Escape latency : Time to find the platform during acquisition.
-
Path length : Distance traveled to find the platform.
-
Time in target quadrant : Time spent in the quadrant that previously contained the platform during the probe trial.
-
Platform crossings : Number of times the rat crosses the exact location where the platform was during the probe trial.
-
Fear Conditioning for Associative Memory Assessment
-
Apparatus : A conditioning chamber with a grid floor capable of delivering a mild footshock. The chamber is often placed within a sound-attenuating box. A camera is used to record the animal's behavior.
-
Procedure :
-
Habituation : The animal is placed in the conditioning chamber for a few minutes to acclimate.
-
Conditioning : The animal is presented with a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2 kHz for 30 seconds), which co-terminates with a mild aversive unconditioned stimulus (US), a footshock (e.g., 0.5-1.0 mA for 1-2 seconds). This pairing is repeated several times with an inter-trial interval.
-
Contextual Fear Test : 24 hours later, the animal is returned to the same chamber, and freezing behavior is observed for a period (e.g., 5 minutes) in the absence of the CS and US.
-
Cued Fear Test : At a later time point (e.g., 48 hours after conditioning), the animal is placed in a novel context (different shape, color, and odor) and, after a baseline period, is presented with the CS (tone) without the US. Freezing behavior is recorded.
-
-
Data Analysis : Freezing, defined as the complete absence of movement except for respiration, is scored either manually or by automated software. The percentage of time spent freezing during the contextual and cued tests is used as a measure of fear memory.
Immunohistochemistry for Activated Caspase-3
-
Tissue Preparation :
-
Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose (B13894) solution.
-
Brains are sectioned on a cryostat or vibratome (e.g., 30-40 µm thick sections).
-
-
Staining Procedure :
-
Sections are washed in phosphate-buffered saline (PBS).
-
Endogenous peroxidase activity is quenched with hydrogen peroxide.
-
Sections are blocked in a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against activated (cleaved) caspase-3 overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin complex (ABC) reagent and visualized with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Analysis : The number of caspase-3 positive cells is quantified in specific brain regions (e.g., hippocampal CA1) using a microscope and image analysis software.
Key Signaling Pathways and Mechanisms
Neonatal this compound exposure triggers a complex interplay of molecular signaling pathways that contribute to neuronal injury and subsequent cognitive impairment. The following diagrams illustrate these key pathways.
This compound-Induced Neuroapoptosis and Synaptic Dysfunction
Caption: Overview of this compound's impact on neuronal survival and function.
Mitochondrial Dysfunction Pathway in this compound Neurotoxicity
Caption: this compound-induced mitochondrial-mediated apoptotic pathway.
BDNF/TrkB and p75NTR Signaling Pathways
Caption: Imbalance of BDNF/TrkB and p75NTR signaling by this compound.
Neuroinflammatory Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Continuous monitoring of caspase-3 activation induced by this compound in developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Histology Core [pathbio.med.upenn.edu]
- 4. journals.physiology.org [journals.physiology.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Altered Mitochondrial Dynamics Contributes to this compound-Induced Cell Death in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Propofol's impact on gene expression and protein synthesis in the brain.
An in-depth analysis of propofol's influence on cerebral gene expression and protein synthesis reveals a complex and multifaceted interaction with key neuronal signaling pathways. Primarily known as a potent intravenous anesthetic, this compound's effects extend beyond inducing and maintaining anesthesia, impacting fundamental cellular processes that govern neuronal function, plasticity, and survival.[1] This technical guide synthesizes current research to provide a comprehensive overview for researchers, scientists, and drug development professionals, focusing on the molecular mechanisms, experimental validation, and quantitative outcomes of this compound's action in the brain.
Core Signaling Pathways Modulated by this compound
This compound exerts its influence by modulating several critical intracellular signaling cascades that are central to gene expression and protein synthesis. The primary pathways affected include the cAMP Response Element-Binding Protein (CREB) signaling cascade, crucial for learning and memory, and the mechanistic Target of Rapamycin (mTOR) pathway, a master regulator of cell growth and protein synthesis.
CREB/BDNF Signaling Axis
The Brain-Derived Neurotrophic Factor (BDNF) and its downstream CREB signaling pathway are significantly impacted by this compound, often in a dose-dependent manner. This pathway is vital for neuronal survival, synaptic plasticity, and memory consolidation.
Low, subanesthetic doses of this compound have been shown to be neuroprotective, particularly under conditions of hypoxia or inflammation. In rat hippocampal neurons, a concentration of 25 μM this compound can reverse the hypoxia- and TNF-α-mediated reduction in BDNF expression by modulating the ERK/CREB signaling pathway.[2] Similarly, low-dose this compound administration in aged rats with chronic cerebral ischemia increased the expression of BDNF, its receptor TrkB, and phosphorylated CREB (pCREB).[3]
Conversely, higher doses of this compound can have inhibitory effects. High-dose this compound (50 mg/kg) has been observed to suppress the expression of BDNF and TrkB in the hippocampus of aged rats with ischemic brain injury.[3] Furthermore, neonatal exposure to this compound has been linked to long-term learning and memory impairment, a phenomenon associated with the downregulation of the PKA-CREB-BDNF signaling pathway.[4] Studies have shown that this compound can significantly decrease the protein levels of PKA, pCREB, and BDNF in the immature brains of rats.[4][5] Another mechanism of neurotoxicity involves the suppression of BDNF expression through the accentuation of interactions between Retinoic Acid Receptor-α (RARα) and the small nucleolar RNA host gene 1 (Snhg1).[6]
mTOR Signaling Pathway
The mTOR pathway is a central regulator of protein synthesis. This compound has been shown to inhibit autophagy, a cellular degradation process, by modulating the Ca²⁺/CaMKKβ/AMPK/mTOR signaling pathway, particularly in the context of ischemia-reperfusion injury.[7][8] In this scenario, this compound treatment antagonizes the injury-triggered elevation of intracellular Ca²⁺, which in turn suppresses the CaMKKβ/AMPK signaling cascade. This leads to the activation of mTOR and subsequent inhibition of autophagy, a process that can be neuroprotective in this context.[7] Anesthetics in general are known to interact with the mTOR pathway, which plays a critical role in normal brain development, and perturbations in this pathway can be pathological.[9]
Impact on Gene Expression
This compound administration leads to significant alterations in the expression profiles of various genes in the brain, including immediate early genes, genes involved in epigenetic modifications, and non-coding RNAs.
In a study comparing gene expression changes in the rat brain induced by sevoflurane (B116992) and this compound, both anesthetics altered different sets of genes. Genes affected by this compound included those involved in postoperative side effects like nausea and agitation, such as Egr1 and Gad2.[10] Another study identified four hub genes significantly associated with this compound-induced neurotoxicity: EGR4, HAO1, ITK, and GM14446.[11] this compound was found to inhibit the expression of EGR4 while causing overexpression of HAO1 and ITK at both mRNA and protein levels.[11] Furthermore, this compound can induce changes in the expression of genes responsible for maintaining the cell's epigenetic state, including an increase in the expression of HDAC1, KDM2A, and DNMT3B.[12] In the neonatal mouse hippocampus, this compound exposure led to the differential expression of 159 long non-coding RNAs (lncRNAs) and 100 mRNAs.[13]
| Gene Target | Brain Region | Experimental Model | Direction of Change | Reference |
| BDNF | Hippocampus | Rat (Hypoxia/TNF-α) | ▲ (with 25 μM this compound) | [2] |
| BDNF, TrkB, pCREB | Hippocampus | Aged Rat (Ischemia) | ▲ (Low-dose) / ▼ (High-dose) | [3] |
| PKA, pCREB, BDNF | Hippocampus | Neonatal Rat | ▼ | [4] |
| ACHE-Isoform 4 | SH-SY5Y cells | In vitro | ▲ (after 24h) | [12] |
| HDAC1, KDM2A, DNMT3B | SH-SY5Y cells | In vitro | ▲ | [12] |
| EGR4 | Brain Tissue | Mouse | ▼ | [11] |
| HAO1, ITK | Brain Tissue | Mouse | ▲ | [11] |
| HTR1A, GRIA2, PIK3R1 | Hippocampus | Mouse | ▼ | [14][15] |
Impact on Protein Synthesis
The effect of this compound on overall cerebral protein synthesis appears to be minimal under normal anesthetic conditions. A study using L-[1-¹¹C]leucine positron emission tomography (PET) in healthy human males found that this compound anesthesia did not significantly alter the regional rates of cerebral protein synthesis (rCPS).[16][17] Across 18 brain regions, the mean differences in rCPS between the awake and anesthetized states ranged from -5% to +5%, which is within the normal variability of the measurement.[17]
However, this compound can selectively disrupt the translation of specific proteins critical for memory and neuronal function. For instance, this compound-induced amnesia is linked to the disruption of the translation of the activity-regulated cytoskeletal-associated protein (Arc), a key protein for long-term memory consolidation, in the hippocampus.[18] While the transcription of Arc mRNA remains intact, the synthesis of the Arc protein is reduced.[18] Additionally, this compound has been found to impair the transport of vesicles that carry proteins to their functional locations within neurons. This is achieved by reducing the movement of kinesin motor proteins (Kinesin-1 and Kinesin-3), leading to a significant decrease in protein delivery to axons.[19][20]
| Protein/Process | Brain Region/System | Experimental Model | Effect of this compound | Reference |
| Regional Cerebral Protein Synthesis (rCPS) | Whole Brain | Human | No significant change | [16][17] |
| Arc Protein | Hippocampus | Rat | ▼ (Translation disruption) | [18] |
| Vesicular Protein Transport | Neurons | In vitro | ▼ (Reduced kinesin movement) | [19][20] |
| β-amyloid (Aβ40 & Aβ42) | Brain Tissue | Aged Mouse | ▼ | [21] |
| BACE (Aβ generation enzyme) | Brain Tissue | Aged Mouse | ▼ | [21] |
| Neprilysin (Aβ degradation enzyme) | Brain Tissue | Aged Mouse | ▲ | [21] |
Experimental Protocols & Methodologies
A variety of sophisticated techniques are employed to investigate this compound's effects on gene expression and protein synthesis.
Measurement of Gene Expression
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the mRNA expression levels of specific genes. The process involves isolating total RNA from brain tissue, synthesizing complementary DNA (cDNA), and then amplifying the target cDNA using specific primers in a real-time PCR machine.[11][12] The expression level is typically normalized to a reference or housekeeping gene.
-
Microarray and RNA-Sequencing: These high-throughput methods are used to analyze the expression of thousands of genes simultaneously. Microarray analysis was used to compare gene expression profiles in different brain regions of rats anesthetized with this compound.[10] RNA-sequencing provides a more comprehensive and quantitative view of the transcriptome, as used to identify changes in long non-coding RNAs and mRNAs in the neonatal mouse hippocampus following this compound exposure.[13][15]
Measurement of Protein Levels and Synthesis
-
Western Blotting: This is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method has been used to measure the levels of proteins in the CREB and mTOR pathways.[4][11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It was used to assess the amount of BDNF protein in rat hippocampus and cortex homogenates.[21][22]
-
Positron Emission Tomography (PET): This functional imaging technique can be used to measure metabolic processes in vivo. The quantitative L-[1-¹¹C]leucine PET method has been applied to measure regional cerebral protein synthesis (rCPS) in humans under both awake and this compound-anesthetized conditions.[16][17]
-
Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT): This is a powerful technique to visualize and measure newly synthesized proteins in specific cell types within the brain. It involves metabolically labeling nascent proteins with an amino acid analog (e.g., azidohomoalanine), which can then be tagged with a fluorescent probe for visualization via microscopy.[23][24]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effect of this compound on hypoxia‐ and TNF‐α‐mediated BDNF/TrkB pathway dysregulation in primary rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on brain-derived neurotrophic factor and tyrosine kinase receptor B in the hippocampus of aged rats with chronic cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKA-CREB-BDNF signaling pathway mediates this compound-induced long-term learning and memory impairment in hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rescue of cAMP Response Element‐Binding Protein Signaling Reversed Spatial Memory Retention Impairments Induced by Subanesthetic Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound inhibited autophagy through Ca2+/CaMKKβ/AMPK/mTOR pathway in OGD/R-induced neuron injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anesthetics disrupt brain development via actions on the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Brain Regions Activated by Sevoflurane and this compound and Regional Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of potential biomarkers in this compound-induced neurotoxicity via bioinformatics prediction and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel understanding of postoperative complications: In vitro study of the impact of this compound on epigenetic modifications in cholinergic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Alters Long Non-Coding RNA Profiles in the Neonatal Mouse Hippocampus: Implication of Novel Mechanisms in Anesthetic-Induced Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanisms of this compound-Induced Cognitive Impairment: Suppression of Critical Hippocampal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound anaesthesia does not alter regional rates of cerebral protein synthesis measured with L-[1-11C]leucine and PET in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound anesthesia does not alter regional rates of cerebral protein synthesis measured with L-[1-(11)C]leucine and PET in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hypothesis: Suppression of Memory Protein Formation Underlies Anesthetic-induced Amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciencedaily.com [sciencedaily.com]
- 20. Neuron function is altered by the widely used anesthetic this compound | EurekAlert! [eurekalert.org]
- 21. Chronic treatment with anesthetic this compound attenuates β-amyloid protein levels in brain tissues of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. View of Effect of this compound on circadian variation of brain–derived neurotrophic factor | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 23. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Dual Role of Propofol in Mitochondrial Function and Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, exerts profound effects on cellular bioenergetics, primarily by modulating mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms by which this compound interacts with mitochondria, impacting the electron transport chain, oxidative phosphorylation, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). Furthermore, this guide explores this compound's influence on mitochondrial dynamics and the signaling pathways implicated in its mitochondrial-mediated effects. Detailed experimental protocols for key assays and a summary of quantitative data from various studies are presented to facilitate further research in this critical area. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted role of this compound in mitochondrial biology.
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and survival. Their proper functioning is critical for a multitude of physiological processes. This compound, while being an effective anesthetic, has been shown to have significant off-target effects on mitochondria. These effects are concentration- and duration-dependent and can range from protective to cytotoxic. A thorough understanding of this compound's interaction with mitochondria is crucial, not only for optimizing its clinical use but also for understanding and mitigating potential toxicities, such as the rare but life-threatening this compound Infusion Syndrome (PRIS). This guide will dissect the complex relationship between this compound and mitochondria, providing a foundational resource for the scientific community.
This compound's Impact on the Mitochondrial Electron Transport Chain and Oxidative Phosphorylation
This compound directly interacts with the components of the electron transport chain (ETC), leading to alterations in oxidative phosphorylation (OXPHOS).
2.1. Inhibition of Electron Transport Chain Complexes
This compound has been demonstrated to inhibit multiple complexes of the ETC, primarily Complex I (NADH:ubiquinone oxidoreductase), and to a lesser extent, Complex II (succinate dehydrogenase) and Complex III (cytochrome bc1 complex).[1][2] This inhibition disrupts the flow of electrons, leading to a decrease in the proton gradient across the inner mitochondrial membrane and consequently, reduced ATP synthesis.[2]
2.2. Uncoupling of Oxidative Phosphorylation
In addition to ETC inhibition, this compound can act as a mild protonophore, uncoupling oxidative phosphorylation.[1] This uncoupling effect dissipates the proton motive force, leading to an increase in oxygen consumption without a corresponding increase in ATP production. This futile cycle can contribute to hyperthermia and energy depletion.
Modulation of Mitochondrial Membrane Potential and Reactive Oxygen Species Production
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis.
3.1. Depolarization of Mitochondrial Membrane Potential
A consistent finding across numerous studies is that this compound induces a dose-dependent depolarization of the mitochondrial membrane potential.[1][2][3] This loss of ΔΨm is a key event in the initiation of apoptosis and is indicative of mitochondrial dysfunction.
3.2. Effects on Reactive Oxygen Species (ROS) Production
This compound's effect on ROS production is complex and context-dependent. At lower, clinically relevant concentrations, this compound can exhibit antioxidant properties by scavenging free radicals.[4] However, at higher concentrations or with prolonged exposure, the disruption of the ETC can lead to an increase in electron leakage and a subsequent surge in mitochondrial ROS production.[1][2] This oxidative stress can damage cellular components and trigger cell death pathways.
Influence on Mitochondrial Dynamics and Biogenesis
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function.
4.1. Promotion of Mitochondrial Fission
This compound has been shown to promote mitochondrial fission, the process by which mitochondria divide.[5][6] This is often mediated by the activation of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[5] Excessive fission can lead to mitochondrial fragmentation and is associated with cellular stress and apoptosis.
4.2. Impairment of Mitochondrial Biogenesis
Emerging evidence suggests that this compound can also impair mitochondrial biogenesis, the process of generating new mitochondria.[7][8] This has been linked to the downregulation of key regulators of mitochondrial biogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[7][8]
Signaling Pathways Modulated by this compound
This compound's effects on mitochondria are mediated through various signaling pathways. Two prominent pathways are the AMPK/p53 pathway and the CDK1/Drp1 pathway.
5.1. AMPK/p53 Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to cellular stress. This compound has been shown to activate AMPK.[9][10][11][12][13] Activated AMPK can, in turn, influence the activity of the tumor suppressor protein p53, which plays a role in apoptosis.
References
- 1. This compound induces a metabolic switch to glycolysis and cell death in a mitochondrial electron transport chain-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound specifically inhibits mitochondrial membrane potential but not complex I NADH dehydrogenase activity, thus reducing cellular ATP biosynthesis and migration of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on mitochondrial dysfunction following focal cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered Mitochondrial Dynamics Contributes to this compound-Induced Cell Death in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound via Antioxidant Property Attenuated Hypoxia-Mediated Mitochondrial Dynamic Imbalance and Malfunction in Primary Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces impairment of mitochondrial biogenesis through inhibiting the expression of peroxisome proliferator-activated receptor-γ coactivator-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound activates AMPK to inhibit the growth of HepG2 cells in vitro and hepatocarcinogenesis in xenograft mouse tumor models by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. imrpress.com [imrpress.com]
- 12. The role of AMPK-Sirt1-autophagy pathway in the intestinal protection process by this compound against regional ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Modulates Microglial Glucose Metabolism Via the AMPK/HIF-1α Signaling Pathway To Ameliorate ECS-induced Cognitive Deficits in Depressive-like Rats - PMC [pmc.ncbi.nlm.nih.gov]
Propofol's Influence on Blood-Brain Barrier Integrity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol, a widely utilized intravenous anesthetic, is essential for modern medical procedures. However, its effects on the delicate and crucial blood-brain barrier (BBB) are a subject of ongoing investigation. The BBB, a highly selective semipermeable border of endothelial cells, is vital for maintaining brain homeostasis by preventing harmful substances from entering the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the in vitro evidence detailing this compound's impact on BBB integrity, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
I. Quantitative Assessment of this compound's Effect on BBB Integrity
In vitro studies utilizing human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs) have demonstrated that this compound can compromise BBB integrity in a dose-dependent manner.[1][2][4] The primary methods for quantifying this effect are Transendothelial Electrical Resistance (TEER) measurements and permeability assays.
Table 1: Effect of this compound on Transendothelial Electrical Resistance (TEER)
| This compound Concentration (µM) | Mean TEER (Ω x cm²) | Percentage Decrease from Control | Statistical Significance (p-value) |
| 0 (Control) | ~2000+ | N/A | N/A |
| 10 | 1950 ± 61 | ~2.5% | < 0.05 |
| 30 | 1065 ± 99 | ~46.75% | < 0.05 |
| 50 | 388 ± 147 | ~80.6% | < 0.05 |
| 100 | 288 ± 148 | ~85.6% | < 0.05 |
Data synthesized from studies using human iPSC-derived BMECs.[1]
Table 2: Effect of this compound on Paracellular Permeability (Sodium Fluorescein)
| This compound Concentration (µM) | Permeability Coefficient (x 10⁻⁶ cm/s) | Fold Increase from Control |
| 0 (Control) | 0.9 ± 0.13 | N/A |
| 50 | 11 ± 2.6 | ~12.2 |
Data reflects permeability to sodium fluorescein (B123965) after a 3-hour exposure to this compound.[1]
Table 3: this compound's Impact on Tight Junction Protein Expression and MMP Activity
| Parameter | This compound Treatment (50 µM) | Percentage Change from Control |
| Occludin Protein Levels | 37% Reduction | -37% |
| Occludin Immunoreactivity | 34 ± 16% Decrease | -34% |
| MMP2 Activity | 247 ± 88% Increase | +247% |
| MMP9 Activity | No Significant Change | ~0% |
These findings highlight the specific impact of this compound on the tight junction protein occludin and the enzymatic activity of MMP2.[1]
II. Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects on the in vitro BBB.
A. In Vitro Blood-Brain Barrier Model
A robust in vitro BBB model is crucial for these studies. A commonly used and well-regarded model utilizes human induced pluripotent stem cells (iPSCs) differentiated into brain microvascular endothelial cells (BMECs).[1][2][4]
Protocol:
-
Cell Culture: iPSC-derived BMECs are cultured on permeable filter inserts (e.g., Transwell inserts) coated with a mixture of collagen and fibronectin.[3]
-
Confluency: Cells are grown until they form a confluent monolayer, which is critical for establishing a tight barrier.[3]
-
Barrier Formation: The formation of a tight barrier is confirmed by high TEER values and low permeability to tracer molecules.[1][2]
B. Transendothelial Electrical Resistance (TEER) Measurement
TEER is a non-invasive, real-time method to assess the integrity of the tight junctions in the endothelial monolayer.[5][6][7]
Protocol:
-
Equipment: An epithelial voltohmmeter (e.g., EVOM) with "chopstick" electrodes is used.[6][8]
-
Procedure:
-
Equilibrate the cell culture plate to room temperature.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the filter insert.[8]
-
Ensure the electrodes do not touch the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
-
Calculation:
-
Subtract the resistance of a blank filter (without cells) from the reading of the cell-covered filter.
-
Multiply the result by the surface area of the filter (in cm²) to obtain the TEER value in Ω x cm².[9]
-
C. Paracellular Permeability Assay
This assay measures the passage of fluorescently labeled, cell-impermeable molecules across the endothelial monolayer.
Protocol:
-
Tracer Molecule: Sodium fluorescein (or FITC-dextran) is commonly used.[1][10][11]
-
Procedure:
-
After this compound treatment, the culture medium in the apical chamber is replaced with a medium containing the fluorescent tracer.
-
At specific time points, samples are taken from the basolateral chamber.
-
-
Quantification: The concentration of the fluorescent tracer in the basolateral samples is measured using a fluorescence plate reader.[7]
-
Calculation: The permeability coefficient is calculated based on the clearance rate of the tracer from the apical to the basolateral chamber.[1]
D. Immunocytochemistry for Tight Junction Proteins
This technique is used to visualize the localization and integrity of tight junction proteins like occludin, claudin-5, and ZO-1.[1]
Protocol:
-
Fixation and Permeabilization: The BMEC monolayer is fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: The cells are incubated with primary antibodies specific to the tight junction proteins of interest (e.g., anti-occludin, anti-claudin-5, anti-ZO-1).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Imaging: The cells are imaged using a fluorescence microscope. Discontinuities in the staining pattern at cell-cell junctions indicate a loss of tight junction integrity.[1]
E. Western Blotting
Western blotting is used to quantify the expression levels of tight junction proteins.
Protocol:
-
Protein Extraction: Total protein is extracted from the BMECs.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.[1]
III. Signaling Pathways Implicated in this compound-Induced BBB Disruption
Several signaling pathways have been identified as potential mediators of this compound's effects on BBB integrity.
A. Matrix Metalloproteinases (MMPs)
This compound exposure has been shown to increase the activity of MMP2, an enzyme capable of degrading tight junction proteins.[1]
Caption: this compound-induced MMP2 activation and its role in BBB dysfunction.
Inhibition of MMPs with compounds like GM6001 has been shown to partially restore the barrier dysfunction caused by this compound, confirming the involvement of this pathway.[1]
B. Vascular Endothelial Growth Factor (VEGF)
There is growing evidence suggesting that this compound may increase the expression of Vascular Endothelial Growth Factor (VEGF), a potent inducer of vascular permeability.[12]
Caption: Proposed VEGF-mediated pathway of this compound-induced BBB leakiness.
Blocking the VEGF receptor with drugs like axitinib is a potential strategy to mitigate this compound-induced increases in BBB permeability.[12]
C. Nitric Oxide (NO) Signaling and Occludin Phosphorylation
The nitric oxide (NO) signaling pathway has also been implicated in this compound-induced hyperpermeability. This compound may increase occludin phosphorylation, a modification that can alter tight junction integrity, and this effect appears to be mediated by NO.[13]
Caption: Nitric oxide signaling in this compound-induced occludin phosphorylation.
D. Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on an in vitro BBB model.
Caption: General experimental workflow for in vitro BBB studies with this compound.
IV. Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound can transiently disrupt the integrity of the blood-brain barrier. This effect is dose-dependent and appears to be mediated by the upregulation of MMPs, and potentially VEGF, leading to the degradation and dysregulation of tight junction proteins, particularly occludin.[1][2][12] The nitric oxide pathway also seems to play a role in this process.[13]
For researchers and drug development professionals, these findings have several implications:
-
Neuroinflammation and Drug Delivery: A compromised BBB could exacerbate neuroinflammatory conditions or, conversely, be harnessed for the temporary delivery of therapeutic agents to the central nervous system.
-
Anesthetic Safety: Understanding the mechanisms of this compound-induced BBB disruption is crucial for enhancing the safety of anesthesia, especially in vulnerable patient populations.[1][4]
-
Further Research: Future studies should focus on elucidating the complete signaling cascades involved and exploring potential protective strategies to mitigate the effects of this compound on the BBB. The role of other signaling pathways, such as the ROS/PI3K/Akt/mTOR/HIF-1α pathway, in the context of this compound's effects on the neurovascular unit warrants further investigation.[14]
This technical guide provides a foundational understanding of this compound's impact on the BBB in vitro. The presented data and protocols offer a framework for future research aimed at a more comprehensive understanding of the interactions between anesthetics and the neurovascular unit.
References
- 1. The Effects of this compound on a Human in vitro Blood-Brain Barrier Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of this compound on a Human in vitro Blood-Brain Barrier Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disturbance of Key Cellular Subproteomes upon this compound Treatment Is Associated with Increased Permeability of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TEER Measurement Techniques for In Vitro Barrier Model Systems | Semantic Scholar [semanticscholar.org]
- 6. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wpiinc.com [wpiinc.com]
- 8. youtube.com [youtube.com]
- 9. cellqart.com [cellqart.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced damage to the blood-brain barrier endothelium evinces a vascular endothelial growth factor (VEGF) -dependent mechanism. | Proceedings of IMPRS [journals-test.library.indianapolis.iu.edu]
- 13. This compound-induced vascular permeability change is related to the nitric oxide signaling pathway and occludin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound inhibits neuroinflammation and metabolic reprogramming in microglia in vitro and in vivo [frontiersin.org]
Propofol-Induced Neurotoxicity: A Technical Guide to Affected Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent valued for its rapid onset and short duration of action. However, a growing body of preclinical evidence raises concerns about its potential neurotoxicity, particularly in the developing brain.[1] Understanding the cellular and molecular mechanisms underlying this compound-induced neuronal injury is critical for developing safer anesthetic strategies and potential neuroprotective interventions. This technical guide provides an in-depth overview of the core cellular pathways affected by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Cellular Pathways Implicated in this compound Neurotoxicity
This compound-induced neurotoxicity is a multifaceted process involving the dysregulation of several interconnected cellular pathways. The primary mechanisms identified include the induction of mitochondrial dysfunction leading to apoptosis, excitotoxicity mediated by GABAergic signaling in immature neurons, endoplasmic reticulum (ER) stress, and oxidative stress.
Mitochondrial Dysfunction and Intrinsic Apoptosis
A central mechanism of this compound-induced neurotoxicity is the impairment of mitochondrial function, which culminates in the activation of the intrinsic apoptotic pathway.[2][3] this compound has been shown to inhibit complex I of the mitochondrial respiratory chain, leading to a cascade of detrimental events.[2][3]
Key Events in this compound-Induced Mitochondrial Dysfunction:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a significant reduction in ΔΨm, a key indicator of mitochondrial health.[2][4][5][6]
-
Reduced ATP Synthesis: Inhibition of the electron transport chain results in decreased ATP production, compromising cellular energy homeostasis.[2][4][7]
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria generate excessive ROS, leading to oxidative stress and cellular damage.[2][7]
-
Release of Pro-apoptotic Factors: The loss of mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Activation of the Apoptosome and Caspase Cascade: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates the executioner caspase-3.[7]
Quantitative Data on this compound-Induced Mitochondrial and Apoptotic Markers:
| Parameter | Cell Type | This compound Concentration & Duration | Observed Effect | Reference |
| Mitochondrial Membrane Potential | Primary Hippocampal Neurons | 100 µM for 3h | Significantly decreased | [2] |
| SH-SY5Y Cells | 25, 50, 100 µM for 6h | Dose-dependent decrease | [5] | |
| ATP Levels | Primary Hippocampal Neurons | 10, 100 µM for 3h | Significantly decreased | [2] |
| Macrophages | Clinically relevant concentration for 1, 6, 24h | Significantly reduced | [4] | |
| ROS Levels | Primary Hippocampal Neurons | 10, 100 µM for 3h | Significantly increased | [2] |
| SH-SY5Y Cells | 1 mM H₂O₂ + 25-100 µM this compound for 24h | This compound attenuated H₂O₂-induced ROS increase | [8] | |
| Caspase-3 Activation | H4-APP Cells | 2% Isoflurane + 100 nM this compound | This compound attenuated isoflurane-induced activation | [9] |
| Hippocampal Neurons | 0.1-1000 µM for 3h | Increased caspase-3 mRNA and protein activation | [10] | |
| Bax/Bcl-2 Ratio | HUVECs | TNF-α + ≥12 µM this compound | This compound dose-dependently decreased the TNF-α-induced increase | [11] |
| Rat Liver (in vivo) | I/R + this compound | This compound significantly increased the Bcl-xL/Bax ratio | [12] |
Signaling Pathway Diagram: this compound-Induced Mitochondrial Apoptosis
Caption: this compound targets mitochondria, leading to apoptosis.
GABAergic Excitotoxicity in Immature Neurons
In the developing brain, GABAergic signaling is often excitatory rather than inhibitory. This compound, as a positive allosteric modulator of GABA-A receptors, can exacerbate this effect, leading to an increase in intracellular calcium and subsequent neuronal death.[13]
Key Events in this compound-Induced GABAergic Excitotoxicity:
-
GABA-A Receptor Activation: this compound enhances the activity of GABA-A receptors.
-
Chloride Efflux and Depolarization: In immature neurons, this leads to chloride efflux and membrane depolarization.
-
Opening of L-type Voltage-Gated Calcium Channels: Depolarization activates these channels, causing a significant influx of calcium.
-
Calcium Overload and Apoptosis: Elevated intracellular calcium levels trigger apoptotic pathways.
Signaling Pathway Diagram: this compound-Induced GABAergic Excitotoxicity
Caption: this compound's effect on immature GABA-A receptors.
Endoplasmic Reticulum (ER) Stress
This compound can induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This triggers the unfolded protein response (UPR), which, if prolonged or severe, can lead to apoptosis.
Key Events in this compound-Induced ER Stress:
-
Disruption of Calcium Homeostasis: this compound can cause the release of calcium from the ER, depleting stores and contributing to ER stress.
-
Activation of UPR Sensors: This leads to the activation of ER stress sensors such as PERK, IRE1α, and ATF6.
-
Upregulation of CHOP: Chronic ER stress leads to the expression of the pro-apoptotic transcription factor CHOP.
-
Activation of Caspase-12/4: ER stress-specific caspases are activated, contributing to the apoptotic cascade.
Signaling Pathway Diagram: this compound-Induced ER Stress
Caption: this compound triggers ER stress, leading to apoptosis.
Oxidative Stress
As mentioned in the context of mitochondrial dysfunction, this compound can induce oxidative stress through the overproduction of ROS. This imbalance between ROS generation and the cell's antioxidant capacity leads to damage to lipids, proteins, and DNA, contributing to neurotoxicity.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. The role of this pathway in this compound neurotoxicity is complex, with some studies suggesting a neuroprotective role for its activation, while others indicate that this compound can inhibit this pathway, thereby promoting apoptosis.
Quantitative Data on this compound's Effect on the PI3K/Akt Pathway:
| Parameter | Cell Type/Model | This compound Treatment | Observed Effect | Reference |
| p-Akt (Ser473) | Isolated Rat Hearts (I/R) | 50 µmol/L this compound | Significantly increased | [14] |
| p-Akt | ADSCs | 1.7, 2.8, 4.2 µM this compound for 48h | Dose-dependent decrease | [15] |
| p-Akt | H9c2 Cells | 50 µM this compound | Significantly increased at 30 min | [10] |
Signaling Pathway Diagram: Dual Role of PI3K/Akt Signaling
Caption: this compound's context-dependent effect on PI3K/Akt.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced neurotoxicity.
Cell Culture
a) Primary Hippocampal Neuron Culture:
-
Tissue Dissection: Hippocampi are dissected from neonatal (P0-P1) Sprague-Dawley rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digestion: The tissue is minced and digested in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Dissociation: The digestion is stopped with DMEM containing 10% fetal bovine serum (FBS). The cells are then gently triturated to obtain a single-cell suspension.
-
Plating: Cells are plated on poly-D-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO₂. Half of the medium is replaced every 2-3 days.
b) SH-SY5Y Cell Culture:
-
Cell Line: Human neuroblastoma SH-SY5Y cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS, and 1% penicillin-streptomycin.[16]
-
Passaging: Cells are passaged when they reach 80-90% confluency using 0.25% trypsin-EDTA.
-
Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO₂.[16]
Western Blot Analysis
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assays
a) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Cell/Tissue Preparation: Cells grown on coverslips or tissue sections are fixed with 4% paraformaldehyde.
-
Permeabilization: The samples are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Labeling: The TUNEL reaction mixture, containing TdT and FITC-dUTP, is added to the samples and incubated in a humidified chamber at 37°C for 1 hour.
-
Counterstaining: Nuclei are counterstained with DAPI or Hoechst.
-
Imaging: The samples are mounted and visualized using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
b) Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for 15 minutes in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Preparation: Cells are cultured in black-walled, clear-bottom 96-well plates.
-
JC-1 Staining: The culture medium is replaced with medium containing 5 µg/mL JC-1 dye and incubated for 15-30 minutes at 37°C.[17]
-
Washing: Cells are washed with PBS to remove excess dye.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader. Red fluorescence (J-aggregates, indicating high ΔΨm) is typically measured at Ex/Em ~535/590 nm, and green fluorescence (JC-1 monomers, indicating low ΔΨm) at Ex/Em ~485/535 nm.[17]
-
Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.
Measurement of Reactive Oxygen Species (DCFH-DA Assay)
-
Cell Preparation: Cells are cultured in a suitable format (e.g., 96-well plate).
-
DCFH-DA Loading: The culture medium is replaced with serum-free medium containing 10-25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubated for 30 minutes at 37°C in the dark.[18]
-
Washing: Cells are washed with PBS to remove excess probe.
-
Fluorescence Measurement: The fluorescence of the oxidized product, DCF, is measured using a microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound neurotoxicity.
Conclusion
The neurotoxic effects of this compound are mediated by a complex interplay of cellular pathways, with mitochondrial dysfunction and subsequent apoptosis playing a central role. Additionally, GABAergic excitotoxicity in the developing nervous system, ER stress, and oxidative stress are significant contributors to this compound-induced neuronal injury. The PI3K/Akt pathway appears to have a modulatory role that may be context-dependent. A thorough understanding of these pathways, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of strategies to mitigate the potential neurotoxic risks associated with this compound administration, particularly in vulnerable patient populations. Further research is warranted to fully elucidate the intricate molecular mechanisms and to identify novel therapeutic targets for neuroprotection during anesthesia.
References
- 1. Recent Insights into Molecular Mechanisms of this compound-Induced Developmental Neurotoxicity: Implications for the Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound produces neurotoxicity by inducing mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound specifically inhibits mitochondrial membrane potential but not complex I NADH dehydrogenase activity, thus reducing cellular ATP biosynthesis and migration of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Altered Mitochondrial Dynamics Contributes to this compound-Induced Cell Death in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound-induced mitochondrial damage in fetal rat hippocampal neurons via the AMPK/P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Induced Protection of SH-SY5Y Cells against Hydrogen Peroxide Is Associated with the HO-1 via the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anesthetic this compound Attenuates the Isoflurane-Induced Caspase-3 Activation and Aβ Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits proliferation and induces neuroapoptosis of hippocampal neurons in vitro via downregulation of NF-κB p65 and Bcl-2 and upregulation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound dose-dependently reduces tumor necrosis factor-alpha-Induced human umbilical vein endothelial cell apoptosis: effects on Bcl-2 and Bax expression and nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective toxicity of the general anesthetic this compound for GABAergic neurons in rat brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effects of this compound on PI3K/Akt signaling pathway and endoplasmic reticulum stress pathway of apoptosis induced by ischemia-reperfusion in isolated rat hearts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound suppresses adipose-derived stem cell progression via PI3K/AKT-Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyagen.com [cyagen.com]
- 17. benchchem.com [benchchem.com]
- 18. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
Investigating the off-target effects of Propofol in preclinical studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset, short duration of action, and predictable sedative-hypnotic effects. Its primary mechanism of action is the potentiation of γ-aminobutyric acid type A (GABA-A) receptor function. However, a growing body of preclinical evidence reveals that this compound's pharmacological reach extends far beyond this single target. This technical guide synthesizes the current understanding of this compound's off-target effects, providing a comprehensive overview of the signaling pathways and molecular players involved. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the affected cellular cascades to equip researchers with the knowledge to further investigate and potentially leverage these non-canonical activities.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's off-target effects. These data provide a snapshot of the concentrations at which these effects are observed and the magnitude of the observed interactions.
| Target | Parameter | Value | Species/System | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ | 52 µM | Rat brain membranes | [1] |
| Kinesin-1 and Kinesin-2 | EC₅₀ (run length reduction) | <100 nM | Single-molecule in vitro assay | [2] |
| Voltage-gated Na⁺ channels (cardiac) | EC₅₀ (current block) | 14.8 ± 2.3 µM | Rat ventricular myocytes | [3] |
| Voltage-gated Ca²⁺ channels (cardiac) | ED₅₀ (peak current inhibition) | 8.3 ± 1.5 µM | Rabbit ventricular myocytes | |
| Voltage-gated Na⁺ channels (cardiac) | ED₅₀ (peak current inhibition) | 6.9 ± 0.9 µM | Rabbit ventricular myocytes | |
| Transient outward K⁺ current (Ito) | ED₅₀ (current suppression) | 5.7 ± 0.8 µM | Rabbit atrial myocytes | |
| M1 Muscarinic Acetylcholine Receptor | IC₅₀ (ACh-induced current inhibition) | 5.6 µM | Xenopus oocytes expressing rat M1 receptor | [4] |
| Cell Line/Model | Effect | This compound Concentration | Key Findings | Reference |
| Bladder Cancer Cells (T24, 5637) | Decreased cell proliferation (S phase) | Not specified | 0.57 and 0.67-fold decrease compared to control | [5] |
| Bladder Cancer Cells (T24, 5637, SW780) | Decreased cell migration | Not specified | Migration percentages of 47.1%, 37.2%, and 42.6% of control | [5] |
| Bladder Cancer Cells (T24, 5637, SW780) | Decreased Gli1 and Gli2 mRNA expression | Not specified | Reduced to ~32-42% of control levels | [5] |
| SK-N-SH Neuroblastoma Cells | Decreased cell viability | 100 µM | Significant decrease in viability and increase in LDH release | [6] |
| HT-22 Hippocampal Neuronal Cells | Decreased cell viability | 50 µg/mL | Time-dependent decrease in viability | [1] |
Key Off-Target Signaling Pathways
This compound has been shown to modulate a diverse array of signaling pathways, many of which are implicated in cellular processes such as inflammation, apoptosis, and neurodevelopment.
Retinoic Acid Receptor (RAR) Signaling
Preclinical studies suggest that this compound can amplify RAR signaling pathways, leading to neurotoxicity. This is characterized by an upregulation of RARα and the long non-coding RNA Snhg1, which in turn suppresses the expression of brain-derived neurotrophic factor (BDNF).[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates kinesin-mediated axonal vesicle transport and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound on macroscopic and single channel sodium currents in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. This compound alleviates hepatic ischemia/reperfusion injury via the activation of the Sirt1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the neurotoxic effects of this compound: insights into the RARα-Snhg1-Bdnf regulatory cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the neurotoxic effects of this compound: insights into the RARα-Snhg1-Bdnf regulatory cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Propofol's Impact on the Developing Brain and Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propofol, a widely utilized intravenous anesthetic in pediatric medicine, has come under increasing scrutiny for its potential neurotoxic effects on the developing brain. A growing body of preclinical evidence from various animal models suggests that exposure to this compound during critical periods of brain development can lead to widespread neuronal apoptosis, dysregulation of neurogenesis, and long-term cognitive and behavioral deficits.[1][2] The mechanisms underlying this neurotoxicity are multifaceted, involving the potentiation of GABAergic signaling, mitochondrial dysfunction, induction of oxidative stress, and alterations in crucial neurotrophic factor pathways. This technical guide provides an in-depth overview of the current understanding of this compound's impact on the developing brain, with a focus on neurogenesis. It summarizes key quantitative findings, details common experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Effects of this compound on the Developing Brain
The following tables summarize quantitative data from key studies investigating the impact of this compound on neuronal apoptosis, neurogenesis, and synaptic protein expression in the developing brain of various animal models.
Table 1: this compound-Induced Neuronal Apoptosis
| Animal Model | Age at Exposure | This compound Dosage and Duration | Brain Region | Measurement | Key Findings | Reference |
| Neonatal Rats (P7) | Postnatal Day 7 | 50, 100, 150 mg/kg/day for 5 days (IP) | Hippocampus (CA3) | Caspase-3 positive cells | Dose-dependent increase in apoptosis; significant at 100 and 150 mg/kg. | [3] |
| Neonatal Mice (P7) | Postnatal Day 7 | 50 mg/kg for 6 hours (IP) | Whole Brain | Percentage of apoptotic cells | 1.55 ± 0.04% in this compound group vs. 0.06 ± 0.01% in control.[3] | [4] |
| Neonatal Mice (P7) | Postnatal Day 7 | 50 mg/kg for 6 hours (IP) | Hippocampus (CA1) | Activated Caspase-3 level | 527.68 ± 146.39% of control group.[3] | [3] |
| Fetal Rhesus Macaques (G120) | Gestational Day 120 | 5 hours of anesthesia | Various | Apoptotic neurons and oligodendrocytes | Significant increase in apoptosis of both cell types. | [5] |
| Neonatal Rhesus Macaques (P6) | Postnatal Day 6 | 5 hours of anesthesia | Various | Apoptotic neurons and oligodendrocytes | Significant increase in apoptosis of both cell types. | [5] |
Table 2: this compound's Impact on Neurogenesis
| Animal Model / Cell Culture | Age at Exposure / DIV | This compound Concentration/Dosage and Duration | Measurement | Key Findings | Reference |
| Adult Rats (TBI model) | Adult | 36 or 72 mg/kg/hr | BrdU+/NeuN+ cells | Impaired post-traumatic neurogenesis. | [6] |
| Human Neural Progenitor Cells | In vitro | 10 µM for 24 hours | BrdU positive cells | Increased proliferation. | [7] |
| Human Neural Progenitor Cells | In vitro | 200 µM for 24 hours | BrdU positive cells | Decreased proliferation. | [7] |
| Rat Embryonic Neural Stem Cells | DIV 7 | 50 µM for 48 hours | Apoptosis Rate | Increased to 11.7%. | |
| Rat Hippocampal Neural Precursor Cells | In vitro | 2.1 µM for 6 hours | Tuj1 positive cells (neurons) | Increased neuronal differentiation. |
Table 3: Effects of this compound on Synaptic Plasticity-Related Proteins
| Animal Model | Age at Exposure | This compound Dosage and Duration | Brain Region | Protein | Key Findings | Reference |
| Neonatal Rats (P7) | Postnatal Day 7 | 20, 40, 60 mg/kg for 3 days (IP) | Hippocampus | BDNF, TrkB, PSD-95 | Significant inhibition of expression. | [8] |
| Neonatal Rats (P7) | Postnatal Day 7 | 2, 4, 6 hours of anesthesia | Cortex, Thalamus | Synaptophysin, α-synuclein, N-cadherin, Drebrin | Overall decrease immediately after anesthesia. | [9] |
| Neonatal Rats (P7) | Postnatal Day 7 | 2, 4, 6 hours of anesthesia | Cortex, Thalamus | GAP-43, MAP-2 | Upregulation following anesthesia. | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the neurotoxic effects of this compound on the developing brain.
Animal Models and this compound Administration
-
Animal Models: Commonly used models include neonatal rodents (mice and rats, typically between postnatal day 7 and 14) and non-human primates (fetal and neonatal rhesus macaques).[10][11] The choice of animal and developmental stage is critical as it corresponds to the period of rapid brain growth and synaptogenesis, analogous to the third trimester and early postnatal years in humans.[1]
-
This compound Administration: this compound is typically administered via intraperitoneal (IP) injection in rodents.[3][8] A common vehicle for this compound is a fat emulsion (e.g., 10% Intralipid). Dosages can range from a single injection to multiple administrations over several days to model different clinical scenarios.[3][8][12] For larger animal models like non-human primates, this compound is administered intravenously to maintain a surgical plane of anesthesia for a specified duration.[5]
Assessment of Neuronal Apoptosis
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a common method to detect DNA fragmentation, a hallmark of apoptosis.
-
Brain tissue is fixed, paraffin-embedded, and sectioned.
-
Sections are deparaffinized and rehydrated.
-
Proteinase K is applied for enzymatic digestion to expose DNA.
-
The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, is added to the sections.
-
Sections are counterstained with a nuclear marker like DAPI.
-
Apoptotic cells are visualized and quantified using fluorescence microscopy.
-
-
Immunohistochemistry for Activated Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Brain sections are prepared as described for TUNEL staining.
-
Antigen retrieval is performed using heat or enzymatic methods.
-
Sections are blocked to prevent non-specific antibody binding.
-
A primary antibody specific for cleaved (activated) caspase-3 is applied.
-
A fluorescently labeled secondary antibody is used for detection.
-
Sections are counterstained and imaged to quantify caspase-3 positive cells.[3]
-
Evaluation of Neurogenesis
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a synthetic nucleoside that is an analog of thymidine (B127349) and is incorporated into the DNA of dividing cells.
-
Animals are injected with BrdU prior to or after this compound exposure.
-
After a designated survival period, animals are euthanized, and brain tissue is collected.
-
DNA denaturation is performed on tissue sections to expose the incorporated BrdU.
-
Sections are incubated with an anti-BrdU antibody.
-
A secondary antibody and a detection system (e.g., DAB or fluorescence) are used for visualization.
-
BrdU-positive cells are quantified to assess cell proliferation. To assess the fate of the newly born cells, double-labeling with neuronal (e.g., NeuN) or glial (e.g., GFAP) markers is performed.[6][7]
-
Analysis of Synaptic Plasticity
-
Golgi-Cox Staining: This technique allows for the visualization of the complete morphology of individual neurons, including dendritic branches and spines.
-
Fresh brain tissue is immersed in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for an extended period.
-
The tissue is then transferred to a solution for impregnation.
-
The brain is sectioned, and the sections are developed to reveal the stained neurons.
-
Dendritic length, branching complexity, and spine density are quantified using microscopy and image analysis software.[8][13]
-
-
Western Blotting for Synaptic Proteins: This method is used to quantify the expression levels of key proteins involved in synaptic structure and function.
-
Brain tissue from specific regions (e.g., hippocampus, cortex) is homogenized and lysed to extract proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA).
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies against synaptic proteins of interest (e.g., BDNF, TrkB, PSD-95, synaptophysin).[8][9]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.
-
Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways implicated in this compound-induced developmental neurotoxicity.
This compound-Induced Mitochondrial Apoptosis Pathway
Caption: this compound induces mitochondrial-mediated apoptosis in developing neurons.
Impact of this compound on BDNF/TrkB Signaling and Synaptic Plasticity
Caption: this compound impairs synaptic plasticity via downregulation of BDNF/TrkB signaling.
Experimental Workflow for Investigating this compound Neurotoxicity
Caption: A typical experimental workflow for studying this compound's developmental neurotoxicity.
Conclusion and Future Directions
The evidence presented in this technical guide strongly indicates that this compound exposure during critical developmental windows can have a significant and lasting negative impact on the brain. The convergence of findings on increased apoptosis, altered neurogenesis, and impaired synaptic plasticity underscores the vulnerability of the developing nervous system to this commonly used anesthetic.
For researchers and drug development professionals, these findings highlight the urgent need for further investigation into the precise molecular mechanisms of this compound-induced neurotoxicity. Future research should focus on:
-
Identifying specific vulnerable neuronal populations: Understanding which types of neurons are most susceptible to this compound's effects can aid in the development of targeted neuroprotective strategies.
-
Elucidating the role of non-neuronal cells: The impact of this compound on glial cells and their contribution to the observed neurotoxicity is an area that warrants further exploration.
-
Developing safer anesthetic regimens: This could involve the use of adjuncts that mitigate the neurotoxic effects of this compound or the development of novel anesthetic agents with improved safety profiles for the developing brain.
-
Translating preclinical findings to the clinical setting: While challenging, efforts to correlate findings from animal models with neurodevelopmental outcomes in children who have undergone anesthesia are crucial for validating these preclinical concerns.
By continuing to unravel the complex interplay between this compound and the developing brain, the scientific community can work towards ensuring the neurological safety of pediatric anesthesia.
References
- 1. Recent Insights into Molecular Mechanisms of this compound-Induced Developmental Neurotoxicity: Implications for the Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smarttots.org [smarttots.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces Apoptosis of Neurons but Not Astrocytes, Oligodendrocytes, or Neural Stem Cells in the Neonatal Mouse Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced apoptosis of neurones and oligodendrocytes in fetal and neonatal rhesus macaque brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound impairs neurogenesis and neurologic recovery and increases mortality rate in adult rats after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Affects Neurodegeneration and Neurogenesis by Regulation of Autophagy via Effects on Intracellular Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated exposure to this compound in the neonatal period impairs hippocampal synaptic plasticity and the recognition function of rats in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neonatal this compound Anesthesia Changes Expression of Synaptic Plasticity Proteins and Increases Stereotypic and Anxyolitic Behavior in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistent neuronal apoptosis and synaptic loss induced by multiple but not single exposure of this compound contribute to long-term cognitive dysfunction in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short- and long-term effects of single neonatal exposure to this compound anesthesia on cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Propofol in Apoptosis and Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, exhibits a complex and often contradictory role in the regulation of programmed cell death, or apoptosis. Depending on the cellular context, dosage, and duration of exposure, this compound can either promote or inhibit apoptotic pathways, making it a subject of intense investigation for its potential therapeutic applications beyond anesthesia, particularly in oncology and neuroprotection. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's dual effects on apoptosis and cell survival pathways. It summarizes key quantitative data, details common experimental protocols for studying these effects, and visualizes the intricate signaling networks involved.
Introduction: The Dichotomy of this compound's Cellular Effects
This compound's influence on cell fate is a tale of two opposing narratives. In many cancer cell lines, this compound has been shown to be pro-apoptotic, inducing cell death and inhibiting proliferation and metastasis.[1][2][3] Conversely, in other contexts, such as neuronal and cardiac tissues subjected to ischemic injury, this compound demonstrates potent anti-apoptotic and protective effects.[4][5][6] This duality underscores the importance of understanding the specific signaling pathways that this compound modulates in different cell types to harness its therapeutic potential.
Pro-Apoptotic Mechanisms of this compound
In numerous cancer cell types, this compound initiates apoptosis through the modulation of several key signaling cascades.
Activation of the Caspase Cascade
A central mechanism of this compound-induced apoptosis is the activation of the caspase family of proteases. This compound has been shown to activate both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[1][7][8][9][10] Activation of caspase-3, a key executioner caspase, leads to the cleavage of critical cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.[11][12]
Modulation of the Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of the intrinsic (mitochondrial) apoptotic pathway. This compound can shift the balance towards apoptosis by upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2 and Bcl-xL.[2][12][13] This alteration in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, a key step in activating the caspase cascade.
Involvement of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including JNK, ERK1/2, and p38, are also implicated in this compound's pro-apoptotic effects. In some cancer cells, this compound treatment leads to the significant activation (phosphorylation) of JNK, ERK1/2, and p38.[7][8][9][10] This activation can, in turn, trigger downstream apoptotic events.
Inhibition of the PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a crucial cell survival pathway that promotes cell growth and inhibits apoptosis. This compound has been demonstrated to induce apoptosis in certain cancer cells by diminishing the phosphorylation of Akt, thereby inhibiting this pro-survival signaling cascade.[7][8][9][10]
Anti-Apoptotic and Pro-Survival Mechanisms of this compound
In contrast to its effects on cancer cells, this compound can exert protective effects in other cell types, particularly neurons and cardiomyocytes, by inhibiting apoptosis.
Activation of the PI3K/Akt Pathway
In models of ischemia-reperfusion injury, this compound has been shown to activate the PI3K/Akt signaling pathway.[4][5][14][15] Activation of Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic targets and upregulating anti-apoptotic proteins.
Upregulation of Bcl-2
Consistent with its activation of the PI3K/Akt pathway, this compound can also lead to the upregulation of the anti-apoptotic protein Bcl-2 in protected tissues.[4][5][6] This increase in Bcl-2 helps to stabilize the mitochondrial membrane and prevent the initiation of the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis and related signaling pathways.
Table 1: Pro-Apoptotic Effects of this compound in Cancer Cells
| Cell Line | This compound Concentration | Effect | Reference |
| Esophageal Cancer (KYSE30, KYSE960) | 3-5 µg/mL | Increased early apoptosis and activation of caspase-3/7. | [1] |
| MA-10 Mouse Leydig Tumor Cells | 300-600 µM | Decreased cell viability, increased sub-G1 phase cells, and activation of caspases-3, -8, -9, JNK, ERK1/2, and p38. | [7][8] |
| TM3 Mouse Leydig Stem/Progenitor Cells | 300-400 µM | Decreased cell viability and increased expression of cleaved caspases-3, -8, -9, and phosphorylated JNK, ERK, and p38. | [9][10] |
| Cardia Cancer Cells | 12.5-50 µmol/L | Inhibited proliferation, promoted apoptosis, upregulated Bax and Caspase-3, and downregulated Bcl-2. | [12] |
| Triple-Negative Breast Cancer (4T1) | 100 µg/ml | Promoted apoptosis through upregulation of Bax and cleaved caspase-3, and downregulation of Bcl-xL. | [2] |
| Pancreatic Cancer (PaTu 8988t) | 1000 µM | Induced apoptosis and halted cell proliferation. | [16] |
| Triple-Negative Breast Cancer (MDA-MB-468) | 5-20 µM | Inhibited proliferation and increased apoptosis rates. | [17] |
| Rat Embryonic Neural Stem Cells | 50 µM | Increased apoptosis to 11.7%. | [18] |
Table 2: Anti-Apoptotic (Protective) Effects of this compound
| Cell/Tissue Type | Condition | This compound Concentration | Protective Effect | Reference |
| Rat Cardiomyocytes | Anthracycline-induced apoptosis | Not specified | Reduced apoptosis, downregulated PI3K p110α and pAKT-Ser473, and increased Bcl-2 expression. | [4] |
| Rat Intestine and Lung | Ischemia/Reperfusion | Not specified | Alleviated injury, decreased caspase-3 expression, and increased p-Akt expression. | [14] |
| Cardiac H9c2 Cells | Oxidative Stress | 25-75 μM | Activated PI3K/AKT and JAK2/STAT3 pathways. | [5] |
| Isolated Rat Hearts | Ischemia/Reperfusion | 50 µmol/L | Decreased apoptotic index and caspase-12 expression, and increased p-Akt (Ser473) expression. | [15] |
| Rat Hippocampus | Forebrain Ischemia-Reperfusion | 1.0 mg/kg | Decreased hippocampal expression of caspase-3 mRNA. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells (e.g., esophageal cancer cells, MA-10 cells) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a suitable density to achieve 40-80% confluency at the time of treatment.[1]
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 2 mg/mL in 95% ethanol).[1] Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 2-10 µg/mL or 300-600 µM).[1][8]
-
Treatment : Replace the existing culture medium with the this compound-containing medium. For control groups, use a medium containing the same concentration of the vehicle (e.g., 0.5% ethanol).[1]
-
Incubation : Incubate the cells for the desired duration (e.g., 12-36 hours).[1]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[19]
-
Cell Harvesting : After this compound treatment, collect both adherent and suspension cells. For adherent cells, use gentle trypsinization.[1]
-
Washing : Wash the collected cells once with cold PBS.[1]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][17]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.[20][21]
-
Protein Extraction : Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.[22]
-
Quantification : Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caspase Activity Assay
This assay measures the enzymatic activity of specific caspases.[23][24]
-
Cell Lysis : Lyse the treated and control cells in a chilled cell lysis buffer.[25]
-
Reaction Setup : In a 96-well plate, add cell lysate to each well.
-
Substrate Addition : Add a reaction buffer containing a specific caspase substrate conjugated to a colorimetric (e.g., p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule.[23]
-
Incubation : Incubate the plate at 37°C for 1-2 hours.[23]
-
Measurement : Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase activity in the sample.[23]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Signaling Pathways
Caption: Pro-apoptotic signaling pathways modulated by this compound in cancer cells.
Caption: Anti-apoptotic signaling pathways activated by this compound.
Experimental Workflows
Caption: Experimental workflow for Annexin V/PI apoptosis detection.
Conclusion
This compound's role in regulating apoptosis and cell survival is multifaceted and highly dependent on the cellular environment. Its ability to induce apoptosis in cancer cells highlights its potential as an adjunct in cancer therapy. Conversely, its protective, anti-apoptotic effects in neuronal and cardiac tissues suggest therapeutic possibilities in neurodegenerative diseases and cardiovascular conditions. Future research should focus on elucidating the precise molecular switches that determine this compound's pro- versus anti-apoptotic actions. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that leverage the complex pharmacology of this widely used anesthetic.
References
- 1. This compound elicits apoptosis and attenuates cell growth in esophageal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing this compound for breast cancer therapy through promoting apoptosis and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation and Augments the Anti-Tumor Effect of Doxorubicin and Paclitaxel Partly Through Promoting Ferroptosis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardial protection of this compound on apoptosis induced by anthracycline by PI3K/AKT/Bcl-2 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound on hippocampal caspase-3 and Bcl-2 expression following forebrain ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound may increase caspase and MAPK pathways, and suppress the Akt pathway to induce apoptosis in MA‑10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldsiva.org [worldsiva.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound induces apoptosis by activating caspases and the MAPK pathways, and inhibiting the Akt pathway in TM3 mouse Leydig stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits proliferation and induces neuroapoptosis of hippocampal neurons in vitro via downregulation of NF-κB p65 and Bcl-2 and upregulation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. This compound induces the apoptosis of neural stem cells via microRNA-9-5p / chemokine CXC receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. [Effects of this compound on PI3K/Akt signaling pathway and endoplasmic reticulum stress pathway of apoptosis induced by ischemia-reperfusion in isolated rat hearts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound and Etomidate on the Proliferation, Cell-cycle Distribution, Apoptosis and Necrosis of Pancreatic Tumour Cells | In Vivo [iv.iiarjournals.org]
- 17. This compound induces ROS-mediated intrinsic apoptosis and migration in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneticsmr.org [geneticsmr.org]
- 19. bosterbio.com [bosterbio.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. scispace.com [scispace.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. assaygenie.com [assaygenie.com]
Methodological & Application
Propofol Administration Protocols for Rodent Surgical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of propofol for surgical anesthesia in rodent models. The following sections offer comprehensive guidance on intraperitoneal and intravenous administration routes, including combination therapies, physiological monitoring, and experimental workflows to ensure procedural success and animal welfare.
Overview of this compound Anesthesia in Rodents
This compound is a short-acting intravenous anesthetic agent utilized for the induction and maintenance of general anesthesia.[1][2][3] Its rapid onset and recovery make it a valuable tool in rodent surgical models.[1] However, this compound alone may not provide sufficient analgesia for painful procedures, necessitating combination with analgesic agents. This document outlines protocols for both this compound monotherapy and combination anesthesia.
Intraperitoneal (IP) Administration Protocols
Intraperitoneal injection is a common method for administering anesthetics in rodents due to its relative ease. However, the onset of anesthesia can be slower and more variable compared to the intravenous route. For surgical procedures, this compound is often combined with an alpha-2 agonist like medetomidine (B1201911) for sedation and muscle relaxation, and an opioid such as fentanyl for analgesia.[4][5][6][7]
This compound Combination Anesthesia in Rats
A combination of this compound, medetomidine, and fentanyl provides a reliable and safe anesthetic plane for surgical procedures in rats.[4][5]
Table 1: Intraperitoneal this compound Combination Anesthesia Protocol for Rats
| Drug | Dosage | Route | Expected Duration of Surgical Anesthesia |
| This compound | 100 mg/kg | IP | 25 - 30 minutes[4][5] |
| Medetomidine | 0.1 mg/kg | IP | |
| Fentanyl | 0.1 mg/kg | IP |
Note: The combination of this compound and medetomidine alone may not be sufficient to achieve a surgical plane of anesthesia. The addition of fentanyl is crucial for adequate analgesia.[4][5]
This compound Combination Anesthesia in Mice
A similar combination of this compound, medetomidine, and fentanyl is effective for surgical anesthesia in mice, with adjusted dosages.
Table 2: Intraperitoneal this compound Combination Anesthesia Protocol for Mice
| Drug | Dosage | Route | Expected Duration of Surgical Anesthesia |
| This compound | 75 mg/kg | IP | Approximately 15 minutes[7] |
| Medetomidine | 1 mg/kg | IP | |
| Fentanyl | 0.2 mg/kg | IP |
Experimental Protocol: IP Administration of Anesthetic Combination
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment for at least 3 days prior to the procedure.[8]
-
Weigh the animal accurately on the day of the surgery to ensure correct drug dosage calculation.
-
Pre-anesthetic fasting is generally not required for rodents. If necessary, limit it to 2-3 hours for mice and rats, but do not restrict water.[6][8]
-
-
Drug Preparation:
-
Prepare a fresh solution of the anesthetic cocktail.
-
The drugs can be mixed in a single syringe for administration.
-
-
Injection Procedure:
-
Restrain the rodent appropriately.
-
Perform the intraperitoneal injection in the lower left or right quadrant of the abdomen to avoid damaging internal organs.
-
Insert the needle at a 15-30 degree angle.
-
-
Induction and Monitoring:
-
Place the animal in a warm, quiet cage and observe for the loss of the righting reflex, which indicates the onset of anesthesia.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Begin the surgical procedure only after confirming an adequate anesthetic plane.
-
Intravenous (IV) Administration Protocols
Intravenous administration of this compound via the tail vein allows for rapid induction and precise control over the depth of anesthesia, making it ideal for longer or more complex surgical procedures.[1] This can be achieved through a bolus injection for induction followed by continuous infusion for maintenance.
Tail Vein Catheterization
Successful intravenous administration in rodents requires proper catheterization of the lateral tail vein.
Experimental Protocol: Tail Vein Catheterization
-
Animal Preparation:
-
Catheterization Procedure:
-
Place the anesthetized animal in a restraining device.[9]
-
Clean the tail with an alcohol pad.
-
Using a small gauge needle (27-30G for mice, 25-27G for rats), insert the catheter into one of the lateral tail veins, with the bevel facing up.[9][10]
-
Advance the catheter slowly and parallel to the vein.[9][10] A flash of blood in the catheter hub confirms correct placement.
-
Secure the catheter in place with surgical tape.
-
Continuous IV Infusion of this compound in Rats
This protocol is suitable for maintaining a stable plane of anesthesia for extended periods.
Table 3: Continuous Intravenous this compound Anesthesia Protocol for Rats
| Phase | Drug | Dosage | Route | Notes |
| Induction | This compound | 11 mg/kg | IV bolus | Administer over 1 minute to induce loss of righting reflex.[1] |
| Maintenance | This compound | 40 mg/kg/h | IV infusion | Adjust the rate based on physiological monitoring.[1] |
| Maintenance with Ketamine | This compound | 15 - 25 mg/kg/h | IV infusion | Initial rate of 25 mg/kg/h, reduced over time.[11] |
| Ketamine | 15 - 25 mg/kg/h | IV infusion | Initial rate of 25 mg/kg/h, reduced over time.[11] |
Experimental Protocol: Continuous IV Infusion
-
Setup:
-
Connect the secured tail vein catheter to a syringe pump via extension tubing.
-
Ensure the syringe contains the correct concentration of this compound.
-
-
Induction:
-
Administer the induction bolus of this compound as specified in Table 3.
-
-
Maintenance:
-
Immediately following induction, begin the continuous infusion at the recommended maintenance rate.
-
Continuously monitor the animal's physiological parameters (see Section 4) and adjust the infusion rate as needed to maintain a surgical plane of anesthesia.
-
Physiological Monitoring During Anesthesia
Close monitoring of physiological parameters is essential to ensure the well-being of the animal and the success of the surgical procedure.[6][8][12]
Table 4: Normal Physiological Parameters for Anesthetized Rodents
| Parameter | Mouse | Rat |
| Respiratory Rate | 55 - 100 breaths/min[8] | 70 - 110 breaths/min[6] |
| Heart Rate | 300 - 500 beats/min[8] | 260 - 500 beats/min[6] |
| Body Temperature | 36.0 - 38.0 °C (96.8 - 100.4 °F)[8] | 35.9 - 37.5 °C (96.6 - 99.5 °F)[6] |
Monitoring Procedures:
-
Respiratory Rate: Observe thoracic movements. A 50% decrease in respiratory rate can be normal during anesthesia.[6][8]
-
Heart Rate: Use a pulse oximeter or ECG.
-
Body Temperature: Use a rectal probe and maintain body temperature with a heating pad.
-
Anesthetic Depth: Regularly check the pedal withdrawal reflex (toe pinch) to ensure an adequate depth of anesthesia.
-
Mucous Membrane Color: Should be pink, not pale or blue.[6][8]
-
Eye Care: Apply ophthalmic ointment to prevent corneal drying.[8][12]
Experimental Workflows and Logical Relationships
The selection and execution of a this compound administration protocol involve a series of decisions and steps. The following diagrams illustrate these workflows.
Caption: Decision workflow for selecting the appropriate this compound anesthesia protocol.
Caption: Step-by-step workflow for continuous intravenous this compound infusion.
References
- 1. Effects of continuous intravenous infusion with this compound on intestinal metabolites in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. This compound | PDF [slideshare.net]
- 4. Anesthesia with Intraperitoneal this compound, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Intraperitoneal anaesthesia with this compound, medetomidine and fentanyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Intravenous this compound, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Application Notes and Protocols for Establishing Stable Propofol Anesthesia in Freely Moving Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent valued for its rapid onset, short duration of action, and quick recovery period.[1][2] These characteristics make it a suitable candidate for inducing and maintaining anesthesia in various research settings, including those involving freely moving animals. Establishing a stable plane of anesthesia in such models is crucial for a range of applications, including in vivo imaging, electrophysiology, and behavioral studies, where minimizing stress and movement artifacts is paramount.[3]
This document provides detailed application notes and protocols for establishing and maintaining stable this compound anesthesia in freely moving animal models, with a focus on rodents.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system (CNS).[4] It achieves this by binding to the GABA-A receptor, which increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4][5] At higher concentrations, this compound can directly activate GABA-A receptors.[1][5][6] Additionally, it may exhibit secondary effects by inhibiting NMDA receptors and activating glycine (B1666218) receptors, further contributing to its sedative and anesthetic properties.[4]
Core Requirements for Anesthesia in Freely Moving Animals
-
Uninterrupted Drug Delivery: A reliable method for continuous intravenous (IV) infusion is essential to maintain a stable anesthetic depth. This typically involves surgical implantation of a catheter connected to a syringe pump via a swivel system that allows the animal to move without tangling or dislodging the line.
-
Titratable Anesthetic Plane: The ability to adjust the infusion rate in real-time is critical to account for individual variations in drug metabolism and to respond to changes in the animal's physiological state or experimental conditions.
-
Continuous Monitoring: Consistent monitoring of anesthetic depth and vital signs is necessary to ensure animal welfare and the validity of experimental data.
Experimental Protocols
Protocol 1: Surgical Preparation for Chronic Intravenous Catheterization
This protocol describes the implantation of a jugular vein catheter for long-term intravenous access in rodents.
Materials:
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane (B1672236) for induction)
-
Catheter material (e.g., Silastic tubing)
-
Suture material
-
Vascular access button or port
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the animal using an appropriate induction agent (e.g., isoflurane).
-
Shave and sterilize the surgical area on the ventral side of the neck.
-
Make a small incision and carefully dissect to expose the external jugular vein.
-
Ligate the cranial end of the vein and place a loose suture caudally.
-
Create a small incision in the vein and insert the catheter, advancing it towards the heart.
-
Secure the catheter in place with the caudal suture.
-
Tunnel the external end of the catheter subcutaneously to the dorsal aspect of the neck and connect it to a vascular access button or port sutured to the skin or underlying muscle.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.
-
Close the incision and provide post-operative analgesia as per institutional guidelines.
-
Allow the animal to recover for at least 48-72 hours before initiating experiments.
Protocol 2: Establishing and Maintaining this compound Anesthesia
This protocol details the steps for inducing and maintaining a stable plane of this compound anesthesia in a freely moving, catheterized animal.
Materials:
-
This compound emulsion (e.g., 10 mg/mL)
-
Syringe pump
-
Infusion line with a swivel system
-
Monitoring equipment (see Monitoring Anesthetic Depth section)
Procedure:
-
Connect the animal's vascular access port to the infusion line and syringe pump via a swivel system. Ensure the line is free of air bubbles.
-
Induction: Administer an initial bolus dose of this compound to induce anesthesia. The dose should be titrated to effect, observing for the loss of the righting reflex. A typical induction dose for rats is 5-10 mg/kg IV.[7]
-
Maintenance: Immediately following induction, begin a continuous intravenous infusion of this compound. The infusion rate will need to be adjusted based on the animal model and the desired depth of anesthesia. A starting maintenance dose for rats can range from 0.4 to 0.8 mg/kg/min.[7][8]
-
Titration: Continuously monitor the animal's anesthetic depth (see below). If the animal shows signs of becoming too light (e.g., purposeful movement, increased muscle tone), administer a small supplemental bolus and/or increase the infusion rate. If the anesthesia is too deep (e.g., severe respiratory depression), decrease the infusion rate.
-
Allow the animal to move freely within the experimental arena. The swivel system will prevent the infusion line from twisting.
-
Recovery: Once the experiment is complete, terminate the this compound infusion. Due to its rapid metabolism, recovery is typically swift, with animals regaining the righting reflex within minutes.
Data Presentation
Table 1: Recommended this compound Dosages for Rodents
| Species | Induction Dose (IV) | Maintenance Infusion Rate (IV) | Notes |
| Rat | 5-10 mg/kg[7] | 40-80 mg/kg/h (approx. 0.67-1.33 mg/kg/min)[2][9] | Dose may need to be adjusted based on premedication and individual response. |
| Mouse | 7-15 mg/kg[7] | 0.6 mg/kg/min | Intraperitoneal injection can lead to prolonged anesthesia with shallow depth.[10] Continuous tail vein pumping is ideal for stable anesthesia.[10][11] |
Table 2: Physiological Parameters to Monitor During this compound Anesthesia
| Parameter | Normal Range (Rodent) | Signs of Anesthetic Depth | Monitoring Method |
| Respiratory Rate | 60-85 breaths/min (Rat)[2] | Deep: <60 breaths/min, shallow breathing. Light: >100 breaths/min, irregular breathing. | Visual observation, respiratory monitor. |
| Heart Rate | 300-500 beats/min (Rat) | Deep: Significant bradycardia. Light: Tachycardia, response to stimuli. | Pulse oximeter, ECG. |
| Body Temperature | 36.5-38.0 °C | Hypothermia is a common side effect of anesthesia. | Rectal probe. |
| Reflexes | Present in light anesthesia | Loss of palpebral (eyelid) and pedal withdrawal reflexes indicates surgical anesthesia.[12] | Manual testing. |
| Muscle Tone | Relaxed at surgical plane | Increased muscle tone or spontaneous movement indicates light anesthesia. | Observation. |
Monitoring Anesthetic Depth
Maintaining a stable anesthetic plane is critical. A combination of physiological and reflex-based monitoring is recommended.
-
Loss of Righting Reflex (LORR): This is a key indicator of the onset of anesthesia.[13]
-
Palpebral Reflex: Gently touching the corner of the eye should elicit a blink. The absence of this reflex suggests a surgical plane of anesthesia.[12]
-
Pedal Withdrawal Reflex: A firm pinch of the animal's paw should not elicit a withdrawal response in an adequately anesthetized animal.
-
Bispectral Index (BIS) Monitoring: BIS is a non-invasive method that uses EEG signals to assess the level of consciousness and can be a useful tool for monitoring anesthetic depth in animals.[8][14]
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of continuous intravenous infusion with this compound on intestinal metabolites in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 8. scispace.com [scispace.com]
- 9. Intravenous this compound, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of different injection methods of this compound anesthesia on the behavior and electroencephalography recording in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.fiu.edu [research.fiu.edu]
- 13. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Application of Propofol to Cultured Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action.[1][2][3][4] Beyond its clinical use, this compound is a valuable tool in neuroscience research to investigate the molecular and cellular mechanisms of anesthesia, as well as its potential off-target effects, including neurotoxicity, particularly in the developing brain.[2][5][6] These application notes provide a comprehensive overview of the in vitro application of this compound to cultured primary neurons, detailing its effects on neuronal viability, mitochondrial function, intracellular signaling, and synaptic plasticity. Detailed protocols for key experimental procedures are provided to facilitate the design and execution of related research.
Key Effects of this compound on Cultured Primary Neurons
This compound exerts a range of effects on primary neurons in vitro, with outcomes often dependent on concentration and duration of exposure.
Neurotoxicity and Apoptosis
Prolonged exposure to high concentrations of this compound can induce neurotoxicity and apoptosis in cultured primary neurons.[1][2][3] This is particularly relevant in studies of developmental neurotoxicity.[5][7] The apoptotic cascade is often initiated through mitochondrial dysfunction.[1][3]
Mitochondrial Dysfunction
This compound can impair mitochondrial function in neurons, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and a reduction in mitochondrial membrane potential.[1][3][8] This mitochondrial damage is a key contributor to this compound-induced neurotoxicity.[1][3] Some studies suggest that this compound targets mitochondrial respiratory chain complexes I, II, and III.[9]
Modulation of GABAergic Neurotransmission
A primary mechanism of this compound's anesthetic action is the potentiation of γ-aminobutyric acid type A (GABA-A) receptor function.[10][11][12][13] In cultured neurons, this compound increases the sensitivity of GABA-A receptors to GABA, enhances inhibitory postsynaptic currents, and at higher concentrations, can directly activate the receptor.[12][13][14][15]
Alterations in Intracellular Calcium Homeostasis
This compound can induce changes in intracellular calcium concentrations ([Ca2+]).[16] Studies have shown that this compound can trigger an increase in cytosolic free calcium, with contributions from both extracellular influx and release from intracellular stores. This dysregulation of calcium homeostasis can impact a variety of downstream signaling pathways.
Effects on Dendritic Spine Morphology and Synaptic Plasticity
This compound has been shown to affect dendritic spine morphology, which is crucial for synaptic plasticity. The effects are dependent on the developmental stage of the neurons, with some studies showing a decrease in spine density in developing neurons and an increase in more mature neurons.[17][18][19]
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Neuronal Viability and Apoptosis
| This compound Concentration (µM) | Exposure Time (h) | Neuron Type | Key Findings | Reference(s) |
| 1, 10, 100 | 3 | Primary Hippocampal Neurons | Dose-dependent decrease in cell viability and increase in apoptosis.[1][3] | [1][3] |
| 0.1 - 1000 | 3 | Primary Hippocampal Neurons | Significant decrease in neuronal proliferation and increase in neuroapoptosis.[2] | [2] |
| 10, 50, 100 | 6 | Neural Stem Cells | Dose-dependent inhibition of proliferation, with significant effects at 100 µM.[20] | [20] |
Table 2: Effects of this compound on Mitochondrial Function in Primary Neurons
| This compound Concentration (µM) | Exposure Time (h) | Neuron Type | Parameter Measured | Effect | Reference(s) |
| 1, 10, 100 | 3 | Primary Hippocampal Neurons | ATP Content | Dose-dependent decrease.[1][3] | [1][3] |
| 1, 10, 100 | 3 | Primary Hippocampal Neurons | ROS Levels | Dose-dependent increase.[1][3] | [1][3] |
| 1, 10, 100 | 3 | Primary Hippocampal Neurons | Mitochondrial Membrane Potential | Dose-dependent decrease.[1][3] | [1][3] |
| 50 | 1 (followed by hypoxia) | Primary Hippocampal Neurons | Mitochondrial Morphology | Attenuated hypoxia-induced mitochondrial fragmentation.[21] | [21] |
Table 3: Effects of this compound on Intracellular Calcium in Primary Neurons
| This compound Concentration (µg/mL) | Exposure Time | Neuron Type | Key Findings | Reference(s) |
| 0.03, 0.3 | Short-term | Embryonic Rat Brain Cells | Increase in cytosolic free calcium concentration.[16] | [16] |
| 10, 100 (µM) | Not specified | Cerebrocortical Neurons | Reduction of NMDA receptor-induced intracellular calcium increase.[22] | [22] |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Papain and DNase I
Procedure:
-
Euthanize pregnant rat according to approved institutional animal care protocols.
-
Dissect out embryonic hippocampi in ice-cold HBSS.
-
Mince the tissue and incubate in 0.25% trypsin-EDTA or papain solution for 15-20 minutes at 37°C.
-
Neutralize trypsin with FBS-containing medium and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal complete medium.
-
Plate the cells onto Poly-D-lysine coated plates/coverslips at a desired density.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (e.g., in DMSO or a lipid emulsion like Intralipid)
-
Cultured primary neurons
-
Complete culture medium
Procedure:
-
Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 1, 10, 100 µM).
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Remove the existing medium from the cultured neurons and replace it with the this compound-containing medium.
-
For control wells, use a vehicle-only medium.
-
Incubate the cells for the desired exposure time (e.g., 3, 6, or 24 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Neuronal Apoptosis by Western Blotting for Cleaved Caspase-3
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Caspase-3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
Protocol 4: Measurement of Mitochondrial Membrane Potential using JC-1
Materials:
-
JC-1 dye
-
Cultured primary neurons in black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
After this compound treatment, remove the medium and wash the cells with warm PBS.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity of both JC-1 monomers (green, emission ~529 nm) and J-aggregates (red, emission ~590 nm).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound enhances GABA-A receptor activity, leading to neuronal inhibition.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound inhibits proliferation and induces neuroapoptosis of hippocampal neurons in vitro via downregulation of NF-κB p65 and Bcl-2 and upregulation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound at Clinically Relevant Concentrations Increases Neuronal Differentiation but Is Not Toxic to Hippocampal Neural Precursor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Insights into Molecular Mechanisms of this compound-Induced Developmental Neurotoxicity: Implications for the Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Insights Into Molecular Mechanisms of this compound-Induced Dev...: Ingenta Connect [ingentaconnect.com]
- 8. The this compound-induced mitochondrial damage in fetal rat hippocampal neurons via the AMPK/P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces a metabolic switch to glycolysis and cell death in a mitochondrial electron transport chain-dependent manner | PLOS One [journals.plos.org]
- 10. diva-portal.org [diva-portal.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. The General Anesthetic this compound Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Evidence that this compound Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potentiating Action of this compound at GABAA Receptors of Retinal Bipolar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons | Journal of Neuroscience [jneurosci.org]
- 16. This compound induces changes in the cytosolic free calcium concentration and the cytoskeletal organization of cultured human glial cells and primary embryonic rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 18. Dendritic spine remodeling and plasticity under general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developmental Stage-dependent persistent impact of this compound anesthesia on dendritic spines in the rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces the apoptosis of neural stem cells via microRNA-9-5p / chemokine CXC receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound via Antioxidant Property Attenuated Hypoxia-Mediated Mitochondrial Dynamic Imbalance and Malfunction in Primary Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of this compound on N-methyl-D-aspartate receptor-mediated calcium increase in cultured rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modeling Propofol's Effects Using Human Stem Cell-Derived Neurons
Introduction
Propofol (2,6-diisopropylphenol) is the most widely used intravenous anesthetic for inducing and maintaining anesthesia and for sedation in clinical settings.[1][2] While its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to enhanced inhibitory neurotransmission, its full range of neural effects is complex and not entirely understood.[1][3][4] Growing evidence from animal models has raised concerns about potential developmental neurotoxicity, including neuronal cell death and subsequent cognitive impairments, particularly with prolonged exposure in the developing brain.[5][6]
Human pluripotent stem cell (hPSC)-derived neurons offer a powerful in vitro model to investigate the mechanisms of this compound's action and its potential neurotoxic effects directly on human cells.[7][8][9] This model allows for controlled studies of dose, duration, and developmental stage, providing a platform to screen for neurotoxicity, dissect molecular mechanisms, and develop potential protective strategies.[7][9] This document provides detailed protocols for using hPSC-derived neurons to model this compound's effects, summarizes key quantitative findings, and illustrates the underlying cellular pathways.
Key Signaling Pathways and Mechanisms of Action
This compound's effects on neurons are multifaceted, extending beyond its primary role as a GABA-A receptor potentiator. Key mechanisms include direct channel activation, modulation of other neurotransmitter systems, and induction of cellular stress pathways.
-
GABAergic Synaptic Transmission: this compound's principal anesthetic effect stems from its ability to bind to GABA-A receptors, increasing the duration that the associated chloride channels remain open.[1] This enhances the influx of chloride ions, hyperpolarizes the neuron, and potentiates the inhibitory effects of GABA, thereby depressing central nervous system activity.[1][2][3] At higher concentrations, this compound can directly activate GABA-A receptors even in the absence of GABA.[10][11]
-
Mitochondrial Dysfunction and Apoptosis: Studies on hPSC-derived neurons and other models show that this compound can induce neurotoxicity by disrupting mitochondrial function.[5][12] Exposure to clinically relevant concentrations of this compound can lead to increased mitochondrial fission, a process regulated by proteins like dynamin-related protein 1 (Drp1).[12][13] This imbalance in mitochondrial dynamics can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of caspase cascades, culminating in neuronal cell death.[12][14][15]
-
Other Cellular Effects: Beyond GABAergic and mitochondrial pathways, this compound has been shown to inhibit voltage-gated sodium channels, suppress certain potassium currents, and inhibit NMDA receptors, further contributing to its overall sedative and neuroprotective or neurotoxic effects.[1][3] Recent research also indicates that this compound can alter the trafficking of vesicles in neurons by affecting kinesin motor proteins, which may be an additional mechanism contributing to its anesthetic effect.[4][16]
Visualized Pathways and Workflows
Caption: Experimental workflow for modeling this compound effects on hPSC-derived neurons.
Caption: this compound's primary mechanism via potentiation of GABA-A receptor signaling.
Caption: Pathway of this compound-induced neurotoxicity via mitochondrial dysfunction.
Experimental Protocols
The following protocols provide a framework for studying this compound's effects. Specific timings, reagent concentrations, and cell densities should be optimized for the specific hPSC line and differentiation method used.
Protocol 1: Generation of Neurons from Human Pluripotent Stem Cells
This protocol describes a general 4-step method for differentiating hPSCs into a population of mature neurons.[13]
-
Neural Induction: Culture hPSCs in neural induction medium to form embryoid bodies (EBs) or as a monolayer. The medium is typically serum-free and contains dual SMAD inhibitors (e.g., Noggin and SB431542) to direct differentiation towards a neural fate.
-
Neural Progenitor Cell (NPC) Expansion: After 7-10 days, transition the neural rosettes or induced cells to NPC expansion medium on a suitable matrix (e.g., Matrigel or Geltrex). This medium usually contains growth factors like EGF and FGF2 to promote the proliferation of NPCs.
-
Neuronal Differentiation: Plate the expanded NPCs at the desired density in a neuronal differentiation medium. This medium typically lacks mitogens and includes neurotrophic factors such as BDNF, GDNF, and cAMP to encourage neuronal maturation.
-
Neuronal Maturation: Maintain the culture for at least 2-3 weeks to allow for the development of mature neuronal characteristics, including the formation of synaptic connections. Over 90-95% of the cells should stain positive for neuron-specific markers like β-tubulin III.[13]
Protocol 2: this compound Treatment of hPSC-Derived Neurons
-
Preparation: Prepare a stock solution of this compound in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO). Note that due to its lipophilic nature, care must be taken to prevent this compound loss to plasticware.[17]
-
Treatment: Once neurons have reached the desired maturation stage (e.g., 2-3 weeks post-differentiation), replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 5, 10, 20, 50 µM) or the vehicle control (e.g., DMSO).[13][18]
-
Incubation: Incubate the cells for the desired exposure duration (e.g., 6 hours or 24 hours).[13][19]
-
Post-Treatment Processing: Following incubation, collect the cell culture supernatant for assays like lactate (B86563) dehydrogenase (LDH) release, and lyse the cells for protein analysis or fix them for immunocytochemistry, depending on the downstream application.
Protocol 3: Assessment of this compound-Induced Neurotoxicity
-
TUNEL Staining for Apoptosis:
-
Fix this compound- and vehicle-treated cells with 4% paraformaldehyde.
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label DNA strand breaks characteristic of apoptotic cells.
-
Counterstain nuclei with a fluorescent dye (e.g., Hoechst 33342).
-
Image using fluorescence microscopy and quantify the percentage of TUNEL-positive cells relative to the total number of nuclei.[12][13]
-
-
Western Blot for Apoptotic and Mitochondrial Proteins:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Key antibodies include those for cleaved caspase-3, Bax, Bcl-2, pDrp1 (Ser616), and total Drp1.[12][15]
-
Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH or β-actin.
-
Protocol 4: Analysis of Mitochondrial Morphology
-
Immunocytochemistry for TOM20:
-
Fix and permeabilize treated cells as described for TUNEL staining.
-
Block with a suitable blocking buffer (e.g., 10% goat serum).
-
Incubate with a primary antibody against a mitochondrial marker, such as TOM20.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Image using confocal microscopy.
-
-
Analysis: Assess mitochondrial morphology. Healthy mitochondria often appear as elongated, interconnected tubules. Increased mitochondrial fission, a hallmark of stress, is characterized by a shift to smaller, fragmented, and circular mitochondria.[12][13]
Quantitative Data Summary
The use of hPSC-derived neurons has enabled the quantification of this compound's impact on cell health and specific subcellular components.
Table 1: Effects of this compound on Cell Viability and Apoptosis in hPSC-Derived Neurons
| Parameter | This compound Concentration | Exposure Duration | Result | Reference |
| Cell Death (TUNEL+) | 20 µg/mL (~112 µM) | 6 hours | Increased from 3.18% (control) to 9.6% | [12][13] |
| Cell Viability | 100 µM | 6 hours | Significant decrease in NSC proliferation | [20] |
| Cell Viability | 100 or 300 µM | 6 or 24 hours | Decreased NPC viability and induced apoptosis | [18][19] |
| Cell Viability | 20 or 50 µM | 6 hours | No significant effect on NPC viability or apoptosis | [18][19] |
| Neuronal Differentiation | 2.1 µM | 6 hours | Increased ratio of Tuj-1 positive cells | [21] |
Table 2: this compound's Impact on Mitochondrial Dynamics in hPSC-Derived Neurons
| Parameter | This compound Concentration | Exposure Duration | Result | Reference |
| Mitochondrial Fission | 20 µg/mL | 6 hours | Significant increase in fragmented mitochondria | [12][13] |
| pDrp1 (Ser616) Expression | 20 µg/mL | 6 hours | Significant increase in activated Drp1 | [12][13] |
| mPTP Opening Time | 20 µg/mL | 6 hours | Decreased from 118.9 s (control) to 73.3 s | [12] |
Human stem cell-derived neuron models provide an invaluable and clinically relevant platform for elucidating the complex effects of this compound.[7][8] These systems confirm that beyond its primary GABAergic mechanism, this compound can induce neurotoxicity through pathways involving mitochondrial dysfunction, particularly in developing neurons.[12] The detailed protocols and quantitative data presented here offer a robust framework for researchers in neuroscience and drug development to investigate the molecular underpinnings of anesthetic action, screen for neurotoxic liabilities, and explore potential strategies to mitigate adverse neurological outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. maineanesthesiaservices.com [maineanesthesiaservices.com]
- 4. Neuron function is altered by the widely used anesthetic this compound | EurekAlert! [eurekalert.org]
- 5. Recent Insights into Molecular Mechanisms of this compound-Induced Developmental Neurotoxicity: Implications for the Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Insights Into Molecular Mechanisms of this compound-Induced Dev...: Ingenta Connect [ingentaconnect.com]
- 7. Modeling anesthetic developmental neurotoxicity using human stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anesthesia-on-chip: Modelling the impact of fetal anesthesia on neural development | NC3Rs [nc3rs.org.uk]
- 9. Modeling anesthetic developmental neurotoxicity using human stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiation, activation and blockade of GABAA receptors of clonal murine hypothalamic GT1-7 neurones by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Evidence that this compound Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altered Mitochondrial Dynamics Contributes to this compound-induced Cell Death in Human Stem Cell-derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Altered Mitochondrial Dynamics Contributes to this compound-Induced Cell Death in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The this compound-induced mitochondrial damage in fetal rat hippocampal neurons via the AMPK/P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. [PDF] Loss of this compound during in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. [PDF] Effects of this compound Treatment in Neural Progenitors Derived from Human-Induced Pluripotent Stem Cells | Semantic Scholar [semanticscholar.org]
- 20. This compound induces the apoptosis of neural stem cells via microRNA-9-5p / chemokine CXC receptor 4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound at Clinically Relevant Concentrations Increases Neuronal Differentiation but Is Not Toxic to Hippocampal Neural Precursor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging of Neuronal Activity Under Propofol Sedation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting calcium imaging studies to investigate neuronal activity under propofol sedation. This document outlines the primary mechanisms of this compound action, detailed experimental procedures for in vivo calcium imaging, and expected quantitative outcomes.
Introduction
This compound (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of general anesthesia and sedation.[1] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing GABAergic inhibition, this compound leads to a widespread reduction in neuronal activity, resulting in sedation and loss of consciousness.[1] Calcium imaging, a technique that allows for the visualization of intracellular calcium dynamics as a proxy for neuronal activity, has become an invaluable tool for dissecting the circuit-level effects of this compound.[2][3] Genetically encoded calcium indicators (GECIs), such as the GCaMP series, are frequently used in conjunction with techniques like two-photon microscopy and fiber photometry to monitor the activity of specific neuronal populations in vivo.[2][3]
This compound's Mechanism of Action on Neuronal Calcium Signaling
This compound's primary effect on neuronal activity is mediated by its interaction with GABAa receptors. This interaction potentiates the receptor's response to GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuronal membrane.[1] This inhibitory effect leads to a general suppression of neuronal firing and, consequently, a reduction in activity-dependent intracellular calcium transients.
Beyond its principal action on GABAa receptors, this compound has been shown to influence neuronal calcium homeostasis through other mechanisms:
-
Inhibition of Voltage-Gated Calcium Channels: this compound can directly inhibit presynaptic voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[4]
-
Modulation of Intracellular Calcium Stores: Studies have indicated that this compound can induce the release of calcium from the endoplasmic reticulum (ER) via inositol-1,4,5-trisphosphate receptors (InsP3R) and/or ryanodine (B192298) receptors (RyR), which can have varied effects on neuronal function and viability depending on the concentration.[5]
-
Inhibition of NMDA Receptors: this compound can also inhibit N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission, further contributing to its sedative effects.[1]
These multifaceted actions of this compound result in a complex modulation of neuronal calcium signaling, which can be effectively studied using advanced imaging techniques.
Experimental Protocols
Two-Photon Calcium Imaging in Head-Fixed Mice
This protocol describes the in vivo imaging of neuronal calcium activity in the cortex of head-fixed mice under this compound sedation.
Materials:
-
Transgenic mouse line expressing a GECI (e.g., Thy1-GCaMP6f)[6][7]
-
This compound solution (e.g., 2 mg/kg for sedation)[7]
-
Stereotaxic apparatus
-
Surgical tools for craniotomy
-
Dental drill
-
Cyanoacrylate glue and dental cement
-
Glass coverslip (3-5 mm diameter)
-
Two-photon microscope with a Ti:sapphire laser
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the mouse with isoflurane (B1672236) (1-2% in oxygen).
-
Secure the animal in a stereotaxic frame.
-
Administer analgesics and dexamethasone (B1670325) to reduce inflammation.
-
Remove the scalp over the desired cortical area (e.g., somatosensory or visual cortex).
-
Perform a craniotomy (3-4 mm diameter) over the target region.
-
Implant a chronic cranial window by securing a glass coverslip over the craniotomy with cyanoacrylate glue and dental cement.
-
Attach a head plate for head fixation during imaging.
-
Allow the animal to recover for at least 4-7 days post-surgery.[8]
-
-
This compound Administration and Imaging:
-
Head-fix the awake mouse under the two-photon microscope and allow for a period of habituation.
-
Acquire baseline neuronal activity recordings.
-
Administer this compound intraperitoneally (i.p.) at a sedative dose (e.g., 2 mg/kg). The onset of sedation is typically rapid.[7]
-
Begin imaging neuronal calcium signals in the desired cortical layer (e.g., layer 2/3) once the animal is sedated.[6]
-
Image a field of view of approximately 500x500 µm with a resolution of 512x512 pixels.
-
Record time-series images for a defined period to capture changes in neuronal activity patterns under sedation.
-
-
Data Analysis:
-
Perform motion correction on the acquired image series.
-
Identify regions of interest (ROIs) corresponding to individual neurons.
-
Extract the mean fluorescence intensity from each ROI over time.
-
Calculate the change in fluorescence relative to baseline (ΔF/F) to represent calcium transients.
-
Quantify parameters such as the frequency, amplitude, and duration of calcium events before and after this compound administration.
-
Fiber Photometry for Deep Brain Imaging
This protocol is suitable for monitoring the population-level calcium activity of genetically defined neurons in deep brain structures.
Materials:
-
Mouse expressing a GECI in a specific neuronal population (achieved through viral vector injection in a Cre-driver line).
-
This compound solution.
-
Stereotaxic apparatus.
-
Optical fiber cannula (e.g., 200-400 µm diameter).
-
Fiber photometry system (light source, dichroic mirrors, photodetector).
-
Data acquisition hardware and software.
Procedure:
-
Viral Injection and Fiber Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject an adeno-associated virus (AAV) expressing a Cre-dependent GCaMP (e.g., AAV-flex-GCaMP6s) into the target deep brain region (e.g., ventral tegmental area - VTA).
-
Implant an optical fiber cannula just above the injection site and secure it with dental cement.
-
Allow 2-3 weeks for viral expression and recovery.
-
-
This compound Administration and Recording:
-
Connect the implanted fiber optic to the photometry system.
-
Record baseline population calcium fluorescence.
-
Administer this compound (i.p.) at the desired dose.
-
Continuously record the fluorescence signal during the induction and maintenance of sedation.
-
-
Data Analysis:
-
Correct for photobleaching by fitting an exponential function to the raw fluorescence trace.
-
Calculate the ΔF/F to represent changes in population calcium activity.
-
Analyze the change in the fluorescence signal in response to this compound administration.
-
Data Presentation
The effects of this compound on neuronal calcium activity can be summarized in the following tables.
Table 1: Effect of this compound on Cortical Neuronal Calcium Transients (Two-Photon Imaging)
| Parameter | Awake State (Baseline) | This compound Sedation (2 mg/kg) | Percent Change |
| Transient Frequency (events/min) | |||
| Neuron 1 | 5.2 ± 0.8 | 1.8 ± 0.4 | -65.4% |
| Neuron 2 | 3.1 ± 0.5 | 0.9 ± 0.2 | -71.0% |
| Neuron n... | ... | ... | ... |
| Transient Amplitude (ΔF/F) | |||
| Neuron 1 | 1.5 ± 0.3 | 1.1 ± 0.2 | -26.7% |
| Neuron 2 | 1.8 ± 0.4 | 1.3 ± 0.3 | -27.8% |
| Neuron n... | ... | ... | ... |
Note: Data are presented as mean ± SEM. Values are hypothetical and should be replaced with experimental data.
Table 2: Effect of this compound on Population Calcium Activity in Deep Brain Structures (Fiber Photometry)
| Brain Region | Neuronal Population | Change in ΔF/F during this compound Sedation |
| Ventral Tegmental Area (VTA) | Dopaminergic | Significant decrease |
| Nucleus Accumbens (NAc) | Medium Spiny Neurons | Significant decrease[2] |
| Basal Forebrain (BF) | Cholinergic | Gradual decrease during induction[2] |
Visualizations
Signaling Pathway of this compound's Inhibitory Action
Caption: this compound's dual inhibitory action on presynaptic and postsynaptic terminals.
Experimental Workflow for Two-Photon Calcium Imaging
Caption: Workflow for in vivo two-photon calcium imaging under this compound sedation.
Conclusion
Calcium imaging provides a powerful approach to investigate the effects of this compound on neuronal dynamics at both single-cell and population levels. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding the neural circuit mechanisms underlying this compound-induced sedation and anesthesia. Careful experimental design and rigorous data analysis will continue to elucidate the complex interplay between this compound, neuronal calcium signaling, and states of consciousness.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Regulation of Neural Circuitry under General Anesthesia: New Methods and Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Affects Neurodegeneration and Neurogenesis by Regulation of Autophagy via Effects on Intracellular Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing brain state and anesthesia level with two-photon calcium signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal activity in the cortex of mice under anesthesia depend on the type of anesthetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cns.nyu.edu [cns.nyu.edu]
Application Notes: Protocols for Assessing Mitochondrial Membrane Potential After Propofol Treatment
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic for inducing and maintaining anesthesia and for sedation in intensive care units (ICUs).[1] However, concerns have emerged regarding its potential for mitochondrial toxicity.[2] Prolonged or high-dose administration of this compound can lead to a rare but severe complication known as this compound Infusion Syndrome (PRIS), which is linked to impaired mitochondrial function.[3] this compound has been shown to inhibit complexes of the mitochondrial electron transport chain (ETC), disrupt the mitochondrial membrane potential (ΔΨm), and hinder cellular energy production.[1][4] Therefore, accurately assessing ΔΨm is a critical step in studying the mechanisms of this compound-induced cytotoxicity and in developing strategies to mitigate its adverse effects.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess mitochondrial membrane potential in cells following treatment with this compound using common fluorescent probes.
Principle of Assays
The assessment of ΔΨm relies on cationic, lipophilic fluorescent dyes that accumulate within the mitochondria, driven by the strong negative charge across the inner mitochondrial membrane. The two most common types of probes for this application are ratiometric dyes like JC-1 and single-wavelength intensity-based dyes like TMRM and TMRE.[5]
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye is a robust indicator of mitochondrial health. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit a distinct red fluorescence (~590 nm).[6][7] When the ΔΨm collapses, as in apoptotic or metabolically stressed cells, JC-1 cannot accumulate and remains in the cytoplasm as monomers, emitting green fluorescence (~529 nm).[6][7] The ratio of red to green fluorescence provides a quantifiable measure of mitochondrial depolarization, with a decrease in the ratio indicating a loss of ΔΨm.[5]
-
TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester): These are non-ratiometric, cationic dyes that are sequestered by active mitochondria.[5][8] The fluorescence intensity of TMRM or TMRE is directly proportional to the mitochondrial membrane potential. A decrease in ΔΨm results in the dye leaking out of the mitochondria and a corresponding decrease in the measured fluorescence signal.[8]
This compound's Mechanism of Mitochondrial Disruption
This compound is known to impair mitochondrial function primarily by inhibiting the electron transport chain. Evidence suggests it targets multiple sites, including Complex I, II, and III.[3][4] This inhibition disrupts the flow of electrons, which in turn reduces the pumping of protons across the inner mitochondrial membrane. The consequence is a decrease in the electrochemical gradient that constitutes the mitochondrial membrane potential (ΔΨm), leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS).[1][3]
Figure 1. this compound's inhibitory effect on the electron transport chain.
Quantitative Data Summary
The following table summarizes findings from various studies on the effect of this compound on mitochondrial membrane potential (ΔΨm).
| Cell Type | This compound Concentration | Treatment Duration | Assay Used | Observed Effect on ΔΨm | Reference |
| Human Stem Cell-Derived Neurons | 20 µg/mL | 6 hours | TMRE | Significant decrease | [9] |
| Hippocampal Neurons | 1, 10, 100 µM | 3 hours | JC-1 | Dose-dependent significant decrease | [1] |
| Mouse Macrophage-like Raw 264.7 | Clinically relevant conc. | 1, 6, 24 hours | Flow Cytometry | Significant decrease | [10] |
| HeLa Cells | 50 µM | 10 minutes | Not specified | Minimal effect observed | [11] |
| Rat Cortical Mitochondria | Not specified | Post-ischemia | Flow Cytometry | Did not affect reperfusion-induced reduction | [12] |
Experimental Protocols
The following are generalized protocols that can be adapted for flow cytometry, fluorescence microscopy, or microplate readers. Note: Optimal conditions, including cell density and dye concentration, should be determined empirically for each cell type and experimental setup.
General Experimental Workflow
References
- 1. This compound produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Mitochondrion-Toxic and May Unmask a Mitochondrial Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces a metabolic switch to glycolysis and cell death in a mitochondrial electron transport chain-dependent manner | PLOS One [journals.plos.org]
- 4. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Altered Mitochondrial Dynamics Contributes to this compound-Induced Cell Death in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound specifically inhibits mitochondrial membrane potential but not complex I NADH dehydrogenase activity, thus reducing cellular ATP biosynthesis and migration of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 12. The effects of this compound on mitochondrial dysfunction following focal cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Propofol's Dose-Dependent Effects on Cultured Hippocampal Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of propofol in cultured hippocampal neurons. This document summarizes key quantitative data, details experimental protocols for replicating cited experiments, and visualizes the involved signaling pathways. The information presented is intended to guide researchers in designing and interpreting experiments aimed at understanding the neurophysiological and potential neurotoxic effects of this compound.
Data Summary
The following tables summarize the quantitative dose-response data of this compound on various parameters in cultured hippocampal neurons, including electrophysiological responses, cell viability, and intracellular signaling pathways.
Electrophysiological Effects of this compound on GABA-A Receptors
| Parameter | This compound Concentration | Effect | Species |
| GABA-A Receptor Activation | |||
| EC50 for evoking current | 61 µM | Direct activation of GABA-A receptors.[1][2] | Mouse |
| Threshold for current activation | 6-10 µM | Minimum concentration to induce an inward current.[2] | Mouse |
| Maximal current observed | 600 µM | Concentration for peak current response.[2] | Mouse |
| Potentiation of GABA Response | |||
| Shift in GABA EC50 | 1 µM | Reduces GABA EC50 from 8.2 µM to 4.2 µM.[3] | Rat |
| 5 µM | Reduces GABA EC50 to 2.8 µM.[3] | Rat | |
| 1-10 µM | Concentration-dependently potentiated submaximal GABA-evoked responses.[4] | Rat | |
| Modulation of Synaptic Currents | |||
| Miniature IPSC Decay | 2 µM | Prolonged the decay time of miniature inhibitory postsynaptic currents (mIPSCs).[1] | Mouse |
| Desensitization of GABA Response | |||
| EC50 for desensitization | 23 µM (with GABA) | This compound in combination with GABA leads to desensitization.[1][2] | Mouse |
| 454 µM (alone) | This compound alone can induce desensitization at higher concentrations.[1][2] | Mouse |
Effects of this compound on Neuronal Viability and Apoptosis
| Parameter | This compound Concentration | Incubation Time | Effect | Species |
| Neuronal Proliferation/Viability | ||||
| Decreased Proliferation | 0.1-1000 µM | 3 hours | Significant decrease in neuronal proliferation.[5] | Rat |
| Increased LDH Release | > 7.1 µM | Not specified | Dose-dependently increases lactate (B86563) dehydrogenase (LDH) release from neural precursor cells.[6] | Rat |
| Neuroapoptosis | ||||
| Increased Apoptosis | 0.1-1000 µM | 3 hours | Remarkable increase in neuroapoptosis.[5] | Rat |
| Increased Apoptotic Factors | 100 µM or 150 mg/kg/day | 5 consecutive days | Increased levels of caspase 3 and Bax.[7] | Rat |
| Mitochondrial Damage | ||||
| Decreased ATP & MMP | 100 µM | 3 hours | Pronounced decreases in ATP and mitochondrial membrane potential (MMP).[8] | Rat |
| Increased ROS | 100 µM | 3 hours | Pronounced increase in reactive oxygen species (ROS).[8] | Rat |
Effects of this compound on Intracellular Signaling Pathways
| Signaling Pathway | This compound Concentration | Effect | Species |
| BDNF/TrkB Pathway | |||
| BDNF Expression | 25-50 µM | Induced Brain-Derived Neurotrophic Factor (BDNF) expression in neurons exposed to hypoxia or TNF-α.[9] | Rat |
| TrkB Phosphorylation | 50 µM | Induced Tropomyosin receptor kinase B (TrkB) phosphorylation.[9] | Rat |
| AMPK/p53 Pathway | |||
| p-AMPK Levels | 100 µM | Downregulated phosphorylated AMP-activated protein kinase (p-AMPK).[8] | Rat |
| p53 Expression | 100 µM | Upregulated protein 53 (p53) expression.[8] | Rat |
| NF-κB/Bcl-2/Caspase-3 Pathway | |||
| NF-κB p65 Expression | Not specified | Decreased nuclear factor kappa B (NF-κB) p65 expression.[5] | Rat |
| Bcl-2 Levels | Not specified | Reduction in B-cell lymphoma 2 (Bcl-2) mRNA and protein levels.[5] | Rat |
| Caspase-3 Activation | Not specified | Increased caspase-3 mRNA and activation of caspase-3 protein.[5] | Rat |
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol outlines the steps for establishing primary cultures of hippocampal neurons from embryonic rats, a common model for studying the effects of neuroactive compounds.
Materials:
-
Timed-pregnant Sprague-Dawley rats (embryonic day 18)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Ham's F12 supplement
-
Penicillin-Streptomycin
-
Trypsin
-
Poly-L-lysine coated flasks/plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved animal care protocols.
-
Dissect the embryos and isolate the hippocampi in sterile, ice-cold dissection medium.
-
Mince the hippocampal tissue and incubate with trypsin to dissociate the cells.
-
Stop the trypsinization by adding DMEM with 20% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium (DMEM with 20% FBS, 10% Ham's F12, and antibiotics).
-
Plate the cells on poly-L-lysine coated culture dishes.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium 24 hours after plating and every 2 days thereafter. Cells are typically ready for experiments at 7 days in vitro (DIV 7).[5]
Whole-Cell Voltage-Clamp Recordings
This protocol describes the methodology for recording GABA-A receptor-mediated currents in cultured hippocampal neurons to assess the electrophysiological effects of this compound.
Materials:
-
Cultured hippocampal neurons (DIV 7-14)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution (containing CsCl or other appropriate salts)
-
External solution (e.g., Tyrode's solution)
-
GABA and this compound stock solutions
-
Rapid perfusion system ("Y-tube" method)
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the neurons with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply GABA at various concentrations using a rapid perfusion system to establish a baseline dose-response curve.[3]
-
Co-apply this compound with GABA to determine its effect on the GABA-induced current.
-
Apply this compound alone to test for direct activation of GABA-A receptors.[10]
-
Record and analyze the currents for parameters such as peak amplitude, activation, and desensitization kinetics.[1][2]
Cell Viability and Apoptosis Assays
These protocols are used to quantify the effects of this compound on neuronal survival and programmed cell death.
MTT Assay for Cell Viability:
-
Plate hippocampal neurons in a 96-well plate.
-
After treatment with different concentrations of this compound for the desired duration, remove the treatment medium.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
TUNEL Staining for Apoptosis:
-
Culture neurons on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction according to the manufacturer's instructions to label DNA strand breaks.
-
Counterstain the nuclei with a fluorescent dye like DAPI.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells are considered apoptotic.
Western Blotting for Protein Expression Analysis
This protocol allows for the quantification of changes in the expression of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cultured hippocampal neurons
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-AMPK, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Treat cultured neurons with this compound.
-
Wash the cells with PBS and lyse them in RIPA buffer.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Caption: this compound's modulation of the GABA-A receptor.
Caption: this compound-induced neurotoxic signaling pathways.
Caption: Neuroprotective signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. This compound modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Enhancement by this compound of the gamma-aminobutyric acidA response in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An electrophysiological study of the effects of this compound on native neuronal ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induces neuroapoptosis of hippocampal neurons in vitro via downregulation of NF-κB p65 and Bcl-2 and upregulation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound at Clinically Relevant Concentrations Increases Neuronal Differentiation but Is Not Toxic to Hippocampal Neural Precursor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The this compound-induced mitochondrial damage in fetal rat hippocampal neurons via the AMPK/P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound on hypoxia‐ and TNF‐α‐mediated BDNF/TrkB pathway dysregulation in primary rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal versus Intravenous Propofol Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the administration of Propofol in rats via the intraperitoneal (IP) and intravenous (IV) routes. The information is intended to guide researchers in selecting the appropriate method for their specific experimental needs, with a focus on anesthetic efficacy, procedural feasibility, and animal welfare.
Introduction
This compound is a short-acting intravenous anesthetic agent commonly used in both clinical and preclinical settings. Its rapid onset and recovery make it a valuable tool for various research applications in rodent models. The choice between intraperitoneal and intravenous administration depends on several factors, including the required depth and duration of anesthesia, the nature of the surgical or non-surgical procedure, and the technical expertise available. This document aims to provide a comparative analysis of these two routes of administration in rats, supported by experimental data and detailed protocols.
Comparative Analysis of Intraperitoneal and Intravenous Administration
While direct comparative studies of intraperitoneal versus intravenous this compound as a sole anesthetic agent for surgical procedures in rats are limited, existing research provides valuable insights into the characteristics of each route.
Intraperitoneal (IP) Administration:
Intraperitoneal injection is a common method for administering substances to rodents due to its relative ease and speed. However, when used for this compound anesthesia, particularly as a single agent, its efficacy can be variable and achieving a stable surgical plane of anesthesia is challenging.[1] Studies have shown that IP this compound alone often results in erratic and insufficient anesthesia for surgical procedures.[1] To achieve a reliable surgical window, IP this compound is frequently combined with other agents such as medetomidine (B1201911) and fentanyl.[1][2][3]
Intravenous (IV) Administration:
Intravenous administration, typically via the lateral tail vein, allows for rapid and direct delivery of this compound into the bloodstream, resulting in a faster onset of anesthesia.[4] This route provides more precise control over the depth of anesthesia, as the dose can be titrated to effect. While technically more demanding than IP injection, IV administration is the preferred route for achieving a rapid and reliable induction of anesthesia.[4][5]
Data Presentation
The following tables summarize quantitative data on the anesthetic effects of this compound administered via intraperitoneal and intravenous routes in rats, based on available literature. It is important to note that much of the data for IP administration involves co-administration with other anesthetic agents to achieve surgical anesthesia.
Table 1: Anesthetic Parameters for Intraperitoneal (IP) this compound Administration in Rats
| Anesthetic Regimen | Induction Time (min) | Duration of Surgical Anesthesia (min) | Recovery Time (min) | Reference |
| This compound (100 mg/kg) + Medetomidine (0.1 mg/kg) + Fentanyl (0.1 mg/kg) | Not specified | 25 | Not specified (Reversed with atipamezole) | [1][2] |
| This compound (100 mg/kg) + Medetomidine (0.3 mg/kg) | Not specified | < 5 | Not specified (Reversed with atipamezole) | [1] |
| This compound (200 mg/kg) alone | Variable (erratic) | Not achieved | Not specified | [1] |
Table 2: Anesthetic Parameters for Intravenous (IV) this compound Administration in Humans (for illustrative purposes due to lack of direct rat data)
| Anesthetic Regimen | Onset of Action | Duration of Action (single bolus) |
| This compound (1.5 - 2.5 mg/kg) | 15 - 30 seconds | ~5 - 10 minutes |
| This compound (maintenance infusion) | N/A | Dependent on infusion rate and duration |
Note: The data in Table 2 is from human studies and is provided for general context. Anesthetic dosages and timings are not directly transferable to rats. Researchers should perform pilot studies to determine the optimal IV dosage for their specific rat strain and experimental conditions.
Experimental Protocols
Intraperitoneal (IP) this compound Administration Protocol
Materials:
-
This compound (10 mg/mL emulsion)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
Animal scale
-
70% ethanol (B145695) or other suitable disinfectant
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct dosage.
-
Properly restrain the rat to expose the abdomen. One common method is to gently scruff the rat and allow its hindlimbs to be supported.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the urinary bladder or cecum.
-
-
Injection Technique:
-
Swab the injection site with a disinfectant.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and select a new injection site.
-
Inject the calculated volume of this compound smoothly and steadily.
-
Withdraw the needle and return the rat to its cage for observation.
-
-
Monitoring:
-
Continuously monitor the rat for the onset of anesthesia, assessing the loss of the righting reflex.
-
For surgical procedures, assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Monitor respiratory rate and effort throughout the anesthetic period.
-
Intravenous (IV) this compound Administration Protocol (Tail Vein)
Materials:
-
This compound (10 mg/mL emulsion)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Restraint device for rats (e.g., Broome-style restrainer)
-
Heat source (e.g., heat lamp or warming pad) to induce vasodilation
-
70% ethanol or other suitable disinfectant
-
Gauze sponges
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat.
-
To facilitate vein visualization and cannulation, warm the rat's tail using a heat lamp or by immersing it in warm water (not exceeding 40°C) for a few minutes.[6] Be cautious to avoid thermal injury.
-
Place the rat in a suitable restrainer, allowing access to the tail.
-
-
Vein Identification and Preparation:
-
The two lateral tail veins are the primary sites for IV injection in rats.
-
Wipe the tail with a disinfectant to clean the injection site and improve vein visibility.
-
-
Injection Technique:
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle smoothly into the vein. A "flash" of blood in the needle hub may indicate successful entry, but this is not always visible.
-
Inject a small test volume of this compound. If the injection is intravenous, there will be no resistance, and the vein may blanch. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt injection at a more proximal site.[7][8][9][10]
-
Once confident in the placement, administer the calculated dose of this compound slowly and steadily.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze sponge to prevent bleeding.
-
-
Monitoring:
-
Monitor the rat closely for the rapid onset of anesthesia.
-
Assess the depth of anesthesia as described in the IP protocol.
-
Monitor vital signs, particularly respiration, as IV this compound can cause transient apnea.
-
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action: GABA-A Receptor Modulation
This compound primarily exerts its anesthetic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[11] this compound binds to a specific site on the GABA-A receptor, enhancing the receptor's affinity for GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, resulting in central nervous system depression and anesthesia.[11]
References
- 1. Anesthesia with Intraperitoneal this compound, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anesthesia with intraperitoneal this compound, medetomidine, and fentanyl in rats. | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. litfl.com [litfl.com]
- 6. research.uga.edu [research.uga.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.vt.edu [research.vt.edu]
- 10. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 11. A this compound binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Live-Cell Imaging of Mitochondrial Dynamics in Response to Propofol
Introduction
Propofol, a widely used intravenous anesthetic, has been shown to impact mitochondrial function and dynamics.[1] Understanding these effects is crucial for researchers in neuroscience, anesthesiology, and drug development to elucidate mechanisms of both therapeutic action and potential toxicity. These application notes provide a framework for utilizing live-cell imaging to investigate this compound-induced alterations in mitochondrial morphology, fission/fusion events, and related signaling pathways.
Background
Mitochondria are highly dynamic organelles that continuously undergo fusion and fission to maintain their shape, size, distribution, and function. This balance is critical for cellular homeostasis, including ATP production, calcium signaling, and apoptosis.[2] Emerging evidence indicates that this compound can disrupt this delicate balance, primarily by promoting mitochondrial fission.[3][4] This process is characterized by the division of elongated, interconnected mitochondria into smaller, fragmented organelles.
Studies have demonstrated that this compound exposure leads to increased expression and activation of key proteins involved in mitochondrial fission, such as Dynamin-related protein 1 (Drp1).[3][5] The activation of Drp1 is often mediated by upstream signaling molecules like cyclin-dependent kinase 1 (CDK1).[3][5] This excessive fission can lead to mitochondrial dysfunction, including decreased membrane potential and earlier opening of the mitochondrial permeability transition pore (mPTP), ultimately contributing to cellular stress and apoptosis.[3][4]
Key Signaling Pathway: this compound-Induced Mitochondrial Fission
This compound exposure can trigger a signaling cascade that leads to increased mitochondrial fission and potential neurotoxicity. A key pathway involves the activation of CDK1, which in turn phosphorylates and activates Drp1 at Serine 616.[3] Activated Drp1 then translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts mitochondria, leading to their division.
References
- 1. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 2. mdpi.com [mdpi.com]
- 3. Altered Mitochondrial Dynamics Contributes to this compound-Induced Cell Death in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Mitochondrial Dynamics Contributes to this compound-induced Cell Death in Human Stem Cell-derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the correlation between Drp1 protein and the neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GABA-A Receptor Binding Assay with Propofol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] Its signaling is mediated by ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2][3] The GABA-A receptor, a ligand-gated ion channel, is a crucial target for many therapeutic drugs, including anesthetics, sedatives, and anxiolytics.[4][5] Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic that exerts its effects primarily through the positive allosteric modulation of the GABA-A receptor.[1][6] It enhances the receptor's affinity for GABA, thereby increasing the duration of chloride channel opening and promoting neuronal hyperpolarization.[1] At higher concentrations, this compound can directly activate the GABA-A receptor.[6][7][8] This document provides a detailed protocol for a GABA-A receptor binding assay using this compound, a fundamental technique for characterizing the interaction of this and other compounds with the receptor.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a pentameric transmembrane protein that forms a central chloride-permeable pore.[4][5] The receptor is typically composed of two α, two β, and one γ subunit.[9] The binding of GABA to the extracellular domain of the receptor, at the interface between α and β subunits, triggers a conformational change that opens the channel.[9] This allows for the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and a decrease in its excitability.[1][5] this compound binds to specific sites on the GABA-A receptor, distinct from the GABA binding sites, to allosterically modulate its function.[7][10][11] Several binding sites for this compound have been identified, primarily within the transmembrane domains of the β subunits.[12][13][14]
GABA-A Receptor Signaling Pathway
Experimental Protocol: [³H]Muscimol Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor. [³H]Muscimol, a potent GABA-A receptor agonist, is used as the radioligand.
I. Materials and Reagents
-
Membrane Preparation:
-
Rat or mouse whole brain (minus cerebellum and pons) or cells expressing recombinant GABA-A receptors.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Binding Assay:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding Control: GABA (1 mM).
-
Test Compound: this compound (prepared in appropriate solvent, e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials.
-
Scintillation cocktail.
-
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem).
-
Centrifuge (capable of >40,000 x g).
-
Microplate shaker.
-
Filtration manifold.
-
Liquid scintillation counter.
-
II. Membrane Preparation
-
Dissect brain tissue on ice and place it in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step three times to wash the membranes.
-
After the final wash, resuspend the pellet in a known volume of Wash Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
III. Binding Assay Procedure
-
Prepare serial dilutions of this compound in the Assay Buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% in the assay.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Muscimol (final concentration ~1-2 nM), and 100 µL of membrane suspension (50-100 µg protein).
-
Non-specific Binding: 50 µL of GABA (final concentration 1 mM), 50 µL of [³H]Muscimol, and 100 µL of membrane suspension.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL of [³H]Muscimol, and 100 µL of membrane suspension.
-
-
Incubate the plate at 4°C for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
IV. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]Muscimol against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Muscimol) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
The results of the GABA-A receptor binding assay with this compound can be summarized in the following table. The values presented are for illustrative purposes.
| Compound | Radioligand | Receptor Source | IC₅₀ (µM) | Ki (µM) | Hill Slope |
| This compound | [³H]Muscimol | Rat Cortical Membranes | 15.2 | 8.5 | 1.1 |
| GABA | [³H]Muscimol | Rat Cortical Membranes | 0.02 | 0.011 | 0.9 |
Experimental Workflow
The following diagram illustrates the workflow for the GABA-A receptor binding assay.
Experimental Workflow Diagram
The GABA-A receptor binding assay is a robust and essential tool for the characterization of compounds that interact with this important CNS target. The protocol detailed here provides a framework for determining the binding affinity of this compound and other modulators. Such studies are fundamental in drug discovery and development, aiding in the elucidation of mechanisms of action and the identification of novel therapeutic agents. While this protocol uses [³H]Muscimol, other radioligands such as [³H]Flunitrazepam or [³⁵S]TBPS can also be employed depending on the specific binding site of interest on the GABA-A receptor complex.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. jneurosci.org [jneurosci.org]
- 8. This compound activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. This compound Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Evidence that this compound Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A this compound binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A this compound binding site on mammalian GABAA receptors identified by photolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
Measuring Propofol in Biological Samples: A Guide to HPLC-Based Methods
Application Note & Protocol
Introduction
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia, as well as for sedation in intensive care settings. Monitoring its concentration in biological samples such as plasma, serum, and whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the quantification of this compound. This document provides detailed application notes and protocols for the determination of this compound in biological samples using various HPLC methods, including those coupled with Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS) detectors.
Principle of Analysis
The quantification of this compound by HPLC involves several key steps. First, the drug is extracted from the biological matrix to remove interfering substances. Common extraction techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Following extraction, the sample is injected into an HPLC system. The separation of this compound from other components is typically achieved on a reversed-phase column (e.g., C18) using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water. The concentration of this compound is then determined by a detector. The choice of detector—UV, fluorescence, or mass spectrometry—depends on the required sensitivity and selectivity of the assay.
Methods and Protocols
Several validated HPLC methods have been established for the determination of this compound in biological fluids. Below are detailed protocols for some of the most common approaches.
Method 1: HPLC with Fluorescence Detection (HPLC-FLD)
This method is highly sensitive and selective for this compound analysis.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma or blood sample in a microcentrifuge tube, add a known concentration of an internal standard (e.g., thymol).[1]
-
Add 1 mL of acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and inject a portion into the HPLC system.[1]
-
-
HPLC Conditions:
Method 2: HPLC with UV Detection (HPLC-UV)
A common and accessible method for this compound quantification.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Add 5 mL of a mixture of ethyl acetate (B1210297) and hexane.
-
Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC Conditions:
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity, making it suitable for detecting very low concentrations of this compound and its metabolites.[6][7]
Experimental Protocol:
-
Sample Preparation ("Dilute-and-Shoot"):
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class[8]
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm)[9]
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometer: Xevo TQD tandem mass spectrometer.[8]
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for this compound.[9]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various published HPLC methods for this compound determination.
| Parameter | HPLC-FLD[1] | HPLC-UV[5] | LC-MS/MS[10] | HPLC-FLD[2][3] |
| Biological Matrix | Plasma, Blood | Plasma | Blood, Urine | Whole Blood |
| Column | Purospher RP-18e (75x4mm, 3µm) | Diamonsil C18 (200x4.6mm, 5µm) | Not specified | XBridge C18 |
| Mobile Phase | ACN:H₂O (65:35) | MeOH:H₂O (80:20) | Not specified | ACN:H₂O (pH 4.0) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | Not specified | 1.5 mL/min |
| Detection | FLD (Ex:276nm, Em:310nm) | UV (270 nm) | MS/MS | FLD (Ex:276nm, Em:310nm) |
| Linearity Range | 0.05 - 10.0 µg/mL | 0.20 - 10.00 µg/mL | Not specified | 5 - 2000 ng/mL |
| LOD/LOQ | LOQ: 3 ng/mL (plasma) | LOQ: 0.20 µg/mL | LLOQ: 0.1 ng/mL (blood) | Not specified |
| Recovery | ~105% | 83.47% - 92.11% | Not specified | >95% |
| Internal Standard | Thymol | Thymol | This compound-d17 | 2,4-ditert-butylphenol |
ACN: Acetonitrile, MeOH: Methanol, H₂O: Water
Visualizations
The following diagrams illustrate the experimental workflow for this compound analysis and the logical relationships in HPLC method development.
References
- 1. A rapid and simple HPLC method for the analysis of this compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound using high performance liquid chromatography in whole blood with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mobile.labmedica.com [mobile.labmedica.com]
- 7. This compound detection for monitoring of intravenous anaesthesia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of this compound metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Determination of this compound, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration [jstage.jst.go.jp]
- 10. LC-MS/MS and GC-MS methods in this compound detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Propofol lipid emulsion instability in laboratory settings.
For researchers, scientists, and drug development professionals working with propofol lipid emulsions, maintaining formulation stability is paramount to ensuring experimental accuracy and, ultimately, patient safety. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of this compound emulsion instability in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the initial visual indicators of this compound emulsion instability?
A1: The first signs of instability in a this compound emulsion are often detectable through careful visual inspection.[1][2] Look for any deviation from the typically uniform, milky-white appearance.[1] Key indicators include:
-
Creaming: A visible layer of concentrated emulsion on the surface, which should disappear with gentle shaking.[3]
-
Phase Separation: The clear separation of the oil and water phases, which is a definitive sign of irreversible instability.[4][5]
-
Color Change: Any discoloration may indicate chemical degradation.[2]
-
Visible Particulates: The presence of any foreign matter.[6][7]
Q2: My this compound emulsion appears stable, but I'm getting inconsistent results. What could be the cause?
A2: Even without visible signs of instability, changes at the microscopic level can affect the emulsion's properties and impact experimental outcomes. An increase in the mean droplet diameter or the percentage of fat globules larger than 5 µm (PFAT5) can occur before phase separation is visible.[8] Droplets exceeding 5 µm in diameter pose a risk of causing embolism.[1][2][8] It is crucial to measure the globule size distribution to ensure consistency.
Q3: Can the pH of the formulation affect its stability?
A3: Yes, pH is a critical factor in the stability of this compound emulsions.[1][4] this compound emulsions stabilized with phospholipids (B1166683) generally exhibit optimal stability at a pH between 7 and 8.5.[1] A decrease in pH can reduce the zeta potential of the emulsion, leading to decreased electrostatic repulsion between oil droplets and a higher likelihood of coalescence.[1][5] Some formulations containing antimicrobial agents like sodium metabisulfite (B1197395) are formulated at a lower pH (4.5-6.4), which has been shown to potentially reduce physical stability compared to formulations with a higher pH.[5][9]
Q4: I need to add lidocaine (B1675312) to my this compound emulsion for an experiment. Are there any stability concerns?
A4: The addition of lidocaine to this compound emulsions has been linked to emulsion destabilization.[2][4][10] Mixing lidocaine can lead to an increase in the maximum globule size over time.[10] The extent of this destabilization can depend on the concentration of lidocaine and the time elapsed after mixing.[10] If lidocaine must be added, it is advisable to use the mixture as quickly as possible and to monitor the globule size.
Q5: How do storage conditions impact the stability of this compound emulsions?
A5: Improper storage conditions can significantly compromise the stability of this compound emulsions.[2][4] Key considerations include:
-
Temperature: Avoid freezing the emulsion, as freeze-thaw cycles can cause extensive coalescence and breakdown of the emulsion.[4][5] Storage in cold and dark conditions is generally recommended to promote stability.[11][12]
-
Agitation: Vigorous or prolonged shaking can increase the rate of droplet coalescence.[4][5]
-
Container Material: Studies have shown that this compound emulsions are generally more stable in glass containers compared to plastic ones like polyvinylchloride (PVC).[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during laboratory experiments with this compound lipid emulsions.
| Observed Issue | Potential Cause | Recommended Action |
| Visible phase separation or oil droplets | Emulsion has coalesced. | Do not use the emulsion. This is a sign of irreversible instability. |
| Increased particle size or PFAT5 value | - pH shift- Incompatible additives- Improper storage (temperature fluctuations, agitation) | - Verify the pH of the emulsion.- If additives were used, assess their compatibility.- Review storage and handling procedures. |
| Inconsistent results between batches | While batch-to-batch variability in free drug concentration and stability is generally not significant, it's a possibility.[2] | - Characterize each new batch for particle size and zeta potential before use.- Ensure consistent experimental conditions. |
| Emulsion instability after mixing with another drug | Incompatibility between the this compound emulsion and the co-administered drug. | - Review literature for known incompatibilities.[11][12]- Conduct a compatibility study by mixing the drugs in the intended ratio and observing for any signs of instability over the intended administration time.[8] |
Experimental Protocols
1. Visual Inspection
-
Objective: To qualitatively assess the physical stability of the this compound emulsion.
-
Methodology:
-
Hold the emulsion container against a well-lit black and white background.[6]
-
Gently swirl the container and observe for any signs of creaming, coalescence (phase separation), color change, or visible particulate matter.[6][13]
-
The inspection should be performed by trained personnel under controlled lighting conditions (2000-3750 lux).[6]
-
The emulsion should appear as a homogenous, milky-white liquid, "essentially free from visible particulates".[6][7]
-
2. Particle Size and Polydispersity Index (PDI) Measurement
-
Objective: To quantitatively determine the mean droplet diameter and the breadth of the size distribution.
-
Methodology (using Dynamic Light Scattering - DLS):
-
Allow the DLS instrument (e.g., Zetasizer Nano) to warm up and stabilize.[2]
-
Prepare the sample by diluting the this compound emulsion with an appropriate medium (e.g., deionized water) to a suitable concentration for DLS analysis, ensuring the sample is representative of the bulk emulsion.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement to obtain the Z-average mean droplet diameter and the PDI. A smaller PDI value indicates a more uniform and narrow particle size distribution.[2]
-
3. Zeta Potential Measurement
-
Objective: To assess the electrostatic stability of the emulsion.
-
Methodology:
-
Use an instrument capable of measuring zeta potential, such as a Zetasizer Nano.[8][14]
-
Prepare the sample by diluting the emulsion in an appropriate dispersant, often tap water, to ensure sufficient conductivity.[8]
-
Inject the sample into the specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement.
-
A high absolute zeta potential value (e.g., more negative than -30 mV or more positive than +30 mV) generally indicates good electrostatic stability.[1][15]
-
Data Presentation
Table 1: Factors Influencing this compound Emulsion Stability
| Factor | Effect on Stability | Typical Values/Conditions | Reference |
| pH | Lower pH can decrease zeta potential, leading to instability. | Optimal: 7.0 - 8.5 | [1] |
| Zeta Potential | Higher absolute values indicate greater electrostatic repulsion and stability. | Stable emulsions typically > |-30 mV| | [1][14][16] |
| Mean Droplet Size | Smaller, uniform droplets are more stable. | Typically 150 - 300 nm | [2][4] |
| PFAT5 | Increased PFAT5 is an early indicator of instability. | Should be < 0.05% | [8][11] |
| Additives (e.g., Lidocaine) | Can cause an increase in globule size over time. | Destabilization observed with 30 mg lidocaine in 20 mL this compound. | [10] |
| Storage Temperature | Freezing causes irreversible damage. | Store in cool, dark conditions. | [4][5][11][12] |
| Container Material | Plastic containers may lead to instability faster than glass. | Glass is preferred for long-term storage. | [11][12] |
Visualizations
Caption: Troubleshooting workflow for assessing this compound emulsion stability.
Caption: Key factors and pathways leading to this compound emulsion instability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. This compound emulsion-free drug concentration is similar between batches and stable over time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. researchgate.net [researchgate.net]
- 5. Physical properties and stability of two emulsion formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. FDA publishes Draft Guidance on Visual Inspection of Parenterals - ECA Academy [gmp-compliance.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of lidocaine on the globule size distribution of this compound emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. termedia.pl [termedia.pl]
- 12. Systematic review of the stability and compatibility of this compound injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmout.net [pharmout.net]
- 14. researchgate.net [researchgate.net]
- 15. Emulsion - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Propofol-Induced Pain in Animal Research
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for mitigating pain associated with propofol injection in animal research models.
Frequently Asked Questions (FAQs)
Q1: Why does this compound injection cause pain?
A1: this compound-induced pain is a multifactorial issue. The primary cause is the direct activation of nociceptive (pain-sensing) ion channels on sensory nerves.[1] The main mechanisms include:
-
TRPA1 and TRPV1 Activation: this compound directly activates the Transient Receptor Potential Ankyrin 1 (TRPA1) and, to a lesser extent, Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are key sensors for irritants and pain.[2][3][4]
-
GABA-A Receptor Interaction: In sensory neurons, this compound can act on GABA-A receptors, leading to downstream activation of voltage-gated calcium channels, contributing to pain signaling.[2][5]
-
Kallikrein-Kinin System: The lipid emulsion in some this compound formulations may activate the kallikrein-kinin system, leading to the release of bradykinin.[6][7] Bradykinin is a potent inflammatory mediator that can increase vascular permeability and sensitize nerve endings, though its role is debated.[6][8]
-
Aqueous Phase Concentration: The pain is strongly associated with the concentration of free this compound in the aqueous (water-based) phase of the emulsion, which directly contacts the inner lining of the blood vessel.[6][8]
Q2: What are the most common strategies to reduce this compound injection pain?
A2: Several methods are employed to reduce injection pain. The most common and effective strategies include:
-
Lidocaine (B1675312) Admixture/Pretreatment: Adding lidocaine to the this compound emulsion or administering it intravenously before the this compound injection is a widely used and effective method.[1][3][9]
-
Alternative Formulations: Using a this compound emulsion containing a mixture of Medium-Chain Triglycerides and Long-Chain Triglycerides (MCT/LCT) can reduce pain compared to standard LCT formulations because it lowers the concentration of free this compound in the aqueous phase.[10][11][12]
-
Coadministration with Analgesics: Pretreatment with a small dose of ketamine has been shown to be highly effective.[3][13][14] Other agents like opioids or 5-HT3 antagonists (e.g., ondansetron, ramosetron) are also used.[6][15]
-
Temperature and Site Modification: Injecting into a larger vein, controlling the injection speed, and modifying the temperature of the injectate are physical methods to reduce pain.[1][6]
Q3: How is this compound-induced pain assessed in animal models?
A3: Pain in non-verbal animal models is assessed through behavioral and physiological responses. Common methods include:
-
Paw Withdrawal Reflex: In rodent models, a common method is measuring the mechanical or thermal withdrawal threshold of the paw after administration of an inflammatory agent.[16][17]
-
Flexor Reflex Response: This involves recording the electromyogram (EMG) activity from specific muscles (e.g., biceps femoris) in response to an intra-arterial this compound injection, which serves as a quantifiable measure of the nociceptive reflex.[18]
-
Behavioral Scoring: Observing and scoring pain-related behaviors such as licking, flinching, or vocalization immediately following injection.
Troubleshooting Guide
Problem: My animal model still exhibits a significant pain response despite pretreatment with lidocaine.
| Possible Cause | Troubleshooting Steps |
| Insufficient Lidocaine Dose | The effective dose can vary. Most studies suggest a dose of 0.5 mg/kg.[3] Ensure your calculated dose is appropriate for the species and weight of your animal model. |
| Incorrect Timing | For pretreatment, lidocaine must be administered with sufficient time to take effect. A common method involves applying a tourniquet to allow the lidocaine to dwell in the vein for 30-120 seconds before this compound injection.[3] |
| Mixing Incompatibility | While mixing lidocaine with this compound is effective, it can slightly lower the pH and may decrease the anesthetic potency of this compound, requiring a slightly higher induction dose.[19] Ensure the mixture is prepared correctly and used promptly. |
| Injection Site | Injection into smaller, more sensitive veins (e.g., tail vein in rodents) is more likely to cause pain. If possible, use a larger, less sensitive vessel like the jugular or femoral vein.[1][6] |
Problem: I am using an MCT/LCT this compound formulation but still observing pain.
| Possible Cause | Troubleshooting Steps |
| Incomplete Pain Elimination | MCT/LCT formulations significantly reduce the severity and incidence of pain but do not eliminate it completely.[12][20] A pain response, though diminished, may still occur. |
| Individual Animal Sensitivity | Biological variability means some animals will be more sensitive to the painful stimulus than others. |
| Consider Combination Therapy | For highly sensitive models or procedures requiring absolute minimal nociception, combine the use of MCT/LCT this compound with another mitigation strategy, such as a low-dose ketamine or lidocaine pretreatment.[21] |
Quantitative Data on Mitigation Strategies
Table 1: Comparison of Pain Incidence with Different this compound Formulations
| This compound Formulation | Pain Incidence (%) | Study Population | Reference |
| Lipid-Free this compound | 89% | Human | [10] |
| LCT Emulsion | 40% - 64% | Human | [10][21] |
| MCT/LCT Emulsion | 28.7% - 52.9% | Human | [3][20][21] |
Table 2: Efficacy of Pretreatment/Admixture Strategies in Humans
| Intervention (Compared to Control/Placebo) | Pain Incidence in Control Group (%) | Pain Incidence in Treatment Group (%) | Reference |
| Lidocaine 40 mg Pretreatment | 65% | 35% | [15] |
| Ramosetron (B134825) 0.3 mg Pretreatment | 65% | 30% | [15] |
| Ketamine 100 µg/kg Pretreatment | ~80% (Saline Group) | ~20% | [13] |
| Lidocaine Admixture | 63.7% | 30.2% | [9] |
| Lidocaine Pretreatment | 63.7% | 30.2% | [9] |
Experimental Protocols & Methodologies
Protocol 1: Lidocaine Pretreatment with Venous Occlusion in a Rodent Model
-
Animal Preparation: Anesthetize the animal (e.g., rat) with an appropriate inhalant anesthetic. Place an intravenous catheter in a suitable vein (e.g., lateral tail vein or femoral vein).
-
Tourniquet Application: Place a small, soft tourniquet proximal to the catheter insertion site to occlude venous return without compromising arterial flow.
-
Lidocaine Administration: Inject lidocaine (0.5 mg/kg) through the catheter.
-
Dwell Time: Maintain the venous occlusion for 60-120 seconds to allow the lidocaine to exert its local anesthetic effect on the venous intima.
-
Tourniquet Release & this compound Injection: Release the tourniquet and immediately begin the slow administration of the this compound induction dose.
-
Pain Assessment: Monitor for behavioral signs of pain (e.g., tail flicking, vocalization, withdrawal) during and immediately after the injection.
Protocol 2: Pain Assessment via Flexor Reflex Response in Rats
This protocol is adapted from methodologies used to quantify vascular pain.[18]
-
Animal Preparation: Anesthetize a Sprague-Dawley rat with urethane (B1682113) (1.3 g/kg, i.p.).[18]
-
Cannulation: Insert an arterial cannula into the femoral artery for intra-arterial (i.a.) drug administration.
-
EMG Electrode Placement: Insert recording electromyogram (EMG) electrodes into the posterior biceps femoris/semitendinosus muscles to measure the flexor reflex.
-
Stimulus Injection: Inject a small volume (e.g., 25-100 µl of 1% this compound) into the arterial cannula.[18]
-
Data Recording: Record the magnitude and duration of the EMG signal, which corresponds to the flexor reflex response. This provides a dose-dependent, quantitative measure of nociception.
-
Testing Mitigation: To test a pain-reducing agent, administer it systemically (e.g., i.p. or s.c.) or locally (i.a.) prior to the this compound stimulus and measure the reduction in the EMG response.[18]
Visualizations: Pathways and Workflows
Caption: Signaling pathways of this compound-induced pain.
Caption: Experimental workflow for testing pain mitigation.
Caption: Troubleshooting flowchart for unexpected pain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced pain sensation involves multiple mechanisms in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pain on this compound injection: Causes and remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical factors affecting the pain on injection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potential mechanism of this compound-induced pain on injection based on studies using nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pain on injection with microemulsion this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lidocaine for reducing this compound‐induced pain on induction of anaesthesia in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pain on injection of lipid-free this compound and this compound emulsion containing medium-chain triglyceride: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of injection pain with long and long-medium chain triglyceride emulsive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medium-/long-chain triglyceride emulsion reduced severity of pain during this compound injection - ProQuest [proquest.com]
- 13. Small-dose ketamine reduces the pain of this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Prevention of this compound injection pain: Comparison between lidocaine and ramosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Molecular Mechanisms Associated with the Effects of this compound in a Rat Model of Pain Due to Inflammation Following Injection with Complete Freund’s Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Molecular Mechanisms Associated with the Effects of this compound in a Rat Model of Pain Due to Inflammation Following Injection with Complete Freund's Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characteristics of this compound-evoked vascular pain in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prevention of pain during injection of microemulsion this compound: application of lidocaine mixture and the optimal dose of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pain Intensity at Injection Site during Esophagogastroduodenoscopy Using Long- and Medium-Chain versus Long-Chain Triglyceride this compound: A Randomized Controlled Double-Blind Study [gutnliver.org]
- 21. aub.edu.lb [aub.edu.lb]
Technical Support Center: Preventing Microbial Contamination of Propofol Solutions for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, detecting, and troubleshooting microbial contamination of propofol solutions in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to microbial contamination?
A1: this compound's formulation as a lipid emulsion creates an environment that can support the growth of microorganisms.[1][2] The emulsion contains soybean oil, egg lecithin, and glycerol, which can serve as nutrient sources for bacteria and fungi.[1] Unlike some other parenteral medications, some this compound formulations do not contain antimicrobial preservatives, making them more vulnerable to contamination if aseptic techniques are not strictly followed.[3]
Q2: What are the most common microbial contaminants found in this compound solutions?
A2: A variety of microorganisms have been identified in contaminated this compound solutions. The most frequently reported include:
-
Staphylococcus aureus
-
Escherichia coli
-
Pseudomonas aeruginosa
-
Candida albicans[1]
-
Serratia marcescens[4]
Q3: What is the primary source of this compound contamination?
A3: The overwhelming majority of this compound contamination cases are due to extrinsic contamination, which occurs during the handling and administration of the drug.[4][5] This is often linked to lapses in aseptic technique, such as inadequate disinfection of vial stoppers, reuse of syringes, or prolonged exposure of the solution to the environment.[5] Intrinsic contamination, occurring during the manufacturing process, is rare.[4]
Q4: Do preservatives in some this compound formulations guarantee sterility?
A4: Some this compound formulations contain preservatives like disodium (B8443419) edetate (EDTA) or benzyl (B1604629) alcohol to inhibit microbial growth in the event of accidental contamination.[2] While these agents can slow the growth of some microorganisms, they do not guarantee sterility, and the solution can still become contaminated and support microbial growth if proper aseptic techniques are not followed.[2][6]
Q5: How long can I use a vial of this compound after it has been opened?
A5: It is generally recommended to discard any unused this compound within 6 to 12 hours of opening the vial, even if it contains a preservative.[4][7] This is a critical measure to prevent the potential for significant microbial growth.
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results when using this compound.
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination of this compound Stock | 1. Visually inspect the this compound solution for any signs of contamination, such as discoloration, phase separation, or particulate matter. 2. Perform a sterility test on an aliquot of the suspect this compound stock solution (see Experimental Protocol 1). 3. If contamination is confirmed, discard the entire batch of this compound and obtain a new, unopened vial. 4. Review and reinforce aseptic handling procedures for this compound with all laboratory personnel. |
| Contamination During Experimental Procedure | 1. Review the entire experimental workflow for potential breaches in aseptic technique. 2. Ensure all materials that come into contact with the this compound solution (syringes, needles, tubing, etc.) are sterile. 3. Use a new sterile syringe and needle for each aspiration from the this compound vial. 4. If preparing dilutions, use sterile diluents and perform the dilutions in a laminar flow hood. |
| Endotoxin Contamination | 1. Even in the absence of viable microbial growth, endotoxins produced by gram-negative bacteria can interfere with experimental results. 2. Perform a Limulus Amebocyte Lysate (LAL) test to detect the presence of endotoxins in the this compound solution. 3. If endotoxins are detected, discard the this compound and review handling procedures to prevent future bacterial contamination. |
Problem: Positive result in a routine sterility test of a this compound solution.
| Possible Cause | Troubleshooting Steps |
| True Contamination of the this compound Solution | 1. Quarantine the entire batch of this compound from which the sample was taken. 2. Identify the contaminating microorganism to the species level. This can help in tracing the source of contamination. 3. Conduct a thorough investigation of all handling procedures, environmental monitoring data, and personnel practices that could have led to the contamination. 4. Discard the contaminated batch and implement corrective and preventive actions (CAPA) to address the root cause of the contamination. |
| False Positive Result in Sterility Test | 1. Review the sterility testing procedure for any deviations from the established protocol. 2. Check the sterility of the media, diluents, and equipment used in the test. 3. Review the environmental monitoring data for the area where the sterility test was performed. 4. If a laboratory error is confirmed, the test may be invalidated, and a retest can be performed on the same batch of this compound. |
Quantitative Data on Microbial Growth in this compound
The following tables summarize quantitative data on the growth of common microbial contaminants in this compound solutions under different conditions.
Table 1: Growth of Escherichia coli in Diluted this compound Solutions
| Temperature | Time (hours) | Average CFU/mL |
| 20°C | 24 | 3.13 x 10⁵ |
| 48 | 3.25 x 10⁵ | |
| 72 | 3.33 x 10⁵ | |
| 37°C | 24 | 5.20 x 10⁵ |
| 48 | 5.38 x 10⁵ | |
| 72 | 5.53 x 10⁵ | |
| CFU = Colony-Forming Units |
Table 2: Growth of Candida albicans in Diluted this compound Solutions
| Temperature | Time (hours) | Average CFU/mL |
| 20°C | 24 | Similar growth to E. coli |
| 48 | Similar growth to E. coli | |
| 72 | Similar growth to E. coli | |
| 37°C | 24 | Similar growth to E. coli |
| 48 | Similar growth to E. coli | |
| 72 | Similar growth to E. coli | |
| Specific quantitative data for C. albicans was not provided in the source, but it was stated to have similar growth to E. coli under the same conditions.[6] |
Experimental Protocols
Experimental Protocol 1: Sterility Testing of this compound Solution by Membrane Filtration (adapted from USP <71>)
Objective: To determine if a this compound solution is free from viable microorganisms.
Materials:
-
This compound solution to be tested
-
Sterile 0.45 µm membrane filters
-
Sterile filtration apparatus
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM)
-
Sterile rinse fluid (e.g., Fluid A)
-
Positive and negative controls
-
Laminar flow hood
Procedure:
-
Preparation:
-
Perform all procedures under aseptic conditions in a laminar flow hood.
-
Disinfect the surface of the this compound vial with a suitable sterilant.
-
Aseptically withdraw the required volume of the this compound solution.
-
-
Filtration:
-
Aseptically assemble the sterile filtration unit with a 0.45 µm membrane filter.
-
Transfer the this compound solution to the filtration funnel.
-
Apply vacuum to filter the solution through the membrane.
-
Rinse the membrane with three portions of sterile rinse fluid to wash away any inhibitory substances from the this compound emulsion.
-
-
Incubation:
-
Aseptically remove the membrane filter from the filtration unit.
-
Cut the membrane in half aseptically.
-
Immerse one half of the membrane in FTM (for the detection of anaerobic and some aerobic bacteria).
-
Immerse the other half of the membrane in SCDM (for the detection of aerobic bacteria and fungi).
-
Incubate the FTM tube at 30-35°C for 14 days.
-
Incubate the SCDM tube at 20-25°C for 14 days.
-
-
Interpretation:
-
Examine the media for turbidity (cloudiness) daily for 14 days.
-
If no turbidity is observed in the test samples, and the positive controls show growth while the negative controls remain clear, the this compound solution passes the sterility test.
-
If turbidity is observed, it indicates the presence of microbial contamination.
-
Experimental Protocol 2: Microbial Limit Test for this compound Solution (adapted from USP <61>)
Objective: To quantify the number of viable aerobic microorganisms in a this compound solution.
Materials:
-
This compound solution to be tested
-
Sterile diluent (e.g., Buffered Sodium Chloride-Peptone Solution pH 7.0)
-
Soybean-Casein Digest Agar (B569324) (SCDA)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Sample Preparation and Dilution:
-
Under aseptic conditions, prepare a 1:10 dilution of the this compound solution by adding 1 mL of the solution to 9 mL of the sterile diluent.
-
Perform further serial dilutions as necessary to obtain a countable number of colonies (typically 30-300 colonies per plate).
-
-
Plating (Pour-Plate Method):
-
Pipette 1 mL of each dilution into separate, sterile petri dishes.
-
Pour approximately 15-20 mL of molten SCDA (cooled to about 45°C) into each petri dish.
-
Gently swirl the plates to mix the sample with the agar.
-
Allow the agar to solidify.
-
-
Incubation:
-
Invert the plates and incubate at 30-35°C for 3-5 days.
-
-
Counting and Calculation:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the number of colony-forming units (CFU) per mL of the original this compound solution using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Visualizations
Caption: Experimental workflow for handling this compound, highlighting potential contamination points.
Caption: Logical workflow for troubleshooting microbial contamination of this compound solutions.
References
- 1. Comparison of this compound Microbial Contamination Following Treatment With Drug Disposal Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cursos.anestesiauruguay.uy [cursos.anestesiauruguay.uy]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The growth of microorganisms in this compound and mixtures of this compound and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arlok.com [arlok.com]
- 7. Microbial Limit Test of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
Technical Support Center: Troubleshooting Propofol-Induced Complications in Rodents
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing propofol-induced hypotension and respiratory depression during experimental procedures in rodents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound-induced hypotension and respiratory depression?
A1: this compound's primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) type A receptor, the main inhibitory neurotransmitter in the central nervous system.[1] This enhanced inhibitory signaling leads to:
-
Hypotension: this compound induces vasodilation by inhibiting sympathetic vasoconstrictor activity and can also cause a mild depression of myocardial contractility.[2] This leads to a decrease in systemic vascular resistance and a subsequent drop in blood pressure.
-
Respiratory Depression: this compound causes a dose-dependent depression of the central respiratory drive, primarily by inhibiting the hypercapnic ventilatory response.[2] At higher doses, this can lead to a significant decrease in respiratory rate and tidal volume, potentially progressing to apnea.[2]
Q2: How can I monitor for and identify this compound-induced hypotension and respiratory depression in my rodent subjects?
A2: Continuous monitoring of vital signs is crucial for early detection of adverse events. Key parameters to monitor include:
-
Cardiovascular: Heart rate and blood pressure are the primary indicators. In rodents, blood pressure can be monitored invasively via arterial cannulation or non-invasively using tail-cuff systems.
-
Respiratory: Respiratory rate, depth of breathing, and oxygen saturation (SpO2) are critical. A pulse oximeter designed for rodents can be used to monitor SpO2.
-
General: Body temperature should be maintained, as hypothermia can exacerbate cardiovascular and respiratory depression.
Q3: Are there recommended dose ranges for this compound in common rodent strains to minimize side effects?
A3: this compound dosage should be carefully titrated to effect for each animal. The following table provides general guidance, but individual responses can vary.
| Rodent Strain | Anesthetic Stage | Typical IV Bolus Dose (mg/kg) | Typical IV Infusion Rate (mg/kg/hr) |
| Sprague-Dawley Rat | Induction | 6-10 | 25-75 |
| Maintenance | 2-4 (intermittent bolus) | 15-50 | |
| C57BL/6 Mouse | Induction | 8-12 | 30-100 |
| Maintenance | 2-5 (intermittent bolus) | 20-60 |
Note: These are approximate ranges and should be adjusted based on the animal's physiological response, the specific experimental procedure, and any concurrent medications.
Troubleshooting Guides
Issue 1: The rodent's blood pressure has dropped significantly after this compound administration.
Immediate Steps:
-
Reduce or Stop this compound Infusion: If using a continuous infusion, immediately decrease the rate or temporarily halt the infusion.
-
Administer a Fluid Bolus: Administer a bolus of warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) intravenously or intraperitoneally.
Experimental Protocol: Intravenous Fluid Bolus Administration
-
Objective: To rapidly expand intravascular volume and increase preload to improve cardiac output and blood pressure.
-
Methodology:
-
Ensure patent intravenous access (e.g., tail vein, jugular vein).
-
Administer a bolus of warmed (37°C) isotonic crystalloid solution at a volume of 5-10 ml/kg over 5-10 minutes.
-
Continuously monitor blood pressure and heart rate during and after administration.
-
The bolus may be repeated if an initial positive response is observed but hypotension persists.
-
Advanced Intervention (If fluid bolus is ineffective):
-
Administer a Vasopressor: If hypotension persists despite fluid administration, a vasopressor such as phenylephrine (B352888) can be administered.
Experimental Protocol: Phenylephrine Administration
-
Objective: To increase systemic vascular resistance through alpha-1 adrenergic receptor agonism, thereby raising blood pressure.
-
Methodology:
-
Prepare a dilute solution of phenylephrine (e.g., 10 µg/ml in 0.9% saline).
-
Administer a small intravenous bolus of 0.5-2 µg/kg.
-
Monitor the blood pressure response closely. The effect should be rapid.
-
If necessary, a continuous infusion of 0.1-1 µg/kg/min can be initiated and titrated to maintain the desired blood pressure.
-
Issue 2: The rodent's breathing has become shallow, and the respiratory rate has decreased alarmingly or ceased (apnea).
Immediate Steps:
-
Stop this compound Administration: Immediately cease any further administration of this compound.
-
Provide Supplemental Oxygen: Ensure the animal is breathing 100% oxygen via a nose cone or facemask.
-
Gentle Stimulation: Gently stimulate the animal to encourage spontaneous breathing.
-
Assisted Ventilation: If the animal is apneic, provide manual ventilation using a small-animal ventilator or a bag-valve-mask at a rate of 60-100 breaths per minute for mice and 50-70 for rats, with just enough volume to cause a gentle chest rise.
Pharmacological Intervention (If spontaneous breathing does not resume promptly):
-
Administer Doxapram (B1670896): Doxapram is a respiratory stimulant that can be used to counteract anesthetic-induced respiratory depression.
Experimental Protocol: Doxapram Administration
-
Objective: To stimulate the central respiratory centers and peripheral chemoreceptors to increase respiratory rate and tidal volume.
-
Methodology:
-
Administer doxapram at a dose of 1-5 mg/kg intravenously.[3][4]
-
The onset of action is typically within a minute.
-
Monitor for the return of spontaneous breathing and continue to provide ventilatory support as needed.
-
The dose can be repeated after 15-20 minutes if necessary, but be cautious of potential CNS hyper-excitability at higher cumulative doses.
-
Signaling Pathways and Workflows
This compound's Mechanism of Action on GABA-A Receptor
Caption: this compound enhances GABA-A receptor activity, leading to neuronal inhibition.
Troubleshooting Workflow for this compound-Induced Hypotension
References
Technical Support Center: Optimizing Propofol Infusion for Stable Long-Duration Anesthesia
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing propofol for long-duration anesthesia in experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during prolonged this compound infusion.
Issue 1: Hemodynamic Instability (Hypotension)
Problem: A significant drop in mean arterial pressure (MAP) is observed after initiating or adjusting the this compound infusion.
Possible Causes:
-
Direct Vasodilation: this compound can cause a decrease in systemic vascular resistance.[1][2]
-
Reduced Sympathetic Tone: The anesthetic can inhibit sympathetic nervous system activity.[2]
-
Rapid Infusion Rate: A fast rate of administration can exacerbate hypotensive effects.[1][3]
-
Negative Inotropic Effects: this compound can have a direct, though relatively small, negative effect on myocardial contractility.[2]
Troubleshooting Steps:
-
Reduce Infusion Rate: Temporarily decrease the this compound infusion rate and observe the hemodynamic response.
-
Fluid Bolus: Administer an intravenous fluid bolus to counteract vasodilation and increase preload.
-
Vasopressor Support: In cases of severe or persistent hypotension, consider the use of vasopressors as per your approved experimental protocol.
-
Co-administration of Analgesics: The addition of an opioid analgesic can sometimes potentiate the hypotensive effects of this compound.[1] Be mindful of this interaction and adjust dosages accordingly.
Issue 2: Respiratory Depression and Apnea (B1277953)
Problem: The subject exhibits a significantly decreased respiratory rate, shallow breathing, or periods of apnea (cessation of breathing).
Possible Causes:
-
Dose-Dependent Respiratory Depression: this compound is a known respiratory depressant, and the effect is related to the dose and rate of administration.[1][4]
-
Rapid Bolus Administration: Rapid intravenous injections are more likely to induce apnea.[5]
-
Synergistic Effects with Opioids: Co-administration with opioids can enhance respiratory depression.
Troubleshooting Steps:
-
Immediate Action: If apnea occurs, immediately cease the this compound infusion and provide ventilatory support according to your institution's animal care guidelines.
-
Reduce Infusion Rate: Once spontaneous breathing resumes, restart the infusion at a lower rate.
-
Ensure a Patent Airway: Confirm that the subject's airway is clear and unobstructed. Endotracheal intubation and mechanical ventilation are recommended for long-duration procedures.
-
Titrate to Effect: Administer this compound slowly and titrate the infusion rate to the desired plane of anesthesia while closely monitoring respiratory parameters.
Issue 3: Unexpected Changes in Anesthetic Depth
Problem: The subject shows signs of being too light (e.g., movement, increased heart rate) or too deep (e.g., severe bradycardia, loss of reflexes beyond the desired plane).
Possible Causes:
-
Individual Variability: There can be significant individual and strain differences in response to the same dose of this compound.
-
Drug Interactions: Co-administered drugs can alter the required this compound dosage.
-
Metabolic Changes: Over a long duration, changes in metabolism can affect drug clearance.
Troubleshooting Steps:
-
Monitor Anesthetic Depth: Utilize monitoring tools such as the Bispectral Index (BIS) or electroencephalography (EEG) where feasible to track brain state changes.[6][7] In the absence of these, closely monitor physiological parameters and reflexes.
-
Adjust Infusion Rate: Titrate the infusion rate up or down in small increments based on the observed anesthetic depth.
-
Consider Bolus Doses for Lightening: If the subject becomes too light, a small bolus of this compound can be administered, followed by an increase in the infusion rate.
-
Review Co-Medications: Assess the impact of any other administered drugs on the anesthetic state.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting infusion rate for long-duration this compound anesthesia in rodents?
A1: For rats, a maintenance infusion rate can be initiated following an induction dose. One study describes a protocol starting with an infusion of 25 mg/kg/h of both this compound and ketamine, which is then gradually reduced.[8] Another study in rats used an initial maintenance dose of 40 mg/kg/h, adjusted based on respiratory rate.[9] It is crucial to titrate the dose to the specific needs of the animal and the experimental procedure.
Q2: How can I monitor the depth of anesthesia effectively during a long this compound infusion?
A2: Continuous monitoring of physiological parameters such as heart rate, respiratory rate, and mean arterial pressure is essential.[10] For a more direct measure of the anesthetic effect on the central nervous system, electroencephalography (EEG) and derived indices like the Bispectral Index (BIS) can be valuable tools for tracking brain state changes.[6][7] Regular assessment of reflexes (e.g., pedal withdrawal) is also a fundamental component of monitoring.
Q3: What is this compound Infusion Syndrome (PRIS) and what are the signs to watch for in animal models?
A3: this compound Infusion Syndrome (PRIS) is a rare but potentially fatal complication associated with high-dose, long-duration this compound infusions.[1] Key features include metabolic acidosis, rhabdomyolysis, cardiac arrhythmias, and acute renal failure.[11] While there are no established reports of PRIS in research animals, it is prudent to be aware of the clinical signs.[11] Monitoring for metabolic acidosis and cardiac irregularities is advisable during prolonged, high-dose infusions. One proposed mechanism involves impaired mitochondrial function.[12][13]
Q4: Can this compound be used as a sole anesthetic agent for surgical procedures in animals?
A4: this compound has no analgesic properties.[14] For painful procedures, it should be used in combination with appropriate analgesics. A common approach is to combine this compound with an opioid like fentanyl or a dissociative anesthetic like ketamine to provide both hypnosis and analgesia.[8][15]
Q5: What are the key considerations for preparing and administering a this compound infusion?
A5: this compound is a lipid emulsion that can support microbial growth.[16] Strict aseptic technique must be used when preparing and handling this compound. It is recommended to draw the emulsion into sterile syringes for single-patient use and to discard any unused product within 6 hours of opening the vial.[5] this compound should be administered via an intravenous line, and the use of a syringe pump is highly recommended for precise and continuous delivery.
Data Presentation
Table 1: Recommended this compound Infusion Rates for Maintenance of Anesthesia in Various Animal Models
| Animal Model | Premedication/Co-infusion | Infusion Rate (mg/kg/min) | Infusion Rate (mg/kg/h) | Reference(s) |
| Dogs | Acepromazine & Methadone | 0.22 - 0.26 | 13.2 - 15.6 | [17] |
| Dexmedetomidine (B676) & Methadone | 1 (for induction) | 60 (for induction) | [6] | |
| Cats | Gabapentin, Buprenorphine, Acepromazine | 2 - 8 (for induction) | 120 - 480 (for induction) | [3][18] |
| Rats | Ketamine & Rocuronium (B1662866) | ~0.42 (initial) | 25 (initial) | [8] |
| None | ~0.67 (initial) | 40 (initial) | [9] | |
| Guinea Pigs | Various | 0.45 (0.17 - 0.80) | 27 (10.2 - 48) | [19] |
| Pigs | Ketamine & Dexmedetomidine | ~0.13 | 8 | [20] |
Note: These are starting points and should be adjusted based on individual animal response and depth of anesthesia monitoring.
Experimental Protocols
General Protocol for Long-Duration this compound Anesthesia in a Rodent Model (e.g., Rat)
-
Animal Preparation:
-
Anesthetic Induction:
-
Administer an induction dose of this compound, often in combination with an analgesic like fentanyl or ketamine. For example, a combination of this compound (100 mg/kg), medetomidine (B1201911) (0.1 mg/kg), and fentanyl (0.1 mg/kg) can be administered intraperitoneally for induction.[15][21]
-
Alternatively, for intravenous induction, titrate a bolus dose to effect.
-
-
Maintenance of Anesthesia:
-
Once an appropriate depth of anesthesia is achieved (confirmed by loss of reflexes), begin a continuous intravenous infusion of this compound using a syringe pump.
-
A starting maintenance infusion rate for a rat could be around 25-40 mg/kg/h.[8][9]
-
If analgesia is required, co-infuse an analgesic or administer it as intermittent boluses according to the approved protocol.
-
-
Monitoring:
-
Continuously monitor vital signs: heart rate, respiratory rate, and body temperature. Normal respiratory rate for a mouse under anesthesia is 55-100 breaths/min, and pulse rate should be 300-500 beats/min.[10]
-
Maintain body temperature using a heating pad.
-
Monitor the depth of anesthesia by assessing reflexes (e.g., pedal withdrawal) and, if available, using EEG or BIS monitoring.
-
For invasive procedures, monitor mean arterial pressure.
-
-
Recovery:
-
Upon completion of the experiment, terminate the this compound infusion.
-
Continue to monitor the animal closely during the recovery period.
-
Provide supplemental oxygen if necessary.
-
Keep the animal warm until it is fully ambulatory.
-
Provide post-procedural analgesia as required by the experimental protocol.
-
Mandatory Visualizations
Caption: this compound's mechanism of action at the GABAA receptor.
Caption: Workflow for long-duration this compound anesthesia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Haemodynamic changes during this compound induction in dogs: new findings and approach of monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of different rates of this compound with or without S-ketamine on ventricular function in healthy cats – a randomized study [frontiersin.org]
- 4. Respiratory depression and apnea induced by this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zoetisus.com [zoetisus.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the anesthetic depth and bispectral index during this compound sequential target-controlled infusion in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous this compound, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of continuous intravenous infusion with this compound on intestinal metabolites in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. This compound infusion-like syndrome in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. This compound induces a metabolic switch to glycolysis and cell death in a mitochondrial electron transport chain-dependent manner | PLOS One [journals.plos.org]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Anesthesia with Intraperitoneal this compound, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Comparison of this compound infusion rate required to abolish swallowing or pedal withdrawal reflexes in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of different rates of this compound with or without S-ketamine on ventricular function in healthy cats – a randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A comparison of respiratory function in pigs anaesthetised by this compound or alfaxalone in combination with dexmedetomidine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Propofol Anesthesia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing variability in Propofol anesthesia outcomes in animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure safer, more reliable, and reproducible experimental results.
Troubleshooting Guide: Common Issues in this compound Anesthesia
This guide addresses specific problems that may be encountered during this compound anesthesia in animal models.
| Problem | Potential Causes | Recommended Actions |
| Inconsistent Induction Time | - Incorrect dosage calculation- Strain, age, or sex variability[1]- Inaccurate IV administration (e.g., extravasation)- Rapid administration rate[2][3] | - Double-check all dosage calculations.- Standardize animal strain, age, and sex where possible.- Ensure proper catheter placement and patency.- Administer this compound slowly over 1-2 minutes. |
| Variable Anesthetic Depth | - Individual metabolic differences[1]- Inconsistent infusion rate- Interaction with other administered drugs[3][4] | - Use a syringe pump for continuous rate infusions (CRI).- Monitor anesthetic depth continuously using physiological and reflex-based indicators.- Be aware of potential drug interactions and adjust dosages accordingly. |
| Apnea (B1277953) or Respiratory Depression | - High induction dose- Rapid bolus administration[3][4]- Synergistic effects with opioids or other sedatives[4] | - Administer a lower induction dose and titrate to effect.- Deliver the induction bolus slowly.- Have equipment for assisted ventilation readily available.- Consider reducing the dose of concomitant respiratory depressant drugs. |
| Hypotension | - Vasodilation caused by this compound[4]- Rapid administration[4]- Pre-existing hypovolemia or cardiac impairment | - Administer IV fluids to maintain blood pressure.- Administer this compound slowly.- Use a lower dose in compromised animals.[5] |
| Excitatory Phenomena (e.g., myoclonus, paddling) | - Common side effect of this compound- Insufficient anesthetic depth | - Premedication with a benzodiazepine (B76468) (e.g., midazolam) can reduce incidence.- Ensure adequate anesthetic depth. |
| Prolonged Recovery | - High total dose of this compound- Hepatic or renal impairment[5]- Hypothermia- Species-specific metabolism (e.g., cats)[3] | - Use the minimum effective dose.- Use with caution in animals with liver or kidney disease.- Maintain the animal's body temperature during and after the procedure.- Be aware of species-specific differences in drug metabolism. |
| Pain on Injection | - Irritation to the vein | - Dilute this compound with saline or lidocaine.- Use a larger vein for injection. |
Frequently Asked Questions (FAQs)
1. What are the main factors that contribute to variability in this compound anesthesia?
Multiple factors can influence an animal's response to this compound, including:
-
Species: Different species metabolize this compound at different rates.[3]
-
Strain, Age, and Sex: These intrinsic factors can significantly alter drug sensitivity and metabolism.[1]
-
Genetic Factors: Polymorphisms in genes encoding metabolic enzymes (e.g., CYP2B6, UGT1A9) can lead to inter-individual differences in this compound clearance.[1]
-
Administration Rate: A rapid injection can lead to a higher initial plasma concentration and more profound cardiorespiratory effects.[2][3][4]
-
Co-administered Drugs: The use of pre-medications like opioids, alpha-2 agonists, or benzodiazepines can alter the required dose of this compound and potentiate its side effects.[3][4]
-
Health Status: Animals with cardiac, respiratory, hepatic, or renal impairment may have an altered response to this compound.[5]
2. How can I minimize the risk of apnea during induction?
To minimize the risk of apnea, administer the induction dose of this compound slowly, titrating it to effect rather than giving a single rapid bolus.[3][4] Pre-oxygenation before induction can also increase the safety margin. Be prepared to provide ventilatory support if apnea does occur.
3. Is it better to use a bolus or a continuous rate infusion (CRI) for maintenance?
For procedures longer than a few minutes, a CRI is generally preferred over intermittent boluses. A CRI provides a more stable plane of anesthesia and can reduce the total amount of drug used, leading to a smoother and potentially faster recovery.
4. What premedication should I use with this compound?
The choice of premedication depends on the experimental needs.
-
Opioids (e.g., buprenorphine, fentanyl): Provide analgesia, which this compound does not. They can also reduce the required dose of this compound but may enhance respiratory depression.[4]
-
Benzodiazepines (e.g., midazolam, diazepam): Can reduce the incidence of excitatory side effects and also have a dose-sparing effect on this compound.[3]
-
Alpha-2 agonists (e.g., dexmedetomidine, xylazine): Provide sedation and analgesia, but can have significant cardiovascular effects.
5. How should I monitor the depth of anesthesia?
A combination of physiological monitoring and reflex assessment is recommended.
-
Physiological Monitoring: Heart rate, respiratory rate, blood pressure, and body temperature should be monitored continuously.
-
Reflex Assessment: The pedal withdrawal reflex (toe pinch) is a common and reliable indicator of anesthetic depth in rodents. Loss of this reflex generally indicates a surgical plane of anesthesia.
Quantitative Data for this compound Anesthesia
The following tables provide a summary of recommended dosages for this compound in common laboratory animal species. These are starting points and should be adjusted based on the individual animal's response and the specific experimental protocol.
Table 1: this compound Induction Doses (Intravenous)
| Species | Dosage (mg/kg) | Notes |
| Mouse | 10 - 20 | Administer slowly to effect. |
| Rat | 8 - 12 | Titrate to loss of righting reflex. |
| Dog | 4 - 6 | Dose may be lower with premedication.[3] |
| Cat | 6 - 8 | Use with caution due to slower metabolism.[3] |
Table 2: this compound Maintenance Infusion Rates (Intravenous)
| Species | Dosage (mg/kg/min) | Notes |
| Mouse | 0.2 - 0.8 | Adjust based on anesthetic depth. |
| Rat | 0.2 - 0.5 | Continuous monitoring is crucial. |
| Dog | 0.1 - 0.4 | Lower rates may be sufficient with analgesic co-administration. |
| Cat | 0.1 - 0.3 | Monitor closely for prolonged recovery. |
Detailed Experimental Protocols
Protocol 1: Intravenous this compound Anesthesia in Rats for a 30-Minute Surgical Procedure
-
Animal Preparation:
-
Acclimatize the rat to the laboratory environment for at least 72 hours.
-
Fast the animal for 2-4 hours before the procedure to reduce the risk of aspiration, but do not withhold water.
-
Record the animal's baseline weight.
-
Place a lateral tail vein catheter for intravenous access.
-
-
Premedication (Optional but Recommended):
-
Administer buprenorphine (0.05 mg/kg, subcutaneously) 30 minutes prior to induction for analgesia.
-
-
Induction:
-
Prepare a solution of this compound (10 mg/mL).
-
Slowly administer this compound intravenously at a dose of 8-12 mg/kg. Titrate the dose until the righting reflex is lost.
-
-
Maintenance:
-
Once induced, immediately begin a continuous rate infusion of this compound using a syringe pump.
-
Start the infusion at a rate of 0.4 mg/kg/min.
-
Assess the depth of anesthesia by checking the pedal withdrawal reflex every 5 minutes.
-
Adjust the infusion rate in increments of 0.05-0.1 mg/kg/min to maintain a surgical plane of anesthesia (no response to toe pinch).
-
-
Monitoring:
-
Continuously monitor heart rate, respiratory rate, and body temperature.
-
Maintain body temperature using a heating pad.
-
-
Recovery:
-
Upon completion of the procedure, discontinue the this compound infusion.
-
Continue to monitor the animal until it is fully ambulatory.
-
Provide post-operative analgesia as required.
-
Protocol 2: Intraperitoneal this compound Anesthesia in Mice for a Short, Non-Painful Procedure (e.g., Imaging)
Note: Intraperitoneal administration can lead to more variable absorption and anesthetic depth compared to intravenous administration.
-
Animal Preparation:
-
Acclimatize the mouse to the laboratory environment.
-
Record the animal's baseline weight.
-
-
Anesthetic Administration:
-
Prepare a solution of this compound (10 mg/mL).
-
Administer this compound intraperitoneally at a dose of 150-200 mg/kg.
-
-
Monitoring:
-
Place the mouse in a quiet, warm environment.
-
Monitor for the loss of the righting reflex to confirm the onset of anesthesia.
-
Continuously monitor respiratory rate and body temperature.
-
-
Recovery:
-
The duration of anesthesia will be approximately 20-30 minutes.
-
Monitor the animal closely during recovery until it is fully mobile.
-
Visualizations
Caption: Factors influencing the variability of this compound anesthesia outcomes.
Caption: Troubleshooting workflow for inconsistent anesthetic depth.
References
- 1. Clinical Importance of Potential Genetic Determinants Affecting this compound Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimum rate of administration of this compound for induction of anaesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
Technical Support Center: The Impact of Propofol's Lipid Vehicle on Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential confounding effects of the lipid vehicle used in propofol formulations, such as Intralipid, on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Intralipid and why is it used as a vehicle for this compound?
A1: Intralipid is a sterile, non-pyrogenic fat emulsion composed of soybean oil, egg yolk phospholipids, glycerin, and water.[1][2] It is primarily used for intravenous administration to provide calories and essential fatty acids to patients who cannot receive adequate nutrition enterally.[3] Due to this compound's high lipophilicity, it is formulated in a lipid emulsion like Intralipid to ensure its solubility and safe intravenous delivery.[4][5]
Q2: Can the Intralipid vehicle itself affect my experimental results?
A2: Yes, the lipid vehicle can independently influence various cellular and physiological processes. It is crucial to use a proper vehicle control in your experiments to differentiate the effects of this compound from those of its lipid emulsion carrier.[4] The fatty acid composition of the lipid emulsion can modulate immune and inflammatory responses.[6]
Q3: What are the known effects of Intralipid on cellular signaling pathways?
A3: Intralipid has been shown to activate several signaling pathways, which can confound experimental results. Notably, it can activate cardioprotective pathways such as STAT3, Akt, and ERK1/2. This activation has been linked to increased phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β).
Q4: How does Intralipid impact cellular metabolism?
A4: Intralipid can significantly alter cellular metabolism. It has been observed to inhibit insulin-mediated glucose oxidation and reduce nonoxidative glucose disposal in a time-dependent manner.[7] Furthermore, it can interfere with hepatic cholesterol metabolism by inhibiting cholesterol uptake and stimulating its efflux in cultured hepatocytes.[8]
Q5: What is the effect of Intralipid on the inflammatory response?
A5: The fatty acid composition of lipid emulsions can modulate inflammatory and immune reactions.[6] For instance, soybean oil-based emulsions like Intralipid may have different effects compared to olive oil or fish oil-based emulsions.[9][10] Some studies suggest that Intralipid can suppress the function of lymphocytes and neutrophils.[10] In the context of surgery, the administration of lipids, including the Intralipid in this compound, has been associated with a more pronounced yet rapidly recovering acute phase inflammatory reaction.[11]
Q6: Can Intralipid interfere with common laboratory assays?
A6: Yes, Intralipid can interfere with certain laboratory assays. Its particulate nature can cause turbidity, leading to light scattering that affects photometric measurements. This is a known issue in lipemic interference studies.[12] Additionally, Intralipid exhibits endogenous fluorescence with a broad emission spectrum, which can interfere with fluorescence-based assays.
Troubleshooting Guides
Issue 1: Unexpected changes in cell signaling pathways in my control group treated with the lipid vehicle.
-
Possible Cause: The lipid emulsion itself is activating specific signaling cascades. For example, Intralipid is known to activate the Src-STAT3 and PI3K/Akt pathways.
-
Troubleshooting Steps:
-
Characterize the Vehicle's Effect: Run a preliminary experiment with multiple concentrations of the lipid vehicle alone to determine its dose-dependent effect on your signaling pathway of interest.
-
Select an Alternative Vehicle (If Possible): If the effects of the lipid emulsion are too pronounced, consider alternative solubilizing agents for this compound, such as dimethyl sulfoxide (B87167) (DMSO), for in vitro studies, ensuring to also test for DMSO-specific effects.[4]
-
Use a Different Lipid Emulsion: Research suggests that lipid emulsions with different fatty acid compositions (e.g., olive oil-based) may have less impact on certain immune responses compared to soybean oil-based emulsions.[9][10]
-
Issue 2: Altered metabolic profiles in cells or animals treated with the vehicle control.
-
Possible Cause: The fatty acids and glycerol (B35011) in the lipid emulsion are being metabolized by the cells or animals, altering metabolic pathways such as glucose and lipid metabolism.[7]
-
Troubleshooting Steps:
-
Measure Baseline Metabolic Parameters: Establish a baseline metabolic profile for your experimental system before introducing the lipid vehicle.
-
Time-Course Experiment: Conduct a time-course experiment to understand the kinetics of the metabolic changes induced by the vehicle. The effects of Intralipid on glucose metabolism have been shown to be time-dependent.[7]
-
Isotopic Tracing: Utilize stable isotope tracers for glucose and fatty acids to delineate the metabolic fate of substrates in the presence of the lipid vehicle.
-
Issue 3: Inconsistent or unexpected inflammatory responses.
-
Possible Cause: The type of lipid emulsion and its fatty acid composition can significantly modulate inflammatory responses.[6] The pro-inflammatory or anti-inflammatory effects can vary between different formulations.
-
Troubleshooting Steps:
-
Analyze the Composition of Your Lipid Emulsion: Be aware of the specific fatty acid composition of the lipid vehicle you are using.
-
Measure a Panel of Cytokines: Instead of a single inflammatory marker, measure a panel of pro- and anti-inflammatory cytokines to get a comprehensive view of the immune response.
-
Consider an Alternative Emulsion: If studying inflammation, consider using a lipid emulsion with a different fatty acid profile (e.g., one containing omega-3 fatty acids) that may have less of an inflammatory effect.[1]
-
Issue 4: High background or interference in fluorescence or absorbance-based assays.
-
Possible Cause: Intralipid can cause light scattering and has intrinsic fluorescence, which can interfere with optical measurements.[12]
-
Troubleshooting Steps:
-
Run a Vehicle-Only Blank: For every assay, include a control well or cuvette with only the lipid vehicle at the same concentration used in the experiment to measure its contribution to the signal.
-
Wavelength Selection: If possible, choose excitation and emission wavelengths for your fluorescent probes that do not overlap with the fluorescence spectrum of Intralipid.
-
Assay Validation: Validate your assay's performance in the presence of the lipid vehicle to ensure linearity and sensitivity are not compromised. Consider alternative, non-optical methods if interference is significant.
-
Quantitative Data Tables
Table 1: Effects of Different Lipid Emulsions on Immune Cell Function
| Lipid Emulsion | Effect on Lymphocyte Proliferation | Effect on IL-2 Production | Effect on TNF-α Production | Effect on IL-1β Production | Reference |
| Intralipid (Soybean oil-based) | Significant dose-dependent inhibition | Significant decrease (-39.0%) | Inhibition (-21.5%) | Inhibition (-45.1%) | |
| ClinOleic (Olive oil-based) | No inhibitory effect | Little effect (-13.0%, NS) | Inhibition (-34.8%) | Inhibition (-40.3%) |
Table 2: Impact of Intralipid on Cellular Viability in the Presence of LPS
| Treatment Group | Cellular Necrosis (Fold Increase) | Apoptosis (Fold Increase) | Microparticle Release (Fold Increase) | Reference |
| LPS + Medialipid® (MCT/LCT) | 3 | 2 | 7 | [4] |
| LPS + Intralipid® (LCT) | No significant increase | No significant increase | No significant increase | [4] |
| LPS + SMOFlipid® (LCT/MCT/Omega-9/Omega-3) | No significant increase | No significant increase | No significant increase | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Lipid Vehicle Effects on Cell Viability
-
Cell Culture: Plate cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Preparation of Vehicle Control: Prepare a working solution of the lipid emulsion (e.g., 1% Intralipid) by diluting the stock solution in your cell culture medium.[6] Ensure the solution is sterile.
-
Treatment: Remove the old medium from the cells and add the prepared lipid emulsion-containing medium or a control medium without the lipid emulsion.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or Trypan blue exclusion.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
Trypan Blue Exclusion: Detach the cells, stain with Trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the control group that did not receive the lipid emulsion.
Protocol 2: Evaluation of Lipid Vehicle-Induced Cytokine Production
-
Cell Stimulation: Seed immune cells (e.g., PBMCs or macrophages) in a 24-well plate.
-
Vehicle Preparation: Prepare different concentrations of the lipid vehicle in the appropriate cell culture medium.
-
Treatment: Treat the cells with the lipid vehicle at various concentrations. Include a positive control (e.g., LPS) and a negative control (medium alone).
-
Incubation: Incubate the cells for a predetermined time to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards and calculate the concentration of each cytokine in the experimental samples.
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The Use of Intralipid Infusions in the Prevention of Embryo Implantation Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intralipid - Vivo Infusion [vivoinfusion.com]
- 4. Lipid emulsion as a vehicle for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous Lipids • MSPCA-Angell [mspca.org]
- 6. Intralipid™ Increases Nitric Oxide Release from Human Endothelial Cells during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intralipid Vehicle Does Not Interfere with the Efficacy of Progesterone in Attenuating Edema following Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. youtube.com [youtube.com]
- 10. Injectable Lipid Emulsions—Advancements, Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Lipid vehicles for the parenteral administration of drugs (1): emulsions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Minimizing Propofol-Induced Neurotoxicity in Developmental Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for investigating and mitigating the neurotoxic effects of Propofol in developmental models. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of this compound-induced neurotoxicity in the developing brain? this compound is believed to induce neurotoxicity through multiple pathways. A primary mechanism involves the potentiation of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] In the immature brain, GABA-A receptor activation can be excitatory, leading to an influx of chloride ions, depolarization, and a subsequent rise in intracellular calcium, which can trigger apoptosis.[1][2] Additionally, this compound can impair mitochondrial function by inhibiting the electron transport chain, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[4][5][6][7] Disruption of calcium homeostasis and induction of endoplasmic reticulum stress are also implicated.[8][9][10]
Q2: My primary neuronal cultures show high levels of cell death after this compound exposure, even at what I believe are clinically relevant concentrations. What could be the cause? Several factors could contribute to heightened sensitivity in your in vitro model:
-
Developmental Stage: The vulnerability of neurons to anesthetics is highly dependent on their developmental stage.[11] Immature neurons, which are undergoing rapid synaptogenesis, are particularly susceptible.[1][11] Ensure the age of your cultures (days in vitro) is appropriate and consistent for your experimental question.
-
Exposure Duration: Prolonged exposure to this compound, even at low concentrations, can significantly increase neuronal cell death.[12][13] The U.S. FDA has issued a warning regarding prolonged (> 3 hours) or repeated exposure in children under 3.[13]
-
This compound Formulation and Vehicle: this compound is typically prepared in a lipid emulsion (e.g., Intralipid), which can have independent biological effects.[14][15][16] It is critical to include a vehicle-only control group to differentiate the effects of the lipid emulsion from the effects of this compound itself.
-
Culture Conditions: Sub-optimal culture conditions (e.g., pH shifts, nutrient depletion, high cell density) can stress neurons and increase their susceptibility to toxic insults.
Q3: I am not observing the expected neuroprotective effect of my test compound against this compound. What are some common troubleshooting steps? If a potential neuroprotective agent is not effective, consider these factors:
-
Timing of Administration: The therapeutic window for neuroprotection can be narrow. The compound may need to be administered before, during, or after the this compound insult. A time-course experiment is essential to determine the optimal administration time.
-
Dose-Response: The concentration of the compound may be too low to be effective or so high that it induces its own toxicity. Perform a thorough dose-response analysis to identify the optimal therapeutic concentration.
-
Mechanism of Action Mismatch: The neuroprotective agent must target a relevant pathway of this compound-induced injury. For example, an antioxidant will have limited effect if the primary insult in your model is excessive GABA-A receptor activation.
-
Bioavailability: In in vivo models, the compound may not be crossing the blood-brain barrier in sufficient quantities. Consider alternative routes of administration or formulation changes to improve CNS bioavailability.
Troubleshooting Guides
Problem 1: High Variability in Apoptosis Assay Results (e.g., TUNEL, Cleaved Caspase-3)
-
Potential Cause: Inconsistent cell health or confluency across wells/plates.
-
Solution: Always use healthy, log-phase cells. Ensure even plating density and avoid letting cultures become over-confluent, which can lead to spontaneous apoptosis.[17]
-
-
Potential Cause: Inconsistent this compound concentration or exposure time.
-
Solution: Prepare fresh dilutions of this compound for each experiment. For in vitro work, ensure rapid and even mixing into the media. For in vivo studies, carefully monitor anesthetic depth and duration.
-
-
Potential Cause: Variability in sample processing and staining.
-
Solution: Process all experimental groups in parallel to minimize variability in fixation, permeabilization, and incubation times. Include positive and negative controls for the staining procedure itself (e.g., DNase I-treated cells for a TUNEL assay).[18]
-
Problem 2: Inconsistent or Unexpected Behavioral Outcomes in Animal Models
-
Potential Cause: Stress from handling or injections.
-
Solution: Acclimatize animals to the laboratory environment and handling procedures before the experiment. Stress can independently affect cognitive function and confound results.
-
-
Potential Cause: Variation in body temperature or physiological parameters during anesthesia.
-
Solution: Monitor and maintain core body temperature, blood oxygenation, and other vital signs throughout the anesthetic period. Hypothermia or hypoxia can cause neuronal injury independent of the anesthetic.
-
-
Potential Cause: Litter effects.
-
Solution: Distribute littermates across all experimental groups to control for genetic and maternal variability. Analyze data for potential litter-specific effects.
-
Quantitative Data Summary
The following tables present illustrative data based on typical findings in developmental neurotoxicity studies.
Table 1: Illustrative Dose-Dependent Effect of this compound on Neuronal Apoptosis In Vitro
| This compound Concentration | Exposure Duration (hours) | % Apoptotic Neurons (Cleaved Caspase-3+) | Neuronal Viability (% of Control) |
| Vehicle Control | 6 | 4 ± 1.5 | 100 |
| 10 µM | 6 | 12 ± 2.1 | 91 ± 4.3 |
| 50 µM | 6 | 38 ± 4.5 | 65 ± 5.8 |
| 100 µM | 6 | 65 ± 6.2 | 38 ± 5.1 |
Note: Data are fictional and for illustrative purposes only, based on trends observed in published literature.[4]
Table 2: Illustrative Neuroprotective Effect of "Compound Y" on this compound-Induced Neurotoxicity
| Treatment Group | % Apoptotic Neurons (Cleaved Caspase-3+) | Long-Term Potentiation (fEPSP slope, % of baseline) |
| Control | 3 ± 1.1 | 155 ± 10.2 |
| This compound (50 mg/kg) | 25 ± 3.8 | 115 ± 8.5 |
| This compound + Compound Y (10 mg/kg) | 9 ± 2.0 | 148 ± 9.7 |
| Compound Y only | 4 ± 1.3 | 152 ± 11.0 |
Note: Data are fictional and for illustrative purposes only, demonstrating a potential neuroprotective outcome.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Neurotoxicity in Primary Cortical Neurons
-
Cell Culture:
-
Isolate cortical neurons from postnatal day 0-1 (P0-P1) mouse pups.
-
Plate cells at a density of 2 x 10⁵ cells/well on poly-D-lysine-coated 24-well plates.
-
Culture in Neurobasal medium supplemented with B27 and L-glutamine for 7 days in vitro (DIV7).
-
-
This compound Exposure:
-
On DIV7, prepare fresh dilutions of this compound from a stock solution. Also prepare a vehicle control using the corresponding concentration of the lipid emulsion.
-
Gently replace 50% of the culture medium with pre-warmed medium containing either the this compound dilution or the vehicle control.
-
Incubate for the desired exposure period (e.g., 6 hours) at 37°C and 5% CO₂.
-
-
Immunocytochemistry for Cleaved Caspase-3:
-
After exposure, fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum for 1 hour.
-
Incubate with a primary antibody against cleaved caspase-3 (e.g., Rabbit anti-CC3, 1:500) overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of CC3-positive cells and the total number of DAPI-stained nuclei in multiple fields per well.
-
Express data as the percentage of apoptotic cells (CC3-positive / DAPI-positive).
-
Protocol 2: In Vivo Assessment of this compound-Induced Neurotoxicity in Neonatal Mice
-
Animal Model: Use P7 C57BL/6 mouse pups.
-
Anesthesia and Drug Administration:
-
If testing a neuroprotective agent, administer it via intraperitoneal (IP) injection at a predetermined time before anesthesia.
-
Induce and maintain anesthesia using this compound administered via IP injection (e.g., a loading dose followed by maintenance doses every 15-20 minutes for a total of 4 hours). The control group receives equivalent injections of the lipid vehicle.
-
Throughout the procedure, maintain the pups' body temperature at 37°C using a heating pad.
-
-
Tissue Processing:
-
At 24 hours post-anesthesia, euthanize the pups and perform transcardial perfusion with ice-cold saline followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brains into 30 µm coronal sections using a cryostat.
-
-
Histological Analysis:
-
Perform immunohistochemistry on free-floating sections for markers of apoptosis (e.g., cleaved caspase-3) in brain regions of interest, such as the cortex and hippocampus.
-
Use stereological methods to quantify the number of apoptotic cells.
-
-
Behavioral Testing (Separate Cohort):
-
Allow a separate cohort of animals to mature to young adulthood (e.g., P30-P60).
-
Assess learning and memory using tests such as the Morris water maze or fear conditioning.
-
Analyze behavioral data for significant differences between treatment groups.
-
Visualizations: Signaling Pathways and Workflows
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. geneticsmr.org [geneticsmr.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. www2.pedsanesthesia.org [www2.pedsanesthesia.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Strategies to improve the aqueous solubility of Propofol for in vitro assays
Welcome to the technical support center for Propofol solubilization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for my in vitro assays?
A1: this compound (2,6-diisopropylphenol) is a highly lipophilic, oily liquid with very limited water solubility (approximately 124-154 µg/mL).[1][2] Its chemical structure lacks easily ionizable groups, making it inherently difficult to dissolve in aqueous buffers and cell culture media, which are essential for most in vitro experiments. This poor solubility often leads to precipitation, making it challenging to achieve desired experimental concentrations and obtain reliable results.
Q2: What is the most straightforward method to prepare a this compound stock solution?
A2: The most common and direct method is to use an organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used for this purpose. A high-concentration stock solution is prepared in the organic solvent, which can then be diluted to the final working concentration in the aqueous assay buffer or cell culture medium.
Key Considerations:
-
Final Solvent Concentration: It is crucial to minimize the final concentration of the organic solvent in your assay to avoid cytotoxicity or other off-target effects. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[3]
-
Precipitation upon Dilution: this compound may still precipitate when the concentrated stock is added to the aqueous medium. To mitigate this, add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even dispersion.[4][5]
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Molar Mass of this compound |
| Water | ~124 mg/L | 178.27 g/mol [1][6] |
| Ethanol | Soluble[1] | 178.27 g/mol |
| DMSO | Soluble[3] | 178.27 g/mol |
| Toluene | Soluble[1] | 178.27 g/mol |
Note: "Soluble" indicates that concentrations suitable for creating high-concentration stock solutions (e.g., >10 mg/mL) are readily achievable.
Q3: My this compound precipitates when I add my DMSO stock to the cell culture media. What can I do?
A3: This is a very common issue known as "crashing out." It occurs when the drug, which is stable in the organic stock, is rapidly transferred to an aqueous environment where it is not soluble. The workflow diagram below provides a step-by-step guide to troubleshoot this problem.
Caption: A workflow for troubleshooting this compound precipitation in aqueous media.
Q4: I need to use a higher concentration of this compound with minimal organic solvent. What are my options?
A4: For applications requiring higher aqueous concentrations of this compound, advanced formulation strategies are necessary. The most common and effective method for laboratory settings is the use of cyclodextrins.
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[7] They can encapsulate lipophilic guest molecules like this compound, forming an "inclusion complex" that is water-soluble.[7][8]
-
Commonly Used Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[7][9] Studies show that the aqueous solubility of this compound increases linearly as a function of HP-β-CD concentration.[8]
-
Mechanism: The aromatic ring and isopropyl groups of the this compound molecule are located inside the cyclodextrin cavity, shielding the hydrophobic drug from the aqueous environment.[8]
Other Advanced Options:
-
Micelles: Polymeric micelles can be used to encapsulate this compound, significantly increasing its solubility and stability in aqueous solutions.[2][10]
-
Prodrugs: Water-soluble prodrugs of this compound, such as fosthis compound, have been developed.[6][11] These are chemically modified versions of the drug that are converted into active this compound by enzymes in the biological system.[6]
Q5: Can you provide a protocol for preparing a this compound-Cyclodextrin inclusion complex?
A5: Certainly. This protocol is a general guideline for preparing a complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD). Molar ratios and concentrations may need to be optimized for your specific application.
Experimental Protocol: Preparation of this compound/HP-β-CD Inclusion Complex
Objective: To prepare a water-soluble formulation of this compound using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Methodology:
-
Determine Molar Ratio: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. You may need to increase the ratio of HP-β-CD (e.g., 1:2 or 1:5 this compound:HP-β-CD) to achieve higher this compound concentrations.
-
Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in the desired volume of deionized water or buffer. Gentle warming (to 37-40°C) and stirring can aid dissolution.
-
Add this compound: While continuously stirring the HP-β-CD solution, slowly add the required amount of this compound. The solution may appear cloudy initially.
-
Complexation: Cover the container to prevent evaporation and allow the mixture to stir at room temperature for at least 12-24 hours. This extended time is crucial for the efficient formation of the inclusion complex.[9]
-
Clarification & Sterilization: After stirring, the solution should become clear. If any undissolved this compound remains, it can be removed by centrifugation. For cell-based assays, sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the complex solution at 4°C, protected from light. Stability should be confirmed for long-term storage, but it is generally recommended to use it within a few days to a week.[12]
Q6: How does this compound exert its effects in in vitro models? What is the primary signaling pathway involved?
A6: this compound's primary mechanism of action is the positive modulation of the GABA-A (γ-aminobutyric acid type A) receptor, which is the main inhibitory neurotransmitter receptor in the central nervous system.[13][14]
-
Potentiation of GABA: At clinically relevant concentrations, this compound binds to the GABA-A receptor at a site distinct from GABA itself.[14][15] This binding enhances the effect of GABA by increasing the duration that the associated chloride channel remains open.[14]
-
Direct Activation: At higher concentrations, this compound can directly activate the GABA-A receptor, causing the chloride channel to open even in the absence of GABA.[15]
-
Cellular Effect: The influx of chloride ions through the channel leads to hyperpolarization of the neuron's membrane, making it less likely to fire an action potential. This results in synaptic inhibition.[14][16]
Caption: Simplified signaling pathway of this compound at the GABA-A receptor.
References
- 1. This compound | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Chemical Analysis and Molecular Modelling of Cyclodextrin-Formulated this compound and Its Sodium Salt to Improve Drug Solubility, Stability and Pharmacokinetics (Cytogenotoxicity) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inclusion complexation of this compound with 2-hydroxypropyl-beta-cyclodextrin. Physicochemical, nuclear magnetic resonance spectroscopic studies, and anesthetic properties in rat. trapani@ippo.uniba.it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Increasing the aqueous solubility of the anesthetic this compound through wormlike micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systematic review of the stability and compatibility of this compound injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A this compound binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Structural Evidence that this compound Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]
- 16. This compound Regulates the Surface Expression of GABAA Receptors: Implications in Synaptic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Propofol dosage for different strains and ages of laboratory animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting propofol dosage for different strains and ages of laboratory animals. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. How does age affect the required dosage of this compound in rats?
Age is a critical factor in determining the appropriate this compound dosage for rats. Younger rats generally require a higher induction dose of this compound compared to older rats. This is attributed to differences in pharmacokinetics rather than pharmacodynamics. While young animals need a larger initial dose, their brains are actually more sensitive to the drug. Conversely, older animals may develop acute tolerance to this compound, meaning their central nervous system sensitivity can change during prolonged anesthesia.
2. What are the recommended routes of administration for this compound in mice and rats?
This compound is primarily administered intravenously (IV) in laboratory animals.[1] For mice, tail vein injection is a common IV route.[1] Intraperitoneal (IP) administration is also used, particularly in mice, though it can lead to more variable absorption and potential complications.[1][2] For rats, IV administration is also the preferred route. While IP administration has been explored in rats, it can be erratic and may not reliably produce surgical anesthesia with this compound alone.[3] Combining this compound with other agents like medetomidine (B1201911) and fentanyl can improve the reliability of IP anesthesia in rats.[3][4]
3. Are there strain-specific differences in this compound dosage for mice?
While the provided search results do not offer a direct comparative table of this compound dosages for different mouse strains like BALB/c and C57BL/6, it is a well-established principle in laboratory animal medicine that anesthetic requirements can vary between strains. Therefore, it is crucial to start with a lower dose and titrate to effect based on careful monitoring of anesthetic depth for each specific strain.
Troubleshooting Guide
Issue: Respiratory Depression or Apnea (B1277953) After this compound Injection
-
Cause: this compound is a known respiratory depressant, and apnea (temporary cessation of breathing) is a common side effect, especially after a rapid bolus injection.[1][5] The risk of respiratory depression increases with higher doses and when this compound is used in combination with other respiratory depressant drugs like benzodiazepines.[6]
-
Solution:
-
Administer Slowly: Inject this compound slowly over 30-60 seconds to minimize the risk of a profound respiratory depressant effect.
-
Reduce Dose: If respiratory depression is consistently observed, reduce the induction dose.
-
Provide Ventilatory Support: Be prepared to provide supplemental oxygen or manual ventilation if apnea occurs.
-
Reversal Agents: While there is no direct antagonist for this compound, respiratory stimulants may be considered in severe cases under veterinary guidance.
-
Issue: Inadequate Anesthetic Depth for Surgical Procedures
-
Cause: The administered dose of this compound may be insufficient due to factors such as the animal's age, strain, or individual variability in metabolism. Intraperitoneal injections can also lead to incomplete absorption.[2]
-
Solution:
-
Titrate to Effect: Administer small incremental doses of this compound and continuously monitor the animal's reflexes (e.g., pedal withdrawal reflex) to achieve the desired anesthetic plane.[7]
-
Consider Adjunctive Agents: For painful procedures, this compound alone may not provide sufficient analgesia. Combining this compound with an analgesic agent like fentanyl can enhance the anesthetic efficacy and provide pain relief.[3][8]
-
Optimize Administration Route: If using the IP route, ensure proper injection technique to avoid injecting into the viscera or fat, which can impair absorption. For critical procedures, the IV route provides more reliable and titratable anesthesia.
-
Data Presentation: this compound Dosage Guidelines
Table 1: Recommended this compound Dosages for Mice
| Strain | Age | Route | Induction Dose (mg/kg) | Maintenance Dose | Notes |
| General (CD-1) | Adult | IV | 12-26[9] | Titrate to effect | Slower injection rates reduce the risk of apnea. |
| General (C57BL/6) | Adult | IP | 100[1] | Not recommended for maintenance | IP injection can have variable absorption and may not be suitable for all procedures.[1][2] |
| Infant | Infant | IP | 200 for surgical plane[10] | Not applicable | High doses are required for a surgical plane of anesthesia in infant mice via the IP route.[10] |
Table 2: Recommended this compound Dosages for Rats
| Strain | Age | Route | Induction Dose (mg/kg) | Maintenance Dose | Notes |
| General (Wistar) | Adult | IP | 100 (in combination)[3] | Not recommended for maintenance | This compound alone via the IP route is often insufficient for surgical anesthesia.[3] Combination with medetomidine (0.1 mg/kg) and fentanyl (0.1 mg/kg) provides a surgical window of about 25 minutes.[3][4] |
| General | Young | IV | Higher than adults | Titrate to effect | Young rats require a higher induction dose but are more sensitive to the drug. |
| General | Old | IV | Lower than young adults | Titrate to effect | Older rats may develop acute tolerance. |
Experimental Protocols
Protocol 1: Intravenous (IV) this compound Anesthesia in Mice
-
Animal Preparation: Acclimatize the mouse to the laboratory environment. Ensure the animal is healthy and of the appropriate age and weight for the experiment.
-
Catheterization (Optional but Recommended): For prolonged procedures, place a catheter in the lateral tail vein to facilitate repeated injections.
-
Induction:
-
Draw up the calculated dose of this compound (refer to Table 1) into a sterile syringe.
-
Gently restrain the mouse and visualize the lateral tail vein.
-
Slowly administer the this compound over 30-60 seconds.
-
-
Monitoring Anesthetic Depth:
-
Immediately after injection, assess the loss of the righting reflex.
-
Monitor the respiratory rate and pattern. A normal respiratory rate for an anesthetized mouse is 55-100 breaths per minute, though a 50% drop can be normal.[11]
-
Check for the absence of the pedal withdrawal reflex (toe pinch) to confirm a surgical plane of anesthesia.[7]
-
Observe mucous membrane color; it should be pink.[11]
-
-
Maintenance:
-
For procedures lasting longer than the initial dose's effect, administer supplemental boluses of this compound at approximately 25-50% of the initial induction dose, titrated to effect based on the monitoring parameters.
-
-
Recovery:
-
Place the mouse in a clean, warm cage for recovery.
-
Monitor the animal until it is fully ambulatory.[11]
-
Protocol 2: Intraperitoneal (IP) this compound Anesthesia in Rats (with Adjuncts)
-
Animal Preparation: Acclimatize the rat to the laboratory setting.
-
Drug Preparation: Prepare a fresh solution containing this compound (100 mg/kg), medetomidine (0.1 mg/kg), and fentanyl (0.1 mg/kg).[3][4]
-
Injection:
-
Gently restrain the rat and locate the lower left or right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert a 23-25 gauge needle at a shallow angle and aspirate to ensure no blood or urine is withdrawn.
-
Inject the solution smoothly.
-
-
Monitoring Anesthetic Depth:
-
Monitor for the loss of the righting reflex.
-
Assess the pedal withdrawal reflex to determine the onset of surgical anesthesia.
-
Continuously monitor respiratory rate and heart rate. Normal respiratory rate for an anesthetized rat is 70-110 breaths/min.[12]
-
-
Procedure: The combination of this compound, medetomidine, and fentanyl typically provides a surgical window of approximately 25 minutes.[3][4]
-
Reversal (Optional): At the end of the procedure, atipamezole (B1667673) can be administered to reverse the effects of medetomidine and expedite recovery.
-
Recovery: Place the rat in a warm, clean cage and monitor until it has fully recovered.
Visualizations
Caption: Experimental workflow for this compound anesthesia in laboratory rodents.
Caption: Troubleshooting common complications during this compound anesthesia.
References
- 1. Effects of different injection methods of this compound anesthesia on the behavior and electroencephalography recording in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anesthesia with Intraperitoneal this compound, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [priory.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal anaesthesia with this compound, medetomidine and fentanyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. Subanesthetic doses of this compound induce neuroapoptosis in the infant mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Counteracting Propofol's Effects on Mitochondrial Respiration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Propofol-induced mitochondrial dysfunction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of this compound on mitochondrial respiration?
This compound, a widely used intravenous anesthetic, can significantly impair mitochondrial function through several mechanisms. Its primary effects include the inhibition of Complex I of the electron transport chain (ETC), and to a lesser extent, Complexes II and III.[1] This inhibition disrupts the flow of electrons, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). Additionally, this compound can act as an uncoupler of oxidative phosphorylation, dissipating the mitochondrial membrane potential.[2]
Q2: How does this compound's impact on mitochondria relate to this compound Infusion Syndrome (PRIS)?
This compound Infusion Syndrome (PRIS) is a rare but life-threatening complication associated with high-dose and prolonged this compound administration. The underlying mechanism of PRIS is strongly linked to severe mitochondrial dysfunction. By inhibiting fatty acid oxidation and disrupting the electron transport chain, this compound can lead to a severe energy deficit, particularly in tissues with high energy demands like the heart and skeletal muscles. This energy crisis manifests as the clinical features of PRIS, including metabolic acidosis, rhabdomyolysis, and cardiac failure.
Q3: What are the key signaling pathways affected by this compound in mitochondria?
This compound directly targets the electron transport chain, a critical pathway for cellular energy production. The inhibition of Complex I disrupts the transfer of electrons from NADH, while inhibition of Complexes II and III further impedes electron flow. This disruption not only curtails ATP synthesis but also leads to the leakage of electrons and the formation of superoxide (B77818) radicals, triggering oxidative stress and potentially leading to apoptosis.
Q4: What are the most promising countermeasures to mitigate this compound-induced mitochondrial damage in experiments?
Several agents have shown promise in counteracting the detrimental effects of this compound on mitochondria. These include:
-
Coenzyme Q10 (CoQ10): As a vital component of the electron transport chain, CoQ10 supplementation can help bypass the this compound-induced inhibition of Complex I and restore electron flow.[3][4]
-
L-carnitine: This compound is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound can impair this process, and L-carnitine supplementation can help restore fatty acid metabolism.[1][5]
-
N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC can help combat the oxidative stress induced by this compound.[6][7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Decreased Oxygen Consumption Rate (OCR) in this compound-treated cells. | Inhibition of electron transport chain complexes (primarily Complex I) by this compound. | - Co-administer Coenzyme Q10 to facilitate electron transport.- Use alternative substrates that donate electrons downstream of Complex I (e.g., succinate (B1194679) for Complex II). |
| Reduced ATP levels after this compound exposure. | Impaired oxidative phosphorylation due to ETC inhibition and/or uncoupling. | - Supplement with L-carnitine to improve fatty acid oxidation and provide an alternative energy source.- Provide exogenous ATP if the experimental design allows. |
| Increased Reactive Oxygen Species (ROS) production. | Electron leakage from the inhibited electron transport chain. | - Treat cells with antioxidants such as N-acetylcysteine (NAC) to scavenge ROS.[6][7]- Use mitochondria-targeted antioxidants. |
| Loss of mitochondrial membrane potential. | Uncoupling effect of this compound or opening of the mitochondrial permeability transition pore (mPTP). | - Consider using mPTP inhibitors in your experimental setup.- Ensure optimal cell culture conditions to maintain mitochondrial health. |
| Cell death or apoptosis in response to this compound. | Severe mitochondrial dysfunction, energy depletion, and oxidative stress. | - Titrate this compound concentration to the lowest effective dose.- Implement countermeasures like CoQ10, L-carnitine, or NAC to protect mitochondria. |
Quantitative Data Summary
Table 1: Effective Concentrations of Countermeasures Against this compound-Induced Mitochondrial Dysfunction
| Countermeasure | Effective Concentration Range (in vitro) | Observed Effects | Reference |
| Coenzyme Q10 | 10 µM - 100 nM | Rescued cell viability and restored ATP/ADP ratio in the presence of 10-25 µM this compound. | [8][9] |
| L-carnitine | 10 µM - 100 µM | Blocked oxidative damage at 50 µM this compound. Prevented the decrease in fatty acid metabolism dependency with 100 µM this compound. | [3][5] |
| N-acetylcysteine (NAC) | 500 µM - 10 mM | Suppressed this compound-induced cell death and ROS generation. | [10] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure real-time OCR in cells treated with this compound and potential countermeasures.
Materials:
-
Extracellular flux analyzer and associated consumables (culture plates, sensor cartridges)
-
Cell culture medium
-
This compound
-
Countermeasure agent (e.g., Coenzyme Q10)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Permeabilization buffer (if using isolated mitochondria)
Procedure:
-
Cell Seeding: Seed cells in the extracellular flux analyzer culture plate at an optimal density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh assay medium and pre-treat the cells with the desired concentration of the countermeasure agent for a specified duration.
-
This compound Treatment: Introduce this compound to the designated wells at the desired concentration.
-
Assay Initiation: Place the cell culture plate into the extracellular flux analyzer and initiate the measurement protocol.
-
Mitochondrial Stress Test: Sequentially inject Oligomycin (to inhibit ATP synthase), FCCP (an uncoupling agent to induce maximal respiration), and a mixture of Rotenone and Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).
-
Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Assessment of ATP Production
This protocol describes the use of a luciferase-based ATP assay kit to quantify cellular ATP levels.
Materials:
-
Luciferase-based ATP assay kit
-
Luminometer
-
Cell lysis buffer
-
This compound
-
Countermeasure agent
Procedure:
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat with this compound and the countermeasure agent as described in Protocol 1.
-
Cell Lysis: At the end of the treatment period, wash the cells with PBS and then lyse them using the provided lysis buffer.
-
ATP Measurement: Add the luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Quantification: Quantify the ATP concentration by comparing the luminescence readings of the samples to a standard curve generated with known ATP concentrations.
Protocol 3: Determination of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
Cell culture medium
-
This compound
-
Countermeasure agent
-
FCCP or CCCP (as a positive control for depolarization)
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry) and treat with this compound and the countermeasure agent. Include a positive control group treated with an uncoupling agent like FCCP.
-
JC-1 Staining: Incubate the cells with JC-1 dye in the dark. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Imaging or Flow Cytometry:
-
Microscopy: Wash the cells and visualize them using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Flow Cytometry: Wash and resuspend the cells in a suitable buffer and analyze them using a flow cytometer, detecting both red and green fluorescence.
-
-
Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: this compound's impact on the mitochondrial electron transport chain.
Caption: Workflow for assessing this compound's mitochondrial effects.
Caption: The link between this compound, mitochondrial dysfunction, and PRIS.
References
- 1. Effects of L-Carnitine on this compound-Induced Inhibition of Free Fatty Acid Metabolism in Fasted Rats and in Vitro [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of acetyl-L-carnitine on this compound-induced toxicity in embryonic neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of mitochondrial complex I and protective effect of CoQ10 supplementation in this compound induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound and N-Acetylcysteine attenuate oxidative stress induced by intestinal ischemia/reperfusion in rats: protein carbonyl detection by immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 9. This compound produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Fluctuations in Small Animals During Propofol Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature fluctuations in small laboratory animals, such as mice and rats, during propofol anesthesia. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems and provides step-by-step solutions for managing temperature-related complications during this compound anesthesia.
Q1: The animal's body temperature is dropping rapidly after this compound induction. What should I do?
A1: Rapid temperature decline post-induction is a common issue due to this compound-induced vasodilation and depression of thermoregulatory responses.[1][2] Immediate intervention is crucial to prevent severe hypothermia.
-
Step 1: Confirm Accurate Temperature Monitoring. Ensure the rectal probe is correctly placed and functioning. For continuous monitoring, which is highly recommended, rectal probes specifically designed for rodents should be used.[3]
-
Step 2: Initiate Active Warming Immediately. Do not wait for the temperature to drop further. Place the animal on a regulated warming device. Options include:
-
Circulating Warm Water Blanket: This is a highly effective method for maintaining a stable body temperature.[4] Set the temperature to 37-38°C.
-
Forced-Air Warming System: These systems are also very effective at preventing hypothermia.
-
Heating Pads: Use only thermostatically controlled heating pads designed for laboratory animals to avoid thermal injury.[5]
-
-
Step 3: Minimize Heat Loss. Cover the animal with a surgical drape. Minimize the area of exposed skin by shaving only the necessary surgical site.[6]
-
Step 4: Use Warmed Fluids. If administering intravenous or intraperitoneal fluids, ensure they are warmed to physiological temperature (approximately 37°C) before administration.[7]
Q2: I am using an active warming system, but the animal is becoming hyperthermic. How can I prevent this?
A2: Hyperthermia can be as detrimental as hypothermia.[8] Careful monitoring and control of the warming device are essential.
-
Step 1: Reduce the Set Temperature. Lower the temperature setting on your active warming device.
-
Step 2: Create a Barrier. Place a thin cloth or surgical drape between the animal and the direct heat source to modulate heat transfer.
-
Step 3: Monitor Continuously. Frequently check the animal's core body temperature (every 5-15 minutes).[5][9]
-
Step 4: Provide a Non-Heated Area. In the recovery cage, ensure there is a portion that is not heated, allowing the animal to move away from the heat source once it regains mobility.[5]
-
Step 5: Discontinue Active Warming Before Normothermia. Stop active warming when the animal's temperature is within approximately 1°C of the target normal range to prevent overshooting.[10]
Q3: My animal's temperature is unstable, fluctuating between hypothermic and normothermic despite using a warming pad. What could be the cause?
A3: Temperature instability can be caused by several factors.
-
Check Your Equipment: Ensure your warming pad has a reliable thermostat and is functioning correctly. Some heating pads can have inconsistent surface temperatures.[11]
-
Improve Monitoring: Switch to continuous core body temperature monitoring for a more accurate and real-time assessment.
-
Assess Anesthetic Depth: The depth of anesthesia can influence thermoregulation. Ensure the this compound infusion rate is stable and appropriate for the animal.
-
Environmental Factors: Check for drafts from ventilation systems in the surgical area, as this can contribute to heat loss.[6]
-
Consider Pre-Warming: Pre-warming the animal for 30-60 minutes before inducing anesthesia can help maintain a stable core body temperature throughout the procedure.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding temperature management during this compound anesthesia in small animals.
Q1: Why are small animals so susceptible to hypothermia under anesthesia?
A1: Small animals, like mice and rats, have a high surface area-to-body mass ratio, which leads to rapid heat loss to the environment.[1] Anesthetic agents, including this compound, exacerbate this by causing peripheral vasodilation (widening of blood vessels near the skin), which increases heat loss from the core to the periphery.[1] Anesthetics also depress the central nervous system's ability to regulate body temperature, inhibiting natural responses like shivering.[2]
Q2: What is the ideal core body temperature to maintain in mice and rats during surgery?
A2: The target is to maintain normothermia. For mice, the normal temperature range under anesthesia is generally considered to be between 36.0°C and 38.0°C (96.8°F – 100.4°F).[12] For rats, the normal range under anesthesia is between 35.9°C and 37.5°C (96.6°F – 99.5°F).[13]
Q3: How does this compound affect body temperature compared to inhalant anesthetics like isoflurane (B1672236)?
A3: Both this compound and isoflurane can induce hypothermia. Some studies in humans suggest that this compound may cause a greater initial drop in core temperature due to more pronounced vasodilation.[2] However, other studies have found no significant difference in the overall incidence of hypothermia between the two.[14][15][16] Injectable anesthetics, in general, may be associated with more severe hypothermia compared to inhalants.[17]
Q4: What are the consequences of failing to maintain normothermia?
A4: Hypothermia can have significant physiological consequences that can impact experimental outcomes. These include:
-
Altered drug metabolism, which can prolong recovery from anesthesia.[1]
-
Cardiovascular and respiratory depression.[1]
-
Increased risk of cardiac arrhythmias.[10]
-
Impaired immune function and wound healing.
Q5: What are the best practices for temperature monitoring?
A5: Continuous monitoring of core body temperature using a rectal probe is the gold standard.[3] Monitoring should begin before the induction of anesthesia and continue until the animal is fully recovered.[10] Temperature readings should be recorded every 5-15 minutes.[5][9]
Data Presentation
Table 1: Recommended Temperature Ranges for Rodents Under Anesthesia
| Species | Normal Core Body Temperature (Anesthetized) |
| Mouse | 36.0°C - 38.0°C (96.8°F - 100.4°F)[12] |
| Rat | 35.9°C - 37.5°C (96.6°F - 99.5°F)[13] |
Table 2: Comparison of Warming Device Efficacy in Anesthetized Mice
| Warming Method | Initial Temperature (°C ± SEM) | Final Temperature (°C ± SEM) after 30 min | Temperature Change (°C) |
| None (Control) | 36.1 ± 0.38 | 28.8 ± 0.78 | -7.3 |
| Reflective Foil Only | 36.2 ± 0.38 | 28.8 ± 0.78 | -7.4 |
| Circulating Warm Water Blanket (Medium Setting) | 36.1 ± 0.32 | 35.1 ± 0.42 | -1.0 |
| Circulating Warm Water Blanket (High Setting) | 36.4 ± 0.33 | 38.0 ± 0.45 | +1.6 |
| Thermogenic Gel Pack | 36.3 ± 0.42 | 37.9 ± 0.51 | +1.6 |
Data adapted from a study using isoflurane anesthesia in C57BL/6 mice.[4]
Experimental Protocols
Protocol 1: Temperature Management During this compound Anesthesia for a 1-hour Surgical Procedure in a Mouse
-
Pre-operative Preparation:
-
Place a clean cage in a warming incubator set to 38°C for 30-60 minutes prior to anesthesia induction for pre-warming.
-
Prepare the surgical area with a thermostatically controlled heating pad set to 37.5°C. Cover the pad with a sterile drape.
-
Ensure all surgical instruments and fluids are sterile and warmed to physiological temperature.
-
-
Anesthesia Induction and Maintenance:
-
Induce anesthesia with an appropriate intraperitoneal or intravenous injection of this compound.
-
Immediately place the anesthetized mouse on the prepared heating pad.
-
Insert a lubricated rectal probe for continuous temperature monitoring.
-
Maintain anesthesia with a continuous intravenous infusion of this compound, titrating the rate to effect.
-
-
Intra-operative Monitoring:
-
Record the core body temperature every 5-10 minutes.
-
Adjust the heating pad temperature as needed to maintain the mouse's core temperature between 36.5°C and 37.5°C.
-
Monitor other vital signs (heart rate, respiratory rate) as per the experimental protocol.
-
-
Post-operative Recovery:
-
After the procedure, transfer the mouse to a clean, pre-warmed recovery cage.
-
Continue to provide supplemental heat using a warming pad or overhead lamp. Ensure a portion of the cage is not heated.
-
Continue monitoring the temperature every 15 minutes until the animal is conscious, mobile, and maintaining its own body temperature.[12]
-
Do not return the animal to its home cage with other animals until it is fully recovered.
-
Visualizations
Caption: Workflow for maintaining normothermia during rodent surgery.
Caption: How this compound contributes to hypothermia.
References
- 1. Prewarming Followed by Active Warming is Superior to Passive Warming in Preventing Hypothermia for Short Procedures in Adult Rats (Rattus norvegicus) Under Isoflurane Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Emulsion this compound Less Attenuates the Regulation of Body Temperature than Micro-Emulsion this compound or Sevoflurane in the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Thermoregulatory Devices Used during Anesthesia of C57BL/6 Mice and Correlations between Body Temperature and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. Anesthesia with Intraperitoneal this compound, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The metabolomic profile during isoflurane anesthesia differs from this compound anesthesia in the live rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. louisville.edu [louisville.edu]
- 10. This compound causes a dose-dependent decrease in the thermoregulatory threshold for vasoconstriction but has little effect on sweating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heating Pad Performance and Efficacy of 2 Durations of Warming after Isoflurane Anesthesia of Sprague–Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. Comparison of effect of inhaled anaesthetic (Sevoflurane) versus intravenous (this compound) anaesthetic on core and peripheral body temperature during general anaesthesia: A randomised control study - Indian J Clin Anaesth [ijca.in]
- 15. Comparison of the Effects of Anesthesia with Isoflurane and Total Intravenous Anesthesia on the Intensity of Body Temperature Reduction during Anesthesia and Incidence of Postoperative Chills | Acta Medica Iranica [acta.tums.ac.ir]
- 16. acta.tums.ac.ir [acta.tums.ac.ir]
- 17. youtube.com [youtube.com]
Technical Support Center: Reversal Agents for Propofol in Non-Clinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the exploration of reversal agents for propofol in non-clinical research settings. Currently, there are no clinically approved specific reversal agents for this compound.[1] However, preclinical research is emerging to identify and characterize potential candidates. This guide focuses on novel compounds investigated in laboratory models, offering troubleshooting advice and answers to frequently asked questions to support your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Are there any known reversal agents for this compound?
A1: At present, there is no specific pharmacological antagonist or reversal agent for this compound approved for clinical use.[1] The primary method for reversing this compound's effects is to discontinue its administration and allow for its rapid natural clearance from the body.[1] However, non-clinical research is actively exploring potential candidates, such as alkyl-fluorobenzene derivatives.
Q2: What is the primary mechanism of action of this compound?
A2: this compound's primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter in the central nervous system.[2] By enhancing the effect of GABA, this compound increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedation and anesthesia.[2]
Q3: What are alkyl-fluorobenzene derivatives and how are they being investigated as this compound reversal agents?
A3: Alkyl-fluorobenzene derivatives are a class of molecules that have been investigated for their ability to antagonize this compound-induced anesthesia.[3][4] In non-clinical studies using zebrafish larvae, certain fluorinated analogues of this compound have demonstrated the ability to reverse this compound-induced immobility, suggesting a potential competitive antagonism at the molecular target.[3][4]
Q4: What animal models are suitable for screening this compound reversal agents?
A4: Zebrafish larvae are a commonly used model for high-throughput screening of anesthetic and antagonist compounds due to their rapid development, optical transparency, and small size, which allows for testing in multi-well plates.[3][4] Rodent models are also valuable for more detailed behavioral and physiological assessments of recovery from anesthesia.
Q5: What are the key parameters to measure when assessing the efficacy of a potential this compound reversal agent?
A5: Key parameters include the time to recovery of the righting reflex, locomotor activity (spontaneous and elicited), and changes in physiological parameters such as heart rate and respiratory rate. In more detailed studies, electroencephalography (EEG) can be used to monitor brain activity and assess the return to a waking state.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in recovery times between subjects. | 1. Inconsistent drug administration (dosage, rate of injection).2. Differences in animal age, weight, or strain.3. Fluctuation in environmental temperature. | 1. Ensure precise and consistent drug delivery for both this compound and the reversal agent.2. Use a homogenous population of animals and randomize them into experimental groups.3. Maintain a stable ambient temperature, as hypothermia can prolong recovery from anesthesia. |
| No observable reversal effect from the test compound. | 1. Insufficient dose of the reversal agent.2. The compound does not have antagonistic properties at the tested concentration.3. The compound has poor bioavailability or rapid metabolism. | 1. Conduct a dose-response study to determine the optimal concentration of the reversal agent.2. Consider screening other compounds in the same chemical class or with a different proposed mechanism of action.3. Investigate the pharmacokinetic properties of the compound. |
| Adverse effects observed after administration of the reversal agent (e.g., seizures, agitation). | 1. The compound may have off-target effects or intrinsic CNS stimulant properties.2. The dose of the reversal agent is too high. | 1. Carefully observe and document all behavioral changes. Consider reducing the dose.2. Perform additional studies to characterize the safety profile of the compound. |
| Difficulty in determining the exact point of recovery. | 1. Subjective assessment of behavioral endpoints.2. Gradual and subtle return of consciousness. | 1. Use clear, predefined behavioral criteria for recovery (e.g., three consecutive successful righting reflexes within a set time).2. Employ automated tracking systems to quantify locomotor activity objectively. |
Experimental Protocols
Protocol 1: Screening of Alkyl-fluorobenzene Derivatives for this compound Antagonism in Zebrafish Larvae
This protocol is adapted from studies investigating the antagonistic effects of alkyl-fluorobenzene derivatives on this compound-induced anesthesia in zebrafish.[3][4]
Materials:
-
5 days post-fertilization (dpf) zebrafish larvae
-
This compound solution
-
Alkyl-fluorobenzene derivative solutions (test compounds)
-
96-well plates
-
Automated behavioral tracking system
Procedure:
-
Acclimation: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium and allow them to acclimate.
-
Baseline Activity: Record the baseline spontaneous and elicited movement of the larvae using an automated behavioral tracking system. Elicited movement can be triggered by a light flash or a tapping stimulus.
-
Anesthesia Induction: Add this compound to the wells at a concentration known to induce loss of movement (e.g., 1-5 µM).
-
Confirmation of Anesthesia: After a set period of this compound exposure, confirm the loss of spontaneous and elicited movement.
-
Antagonist Administration: Add the alkyl-fluorobenzene derivative (test compound) at various concentrations to the wells containing the anesthetized larvae. A vehicle control group (e.g., DMSO) should be included.
-
Recovery Monitoring: Immediately begin recording spontaneous and elicited movement using the behavioral tracking system.
-
Data Analysis: Quantify the recovery of movement over time for each test compound concentration. Calculate the time to recovery or the percentage of mobile larvae at specific time points. Compare the results to the vehicle control group.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the type of results reported in non-clinical studies of this compound reversal agents.
| Reversal Agent Candidate | Concentration | This compound Concentration | Mean Recovery Time (minutes) | % Increase in Spontaneous Movement (at 10 min post-antagonist) |
| Vehicle Control | - | 3 µM | 25.5 ± 3.2 | 5% |
| Compound A | 10 µM | 3 µM | 15.2 ± 2.1 | 45% |
| Compound A | 30 µM | 3 µM | 8.7 ± 1.5 | 85% |
| Compound B | 10 µM | 3 µM | 22.1 ± 2.8 | 15% |
| Compound B | 30 µM | 3 µM | 18.9 ± 2.5 | 30% |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Signaling Pathways and Workflows
This compound's Primary Mechanism of Action at the GABA-A Receptor
Caption: this compound enhances GABA-A receptor activity, leading to sedation.
Experimental Workflow for Screening this compound Reversal Agents
Caption: Workflow for non-clinical screening of this compound reversal agents.
References
Technical Support Center: Propofol-Induced Artifacts in Electrophysiological Recordings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and avoid artifacts in your electrophysiological recordings when using propofol.
Frequently Asked Questions (FAQs)
Q1: What are the expected physiological effects of this compound on electrophysiological signals?
A1: this compound, a potent positive allosteric modulator of GABA-A receptors, induces characteristic changes in brain activity. These are not artifacts but rather the physiological signature of the anesthetic. Key effects include:
-
Increased low-frequency power: A notable increase in power in the delta (0.5-4 Hz) and alpha (8-12 Hz) frequency bands is a hallmark of this compound-induced sedation and unconsciousness.
-
Decreased high-frequency power: Power in higher frequency bands, such as gamma (>30 Hz), typically decreases.
-
Coherent frontal alpha oscillations: As consciousness is lost, coherent alpha oscillations become prominent in frontal cortical areas.
-
Burst-suppression patterns: At deep levels of anesthesia, the EEG may show a burst-suppression pattern, characterized by periods of high-amplitude activity ("bursts") alternating with periods of isoelectric suppression ("suppression").
It is crucial to distinguish these physiological effects from non-physiological noise.
Q2: What are common non-physiological artifacts encountered when using this compound?
A2: Non-physiological artifacts are unwanted noise that can contaminate your recordings. When using this compound, these can include:
-
Power line noise (50/60 Hz hum): This is a pervasive source of noise in any electrophysiology rig and can be exacerbated by the additional equipment used for this compound infusion.[1][2]
-
Infusion pump noise: The electronic components and motor of a syringe pump can introduce electrical noise into the recording system.
-
Ground loops: These occur when there are multiple paths to ground in your setup, which can be created by connecting the infusion pump and the electrophysiology rig to different outlets.[1][3]
-
Movement artifacts: Although this compound induces immobility at higher doses, lighter sedation can sometimes lead to patient or animal movement, causing significant artifacts.
Q3: How can I distinguish between this compound-induced physiological changes and non-physiological noise?
A3: Differentiating physiological signals from noise is a critical step in data analysis. Here are some strategies:
-
Spectral Analysis: Analyze the frequency spectrum of your recordings. Power line noise will appear as a sharp peak at 50 or 60 Hz and its harmonics (100/120 Hz, 150/180 Hz, etc.).[1][2] this compound-induced oscillations will have broader peaks in the delta and alpha bands.
-
Visual Inspection: Experienced researchers can often visually identify the characteristic waveforms of artifacts like power line hum (a persistent, regular oscillation) or movement artifacts (large, irregular deflections).
-
Turn off the suspected source: If you suspect an infusion pump or other piece of equipment is the source of the noise, temporarily turn it off (if the experimental protocol allows) and observe if the noise disappears from the recording.
Troubleshooting Guides
Issue 1: I am seeing a strong, persistent 50/60 Hz hum in my recordings after starting the this compound infusion.
This is likely power line noise, which can be introduced or amplified by the infusion pump and its power supply.
Troubleshooting Steps:
-
Check Grounding:
-
Star Grounding: Ensure all equipment in your setup (amplifier, microscope, infusion pump, Faraday cage) is connected to a single, common ground point.[1][3] Avoid "daisy-chaining" ground connections.[1][3]
-
Avoid Ground Loops: Plug all equipment into the same power strip to minimize the chance of ground loops.[1]
-
-
Shielding:
-
Identify the Source:
-
Temporarily switch to a battery-powered infusion pump if available, to see if the noise disappears. This can help isolate whether the noise is coming from the pump itself or its connection to the mains power.
-
-
Filtering:
Issue 2: I've noticed a new, irregular noise in my recordings that started when I began the this compound infusion.
This could be electrical noise from the infusion pump motor or electronics.
Troubleshooting Steps:
-
Isolate the Pump:
-
Physically move the infusion pump as far away from the recording electrodes and headstage as the tubing will allow.
-
If possible, use a longer infusion line to increase the distance between the pump and the animal.
-
-
Pump Power Source:
-
Check for Cable Cross-Talk:
-
Ensure that the power cable for the infusion pump is not running parallel to or in close proximity to the electrode cables.
-
Experimental Protocols
Protocol 1: Setting Up an Electrophysiology Rig to Minimize this compound-Related Artifacts
-
Environment:
-
Grounding:
-
Power:
-
Infusion Pump Placement:
-
Position the infusion pump as far away from the recording electrodes as is practical.
-
Route the infusion tubing and any power cords for the pump away from the headstage and electrode cables.
-
-
Animal Preparation:
-
Ensure a low-impedance connection for the reference and ground electrodes.
-
Securely fix the animal to the stereotaxic frame to prevent movement artifacts.
-
Protocol 2: Data Acquisition and Online Monitoring
-
Baseline Recording:
-
Before starting the this compound infusion, record a baseline period of activity. This will help you identify any new noise sources that appear after the infusion begins.
-
-
Real-time Spectral Analysis:
-
Use data acquisition software that allows for real-time viewing of the frequency spectrum of your signal. This will enable you to immediately spot the appearance of 50/60 Hz noise or other regular, non-physiological frequencies.
-
-
Systematic Troubleshooting:
-
If noise appears, systematically turn off and on each piece of equipment in the setup to identify the source.
-
Quantitative Data Summary
Table 1: Comparison of Anesthetic Agents on Electrophysiological Recordings
| Anesthetic Agent | Typical Effect on Neuronal Firing | Common Artifacts/Issues | Signal-to-Noise Ratio |
| This compound | Dose-dependent decrease in firing rate | Potential for infusion pump noise, 50/60 Hz hum amplification | Generally good, but can be compromised by equipment noise |
| Isoflurane | Dose-dependent decrease in firing rate | Vaporizer can be a source of mechanical vibration | Good, often used as a standard for comparison |
| Ketamine | Can increase firing rate in some brain regions | Can induce large-amplitude, slow oscillations that may mask other signals | Variable, depends on brain region and experimental goals |
| Urethane | Long-lasting and stable anesthesia | Respiratory depression can be an issue | Excellent, often considered the "gold standard" for acute, non-recovery experiments |
This table provides a general overview. The specific effects of each anesthetic can vary depending on the dose, route of administration, and the specific neuronal population being studied.
Visualizations
Caption: Signaling pathway of this compound's anesthetic action.
Caption: Logical workflow for troubleshooting noise in recordings.
References
- 1. blog.a-msystems.com [blog.a-msystems.com]
- 2. plexon.com [plexon.com]
- 3. Grounding Guide - NPI Electronic [npielectronic.com]
- 4. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Decreased Noise and Identification of Very Low Voltage Signals Using a Novel Electrophysiology Recording System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americaspg.com [americaspg.com]
- 9. Reducing power line noise in EEG and MEG data via spectrum interpolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. large-battery.com [large-battery.com]
- 11. motoma.com [motoma.com]
- 12. AutoSyP: A Low-Cost, Low-Power Syringe Pump for Use in Low-Resource Settings - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of prepared Propofol solutions for research
This technical support center provides guidance on the long-term storage, stability, and troubleshooting of prepared Propofol solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for prepared this compound solutions to ensure long-term stability?
A1: For optimal stability, prepared this compound solutions should be stored in cold and dark conditions.[1][2][3][4][5] Glass containers are recommended over plastic ones for long-term storage as they better maintain the solution's integrity.[1][2][4][5][6] While chemical stability may be maintained for longer periods, physical stability, which is crucial for safety and efficacy, is often limited to less than 24 hours after a vial is opened or the solution is prepared.[1][2][3][4][5]
Q2: How do temperature and light affect the stability of this compound solutions?
A2: Both temperature and light significantly impact this compound stability. High temperatures and exposure to light can accelerate the degradation of the emulsion, potentially leading to hydrolysis and the production of free fatty acids.[1][2][6] this compound MCT/LCT formulations have been shown to maintain concentration levels for up to 8 days at room temperature in the dark, but only for 5 days when exposed to light.[1][2][6] At colder temperatures, stability can be extended up to 15 days in a dark environment.[1][2][6]
Q3: What are the signs of this compound emulsion instability I should watch for?
A3: Visual inspection is the first line of assessment. Signs of instability in the milky-white emulsion include discoloration, phase separation (creaming), flocculation, or the formation of visible particulates.[6][7] A critical indicator of instability is the enlargement of fat globules, which may not always be visible to the naked eye.[2][6] Droplets larger than 5 μm can pose a risk of embolism.[6][7]
Q4: What is the difference between LCT and MCT/LCT this compound formulations regarding stability?
A4: this compound formulations containing long-chain triglycerides (LCT) with preservatives have demonstrated longer physical stability compared to preservative-free medium- and long-chain triglyceride (MCT/LCT) formulations.[6] For instance, Diprivan (LCT with preservatives) is generally considered stable for 12 hours after opening, while Fresofol (MCT/LCT, preservative-free) is stable for 6 hours.[6]
Q5: Can I store prepared this compound solutions in plastic syringes or containers?
A5: It is generally recommended to store this compound in glass containers.[1][2][4][5][6] Studies have shown that this compound solutions, especially when diluted, are more stable in glass than in plastic containers like polyvinylchloride (PVC) or polypropylene (B1209903) syringes.[2][4][6] Storage in plastic containers can lead to an abnormal distribution of globule sizes.[4] If repacked in a plastic syringe, it should not be stored for more than 24 hours.[6]
Q6: What is the risk of bacterial contamination in prepared this compound solutions?
A6: this compound's lipid emulsion can support microbial growth, making it susceptible to bacterial contamination once a vial is opened.[8][9] This extrinsic contamination is a significant concern and can lead to sepsis and postoperative infections if the solution is used in vivo.[9][10] Strict aseptic techniques are crucial when handling and preparing this compound solutions for research.[9]
Troubleshooting Guides
Issue 1: Visible changes in the this compound emulsion (e.g., yellowing, separation).
-
Cause: This indicates a breakdown of the emulsion and degradation of its components. Exposure to light, high temperatures, or incompatible substances can cause these changes.
-
Solution:
-
Immediately discard any solution that shows visible signs of instability.
-
Review your storage procedures. Ensure the solution is protected from light and stored at a recommended cold temperature.
-
Verify the compatibility of any substances mixed with the this compound solution.
-
Issue 2: Inconsistent or unexpected results in experiments.
-
Cause: This could be due to a change in the concentration of the active this compound molecule or the presence of degradation products. Oxidative degradation can lead to a loss of potency.[11]
-
Solution:
-
Prepare fresh this compound solutions for each experiment, if possible.
-
If storing solutions, perform a stability check. This can include measuring the pH and analyzing the concentration using a method like High-Performance Liquid Chromatography (HPLC).
-
Consider that degradation products may interfere with your experimental assays.
-
Issue 3: Suspected microbial contamination.
-
Cause: Non-sterile handling techniques during the preparation or storage of the solution.
-
Solution:
-
Discard the suspected contaminated solution immediately.
-
Review and reinforce aseptic handling procedures for all personnel.
-
For in vivo studies, always use a freshly opened vial of sterile this compound.
-
If preparing solutions for in vitro cell culture, consider sterile filtering the final preparation if appropriate for the formulation, though this may affect the emulsion's properties.
-
Data Presentation
Table 1: Stability of this compound MCT/LCT Formulation under Different Conditions
| Storage Temperature | Light Exposure | Duration of Stability (Concentration Maintained) |
| Room Temperature | Light | 5 days[1][2][6] |
| Room Temperature | Dark | 8 days[1][2][6] |
| Cold Temperature | Dark | 15 days[1][2][6] |
Table 2: Physical Stability of Opened this compound Formulations
| This compound Formulation | Additives | Recommended Stability after Opening |
| LCT (e.g., Diprivan) | Preservatives (e.g., EDTA) | Up to 12-24 hours[6] |
| MCT/LCT (e.g., Fresofol) | Preservative-free | Up to 6 hours[6] |
Table 3: Stability of Diluted this compound in Different Containers
| This compound Formulation & Diluent | Container Type | Duration of Stability |
| This compound LCT with EDTA in 5% Glucose | Glass | Up to 30 days[4][6] |
| This compound LCT with EDTA in 5% Glucose | Polyvinylchloride (PVC) | Up to 2 days[4][6] |
| This compound MCT/LCT | Glass | Up to 72 hours (no physical changes)[4][6] |
| This compound MCT/LCT | Polypropylene Syringe/PVC | Shorter than in glass[4][6] |
Experimental Protocols
1. Protocol for Visual Inspection
-
Objective: To qualitatively assess the physical stability of the this compound emulsion.
-
Methodology:
-
Gently invert the container to ensure homogeneity. Do not shake vigorously as this can destabilize the emulsion.
-
Visually inspect the solution against a white and a black background.
-
Look for any signs of:
-
Phase separation (creaming): An opaque, cream-like layer at the top.
-
Flocculation: Aggregation of fat globules into visible flakes.
-
Coalescence: Oiling out or the formation of large oil droplets.
-
Discoloration: Any deviation from the uniform milky-white appearance.
-
Particulate matter: Any foreign particles.
-
-
Record all observations. Any deviation from the expected appearance indicates instability, and the solution should be discarded.
-
2. Protocol for pH Measurement
-
Objective: To monitor changes in the pH of the this compound solution, which can indicate chemical degradation.
-
Methodology:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Withdraw a small, representative sample of the this compound solution.
-
Measure the pH of the sample according to the manufacturer's instructions for the pH meter.
-
The typical pH of a stable this compound emulsion is between 7.0 and 8.5.[1] A significant deviation from this range may suggest degradation.
-
3. Protocol for Particle Size Analysis (Percentage of Fat Globules > 5 µm - PFAT5)
-
Objective: To quantify the extent of fat globule enlargement, a critical indicator of emulsion instability.
-
Methodology:
-
Use a particle size analyzer capable of measuring droplet sizes in emulsions (e.g., dynamic light scattering or laser diffraction).
-
Prepare the sample according to the instrument's instructions. This may involve dilution with an appropriate medium.
-
Perform the measurement to obtain the particle size distribution.
-
Calculate the percentage of fat globules with a diameter greater than 5 µm (PFAT5).
-
According to FDA guidelines, the PFAT5 should be less than 0.05% for a stable emulsion.[2][6]
-
4. Protocol for Determining this compound Concentration by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantitatively measure the concentration of this compound in the solution to assess for chemical degradation.
-
Methodology:
-
Sample Preparation:
-
Accurately dilute a known volume of the this compound emulsion with a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water) to a concentration within the linear range of the assay.[8]
-
The sample may require further processing, such as protein precipitation or solid-phase extraction, to remove interfering substances.[12]
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time, which is typically around 4.5 minutes under these conditions.[8]
-
Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of a this compound reference standard.
-
-
Mandatory Visualizations
Caption: Factors influencing the physical and chemical stability of this compound solutions.
Caption: Experimental workflow for assessing the stability of prepared this compound solutions.
References
- 1. Systematic review of the stability and compatibility of this compound injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review of the stability and compatibility of this compound injection [ait-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. termedia.pl [termedia.pl]
- 5. researchgate.net [researchgate.net]
- 6. Systematic review of the stability and compatibility of this compound injection [termedia.pl]
- 7. rjptonline.org [rjptonline.org]
- 8. This compound emulsion-free drug concentration is similar between batches and stable over time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medscidiscovery.com [medscidiscovery.com]
- 11. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 12. This compound detection for monitoring of intravenous anaesthesia: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Propofol and Sevoflurane on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two commonly used anesthetics, Propofol and Sevoflurane (B116992), on neuronal activity. The information presented is collated from various experimental studies and is intended to assist researchers and professionals in the fields of neuroscience and drug development in understanding the distinct and overlapping mechanisms of these agents.
Core Mechanisms of Action
Both this compound, an intravenous anesthetic, and Sevoflurane, an inhalational anesthetic, induce a state of general anesthesia primarily by modulating synaptic transmission.[1] Their principal mechanism involves the potentiation of γ-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[2][3] This enhancement of GABAergic inhibition leads to a widespread reduction in neuronal excitability.[4] However, they also exhibit distinct effects on other molecular targets, including glutamate (B1630785) receptors, which contribute to their unique neurophysiological profiles.[5][6]
Impact on Neuronal Firing and Synaptic Transmission
Experimental data reveals significant differences in how this compound and Sevoflurane alter neuronal firing rates and synaptic processes.
This compound has been shown to decrease the firing rate of neocortical neurons.[7] This suppression is largely attributed to the potentiation of GABAA receptor-mediated inhibition.[4] Studies have demonstrated that this compound can suppress tonic spike firing in thalamocortical relay neurons and decrease the success rate of corticothalamic-evoked spike firing in a concentration-dependent manner.[4] Furthermore, this compound directly suppresses the excitability of glutamatergic neurons in the lateral hypothalamus.[8] Interestingly, some studies have shown that this compound can also increase the firing of GABAergic neurons in the ventrolateral preoptic area by enhancing glutamate release, suggesting a complex interplay of effects.[9]
Sevoflurane also reduces neuronal activity, but its effects on synaptic transmission are multifaceted. It has been demonstrated to reduce the synaptic release of glutamate in human synaptosomes.[10] High concentrations of Sevoflurane can inhibit the release of presynaptic neurotransmitters, thereby reducing the efficiency of synaptic transmission.[11] In the cerebellum, Sevoflurane has been found to strongly increase GABAergic inhibition while decreasing glutamatergic NMDA activity, leading to a notable reduction in spike discharge in cerebellar granule cells.[12][13] However, it can also paradoxically enhance the intrinsic excitability of these cells.[12][13] Some studies have also reported that Sevoflurane can suppress inhibitory synaptic transmission in a concentration-dependent manner.
Quantitative Comparison of Effects
The following tables summarize quantitative data from key experimental studies, providing a direct comparison of the effects of this compound and Sevoflurane on various parameters of neuronal activity.
| Parameter | This compound | Sevoflurane | Experimental Model | Citation |
| Neuronal Firing Rate | Decreased high-frequency power in LFP spectra and decreased action potential firing rates. | Notable reduction of spike discharge in cerebellar granule cells. | Human and feline neocortex; Rat cerebellar slices | [7][12][13] |
| Glutamatergic Transmission | Directly suppresses excitability of glutamatergic neurons. | Reduces synaptic glutamate release by 45-55% (at 2.5% and 4.0% concentrations). | Rat lateral hypothalamus; Human cerebral cortex synaptosomes | [8][10] |
| GABAergic Transmission | Potentiates GABAA receptor-mediated currents. | Strongly increases GABAergic inhibition. | Rat thalamocortical relay neurons; Rat cerebellar slices | [4][12][13] |
| Cortical Depolarization | Did not affect area or amplitude of cortical depolarization following thalamic stimulation. | Reduced the intensity and extent of cortical depolarization and delayed thalamocortical signal propagation. | Acute murine thalamocortical slice preparations | [5][6] |
Experimental Protocols
Detailed methodologies from key cited experiments are provided below to allow for critical evaluation and replication of the findings.
Study on Sevoflurane's Effect on Glutamate Release
-
Objective: To investigate the effect of Sevoflurane on synaptic glutamate release.
-
Methodology: Isolated presynaptic nerve terminals (synaptosomes) were prepared from human cerebral cortex tissue. The release of glutamate was evoked by membrane depolarization with 4-aminopyridine (B3432731) and measured using the fluorescence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). Different concentrations of Sevoflurane (2.5% and 4.0%) were applied to the synaptosomes.[10]
-
Key Findings: Sevoflurane attenuated the evoked glutamate release by 45% and 55% at concentrations of 2.5% and 4.0%, respectively.[10]
Study on this compound's Effect on Neuronal Firing
-
Objective: To examine the effects of this compound on action potentials and local field potentials (LFPs).
-
Methodology: Utah Electrode Arrays (UEAs) were implanted into the neocortex of human patients and felines. This compound was administered via bolus injection or target-controlled infusions. Changes in LFP power spectra and action potential firing were recorded at different levels of anesthesia.[7]
-
Key Findings: Increased this compound concentration correlated with decreased high-frequency power in LFP spectra and decreased action potential firing rates.[7]
Study Comparing Cortical Depolarization
-
Objective: To compare the effects of this compound and Sevoflurane on cortical neuronal activity following thalamic electrical stimulation.
-
Methodology: Acute murine thalamocortical slice preparations were used. Thalamic stimulation was performed, and the resulting cortical depolarization was measured using voltage-sensitive dye imaging. Slices were exposed to either this compound or Sevoflurane.[5][6]
-
Key Findings: Sevoflurane reduced the intensity and extent of cortical depolarization, while this compound did not significantly affect its area or amplitude.[5][6]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by this compound and Sevoflurane and a typical experimental workflow for studying their effects.
Caption: Primary signaling pathways affected by this compound and Sevoflurane.
Caption: Generalized experimental workflow for comparing anesthetic effects.
Conclusion
Both this compound and Sevoflurane achieve their anesthetic effects primarily through the enhancement of GABAergic inhibition. However, their differential actions on glutamatergic transmission and other neuronal properties contribute to distinct neurophysiological profiles. This compound appears to have a more direct suppressive effect on neuronal firing and excitability, while Sevoflurane also significantly impacts presynaptic glutamate release. Understanding these nuances is critical for the development of novel anesthetic agents with improved safety and efficacy profiles and for designing neuroscience experiments where the choice of anesthetic can significantly influence the outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Additive effects of sevoflurane and this compound on gamma-aminobutyric acid receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses synaptic responsiveness of somatosensory relay neurons to excitatory input by potentiating GABAA receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and Sevoflurane Differentially Modulate Cortical Depolarization following Electric Stimulation of the Ventrobasal Thalamus [frontiersin.org]
- 6. This compound and Sevoflurane Differentially Modulate Cortical Depolarization following Electric Stimulation of the Ventrobasal Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of this compound on Local Field Potential Spectra, Action Potential Firing Rate, and Their Temporal Relationship in Humans and Felines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound-induced anesthesia involves the direct inhibition of glutamatergic neurons in the lateral hypothalamus [frontiersin.org]
- 9. This compound Facilitates Glutamatergic Transmission to Neurons of the Ventrolateral Preoptic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sevoflurane reduces synaptic glutamate release in human synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of sevoflurane on the cognitive function of rats and its association with the inhibition of synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of the general anesthetic sevoflurane on neurotransmission: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Propofol vs. Ketamine: A Comparative Analysis of Their Mechanisms at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of two widely used anesthetic agents, Propofol and Ketamine, focusing on their distinct interactions with the N-methyl-D-aspartate receptor (NMDAR). This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the signaling pathways and experimental workflows involved.
At a Glance: this compound and Ketamine's Interaction with NMDAR
| Parameter | This compound | Ketamine |
| Mechanism of Action | Allosteric Modulator | Non-competitive Open-Channel Blocker |
| Binding Site | Putative allosteric site(s) on the receptor complex | Phencyclidine (PCP) site within the ion channel pore |
| Voltage Dependence | No | Yes |
| Use Dependence | No | Yes |
| Effect on Channel Opening Probability | Decreases | Decreases |
| Effect on Mean Channel Open Time | No significant change | Decreases |
| IC50 for NMDAR Inhibition | ~160 µM (for NMDA-activated currents in cultured mouse hippocampal neurons)[1] | Not directly comparable from the same study; however, it exhibits low micromolar affinity.[2] |
| Subunit Selectivity | Evidence suggests inhibition of GluN2B-containing NMDARs.[3] | Higher potency for GluN2C and GluN2B-containing NMDARs.[2][4] |
Delving into the Mechanisms: Distinct Modes of NMDAR Inhibition
This compound and Ketamine, while both impacting the NMDAR, do so through fundamentally different mechanisms, leading to distinct pharmacological profiles.
Ketamine: The Open-Channel Blocker
Ketamine acts as a non-competitive antagonist of the NMDAR.[2][5] Its mechanism is characterized as an "open-channel block," meaning it can only access its binding site when the receptor's ion channel is open, a state prompted by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[2] Ketamine binds to the phencyclidine (PCP) site located deep within the channel pore.[6] This physical obstruction prevents the influx of ions, primarily Ca2+ and Na+, thereby inhibiting excitatory neurotransmission.
This "use-dependent" nature of Ketamine's action implies that its inhibitory effect is more pronounced in neurons that are actively firing. Furthermore, its binding is voltage-dependent, with depolarization reducing the block.[2] Studies have also indicated that Ketamine exhibits a degree of subunit selectivity, showing a higher potency for NMDARs containing the GluN2B and GluN2C subunits.[2][4]
This compound: The Allosteric Modulator
In contrast to Ketamine's direct channel-blocking action, this compound is believed to inhibit the NMDAR through allosteric modulation.[1] This means it binds to a site on the receptor complex distinct from the agonist binding sites and the ion channel pore. This binding event induces a conformational change in the receptor that reduces the probability of the channel opening in response to agonist binding.[1]
Crucially, studies have shown that this compound's inhibitory action is not dependent on the channel being open (use-independent) nor is it affected by the membrane potential (voltage-independent).[1] Electrophysiological studies have demonstrated that this compound decreases the frequency of channel opening without altering the mean open time or the single-channel conductance.[1] This suggests a mechanism that influences the gating of the channel rather than physically occluding it. Evidence also points towards this compound's interaction with GluN2B-containing NMDARs.[3]
Experimental Protocols: Unraveling the Mechanisms
The distinct mechanisms of this compound and Ketamine on the NMDAR can be elucidated using various experimental techniques, with whole-cell patch-clamp electrophysiology being a cornerstone.
Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a representative method for comparing the effects of this compound and Ketamine on NMDAR-mediated currents in cultured neurons.
1. Cell Culture and Preparation:
-
Primary hippocampal or cortical neurons are cultured on glass coverslips.
-
Neurons are used for recording after a specified number of days in vitro to ensure mature expression of NMDARs.
2. Recording Setup:
-
Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Glycine (a co-agonist) is also included in the external solution at a concentration of 10 µM. To isolate NMDAR currents, inhibitors of other channels (e.g., tetrodotoxin (B1210768) for sodium channels, bicuculline (B1666979) for GABAA receptors) are added.
3. Patch Pipette and Internal Solution:
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
The internal solution filling the pipette contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2. Cesium is used to block potassium channels.
4. Whole-Cell Recording:
-
A gigaseal is formed between the patch pipette and the membrane of a selected neuron.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control and measurement of the cell's membrane potential and currents.
-
The cell is voltage-clamped at a holding potential of -60 mV.
5. Drug Application:
-
NMDAR-mediated currents are evoked by the rapid application of NMDA (e.g., 100 µM) using a fast perfusion system.
-
To test the effects of the drugs, neurons are pre-incubated with varying concentrations of this compound or Ketamine for a set duration before co-application with NMDA.
-
For studying use-dependence, NMDA is repeatedly applied in the presence of the drug. For voltage-dependence, the holding potential is varied.
6. Data Acquisition and Analysis:
-
NMDAR-mediated currents are recorded using an amplifier and digitized for computer analysis.
-
The peak amplitude of the NMDA-evoked currents is measured in the absence and presence of the drugs.
-
Dose-response curves are generated to calculate the IC50 value for each drug.
-
For single-channel recordings (in outside-out patch configuration), parameters such as channel open probability, mean open time, and single-channel conductance are analyzed.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NMDAR signaling pathway with the respective binding sites of this compound and Ketamine, and a typical experimental workflow for their comparison.
Caption: NMDAR signaling and drug interaction sites.
Caption: Workflow for comparing drug effects on NMDAR.
References
- 1. Inhibition by this compound (2,6 di-isopropylphenol) of the N-methyl-D-aspartate subtype of glutamate receptor in cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound produces preventive analgesia via GluN2B-containing NMDA receptor/ERK1/2 signaling pathway in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]
- 5. The blockade of NMDA receptor ion channels by ketamine is enhanced in developing rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
Propofol's Neuroprotective Edge in Ischemic Stroke: A Comparative Analysis
A comprehensive review of experimental data highlights Propofol's potential to mitigate neuronal damage in ischemic conditions. Through its multifaceted mechanisms of action, including anti-inflammatory, anti-apoptotic, and antioxidant effects, this compound demonstrates significant neuroprotection in various preclinical ischemia models.
Researchers and drug development professionals are continuously seeking effective therapeutic strategies to counter the devastating effects of cerebral ischemia. Among the potential candidates, the intravenous anesthetic this compound has garnered considerable attention for its neuroprotective properties. This guide provides a comparative analysis of this compound's performance against other agents and delves into the experimental evidence supporting its use in ischemia models.
Quantitative Comparison of Neuroprotective Effects
Experimental studies have consistently demonstrated this compound's ability to reduce infarct volume and improve neurological outcomes following ischemic events. The following tables summarize key quantitative data from various preclinical studies, offering a clear comparison of this compound's efficacy.
| In Vivo Ischemia Models | This compound Treatment | Control/Alternative | Infarct Volume Reduction | Neurological Deficit Improvement | Reference |
| Rat MCAO Model | 50 mg/kg/h IV | Vehicle | Significant reduction | Improved neurological scores | [1][2] |
| Rat MCAO Model | 10 and 50 mg/kg | Vehicle | Significant reduction | Improved neurological deficit scores | [3] |
| Rat MCAO Model | 1 mg kg-1 min-1 | Isoflurane (3%) | 21% reduction in mean hemispheric infarct volume | Not specified | [4] |
| Rat Endothelin-1 Induced Stroke | 25 mg/kg/h | Intralipid (B608591) control | Reduced at 3 days, but not 21 days | Improved motor function at 14-21 days | [5][6] |
| Mouse MCAO Model | 10 mg/kg IV | Vehicle | Significant reduction in wild-type mice | Not specified | [7] |
| Cellular and Molecular Markers | This compound Treatment | Ischemia Model | Key Findings | Reference |
| Inflammatory Cytokines | 50 mg/kg/h | Rat MCAO | Decreased mRNA and protein expression of TNF-α, IL-1β, and IL-6 | [1][2] |
| 10 and 50 mg/kg | Rat MCAO | Attenuated expression of NF-κB, COX-2, and TNF-α | [3] | |
| 40 μM | Microglial H/R injury | Decreased levels of IL-1β, IL-6, and TNF-α | [8] | |
| Apoptosis Markers | Various concentrations | Rat MCAO | Enhanced expression of anti-apoptotic Bcl-2 | [9] |
| 40 μM | Neuronal H/R injury | Decreased apoptosis | [8] | |
| Not specified | CoCl2-induced apoptosis in BV2 cells | Inhibited expression of cleaved caspase 3 | [10] | |
| Oxidative Stress | Not specified | Various models | Scavenges ROS and inhibits lipid peroxidation | [11] |
| Microglial Activation | 50 mg/kg/h | Rat MCAO | Reduced number of activated microglia | [1][2] |
| Not specified | Rat MCAO | Reduced TLR4 expression in microglia | [10] |
Delving into the Mechanisms: Key Signaling Pathways
This compound exerts its neuroprotective effects by modulating several critical signaling pathways implicated in ischemic neuronal injury. These include the attenuation of inflammatory responses, inhibition of apoptosis, and regulation of cellular stress pathways.
Caption: Key signaling pathways modulated by this compound to exert its neuroprotective effects.
Standardized Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the validation of this compound's neuroprotective effects.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model : Male Sprague-Dawley rats are typically used.
-
Ischemia Induction : Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using an intraluminal filament. The duration of occlusion is commonly 90 to 120 minutes, followed by reperfusion.
-
Drug Administration : this compound (e.g., 50 mg/kg/h) or a vehicle (e.g., intralipid emulsion) is administered intravenously, often at the onset of reperfusion.
-
Neurological Assessment : Neurological deficit scores are evaluated at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement : At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.
-
Molecular Analysis : Brain tissue from the peri-infarct region is collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6 via ELISA or Western blot) and apoptotic markers (e.g., Bcl-2, cleaved caspase-3 via immunohistochemistry or Western blot).
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
-
Cell Culture : Primary cortical neurons or neuronal cell lines (e.g., PC12) are cultured under standard conditions.
-
OGD Induction : To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Reoxygenation : Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions.
-
This compound Treatment : this compound (e.g., 10-100 μM) is added to the culture medium before, during, or after the OGD period.
-
Cell Viability Assessment : Cell viability is measured using assays such as MTT or LDH release.
-
Apoptosis and Protein Expression Analysis : Apoptosis is assessed by methods like TUNEL staining or flow cytometry for Annexin V. The expression of relevant proteins is analyzed by Western blotting.
Caption: A typical experimental workflow for in vivo validation of this compound's neuroprotection.
References
- 1. This compound Protects Against Focal Cerebral Ischemia via Inhibition of Microglia-Mediated Proinflammatory Cytokines in a Rat Model of Experimental Stroke | PLOS One [journals.plos.org]
- 2. This compound protects against focal cerebral ischemia via inhibition of microglia-mediated proinflammatory cytokines in a rat model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces inflammatory reaction and ischemic brain damage in cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound neuroprotection in a rat model of ischaemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound neuroprotection in cerebral ischemia and its effects on low-molecular-weight antioxidants and skilled motor tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. This compound ameliorates ischemic brain injury by blocking TLR4 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Mediated Protection of the Brain From Ischemia/Reperfusion Injury Through the Regulation of Microglial Connexin 43 [frontiersin.org]
- 9. Effect of this compound on pathologic time-course and apoptosis after cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. europeanreview.org [europeanreview.org]
- 12. Neuroprotective Effects of this compound in Acute Cerebral Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Propofol and Dexmedetomidine on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Propofol and Dexmedetomidine (B676) on sleep architecture, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological impacts of these two commonly used sedative and anesthetic agents on sleep patterns.
Executive Summary
This compound and Dexmedetomidine, while both inducing states of sedation, exhibit markedly different effects on the intricate architecture of sleep. This compound, a positive allosteric modulator of the GABA-A receptor, tends to suppress REM sleep and may not consistently promote restorative slow-wave sleep. In contrast, Dexmedetomidine, a selective alpha-2 adrenergic agonist, is often described as inducing a state more akin to natural non-REM sleep, particularly stage N2 sleep. These differences are critical in clinical settings and for the development of novel therapeutics targeting sleep modulation.
Data Presentation: Quantitative Comparison of Sleep Architecture
The following table summarizes the quantitative effects of this compound and Dexmedetomidine on key sleep parameters as measured by polysomnography (PSG). The data represents a synthesis of findings from multiple studies.
| Sleep Parameter | This compound | Dexmedetomidine | Natural Sleep (for reference) |
| Sleep Efficiency (%) | Variable, may be reduced | Generally improved | ~85-95% |
| Sleep Latency (min) | Decreased | Decreased | ~10-20 min |
| Arousal Index (events/hr) | Variable | Decreased | <15 |
| N1 Sleep (%) | Increased or no significant change | Decreased | ~5% |
| N2 Sleep (%) | Variable | Increased | ~50% |
| N3/SWS Sleep (%) | Variable, may be decreased | Increased in a dose-dependent manner | ~15-20% |
| REM Sleep (%) | Significantly decreased/suppressed[1][2] | Decreased, but to a lesser extent than this compound[3] | ~20-25% |
Experimental Protocols
A typical experimental protocol for a comparative analysis of this compound and Dexmedetomidine on sleep architecture involves a randomized, controlled, crossover study design.
1. Subject Selection:
-
Healthy adult volunteers or specific patient populations (e.g., ICU patients, surgical patients).
-
Exclusion criteria: Pre-existing sleep disorders, use of medications affecting sleep, neurological or psychiatric conditions.
2. Drug Administration:
-
This compound: Administered intravenously, often with a target-controlled infusion (TCI) system to maintain a constant plasma concentration. A common target concentration for sedation is 0.5-2.0 μg/mL.[4]
-
Dexmedetomidine: Administered intravenously, typically with a loading dose (e.g., 1 μg/kg over 10 minutes) followed by a maintenance infusion (e.g., 0.2-0.7 μg/kg/hr).[5]
-
A washout period is implemented between the administration of the two drugs in a crossover design.
3. Sleep Monitoring:
-
Overnight polysomnography (PSG) is the gold standard for monitoring sleep architecture.[6]
-
PSG recordings include:
-
Electroencephalogram (EEG) to monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG) to detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG) to monitor muscle tone, which is significantly reduced during REM sleep.
-
Electrocardiogram (ECG), respiratory effort, airflow, and oxygen saturation are also monitored to assess cardiorespiratory function during sleep.
-
4. Data Analysis:
-
Sleep stages (N1, N2, N3/SWS, REM) are scored in 30-second epochs according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).
-
Sleep parameters such as total sleep time, sleep efficiency, sleep latency, and arousal index are calculated for each drug condition and compared.
Mandatory Visualization
Signaling Pathways
The distinct effects of this compound and Dexmedetomidine on sleep architecture can be attributed to their different mechanisms of action at the molecular and circuit levels.
Caption: Signaling pathways of this compound and Dexmedetomidine.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study on the effects of this compound and Dexmedetomidine on sleep architecture.
Caption: Experimental workflow for a crossover comparative study.
Conclusion
The choice between this compound and Dexmedetomidine for sedation has significant implications for the patient's sleep architecture. This compound-induced sedation is characterized by a notable suppression of REM sleep, with variable effects on slow-wave sleep. In contrast, Dexmedetomidine appears to promote a sleep state that more closely resembles natural non-REM sleep, particularly by increasing stage N2 and, in a dose-dependent manner, stage N3 sleep.[3][7][8] Dexmedetomidine's mechanism of action, involving the alpha-2 adrenergic receptors in the locus coeruleus, is thought to engage endogenous sleep-promoting pathways.[9][10] This distinction is crucial for patient recovery, particularly in settings like the ICU where restorative sleep is vital. Further research is warranted to fully elucidate the long-term consequences of these drug-induced alterations in sleep architecture.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on sleep quality in mechanically ventilated critically ill patients: a physiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexmedetomidine promotes biomimetic non-rapid eye movement stage 3 sleep in humans: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dexmedetomidine versus this compound at different sedation depths during drug-induced sleep endoscopy: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Effects of dexmedetomidine on postoperative sleep quality: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alpha2-adrenoceptor agonist dexmedetomidine converges on an endogenous sleep-promoting pathway to exert its sedative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A head-to-head comparison of Propofol and etomidate on adrenal function
For Researchers, Scientists, and Drug Development Professionals
The choice of intravenous anesthetic agent can have significant physiological consequences beyond sedation and hypnosis. For critically ill patients, particularly those with or at risk of hemodynamic instability, the selection between propofol and etomidate (B1671615) is a critical decision that involves weighing hemodynamic stability against potential endocrine disruption. This guide provides an objective, data-driven comparison of this compound and etomidate, with a specific focus on their effects on adrenal function, supported by experimental data and detailed methodologies.
Executive Summary
Etomidate is well-established as a potent inhibitor of adrenal steroidogenesis, even after a single induction dose.[1][2][3] This effect, mediated by the reversible inhibition of the 11β-hydroxylase enzyme, leads to a transient but significant decrease in cortisol synthesis.[2][3] this compound, in contrast, is generally considered to have a minimal to negligible direct impact on adrenal cortisol production.[4] While some in-vitro studies have shown inhibition of cortisol synthesis at high concentrations, clinical studies have largely failed to demonstrate a significant suppressive effect during routine anesthetic use.[4][5] The primary trade-off lies in etomidate's superior hemodynamic stability versus this compound's lack of adrenal suppression.[6][7][8][9]
Adrenal Steroidogenesis Pathway and Anesthetic Interaction
The synthesis of cortisol in the adrenal cortex is a multi-step process involving several key enzymes. Etomidate directly interferes with this pathway, while this compound's effects are less direct and significantly less potent.
Caption: Adrenal steroidogenesis pathway with the inhibitory action of etomidate.
Quantitative Comparison of Effects on Adrenal Hormones
The following tables summarize the quantitative data from clinical studies comparing the effects of this compound and etomidate on key adrenal hormones.
Table 1: Serum Cortisol Levels Following Anesthetic Induction
| Study (Year) | Patient Population | This compound Group (μg/dL) | Etomidate Group (μg/dL) | Time Point | Key Finding |
| Payen et al. (2012)[10] | Older patients undergoing abdominal surgery | 6.1 ± 3.4 | 4.8 ± 2.7 | End of surgery | Etomidate group had significantly lower cortisol levels. |
| Unluer et al. (2011) | Hypertensive patients | Increase from baseline | Decrease from baseline | Post-intubation | This compound led to an increase, while etomidate caused a decrease in cortisol. |
| International Journal of Academic Medicine and Pharmacy (2020)[11] | Cardiac surgery patients | 153.22 ± 150.54 (nmol/L increment) | 105.85 ± 182.83 (nmol/L increment) | 6 hours post-induction | The increase in cortisol was significantly less in the etomidate group. |
| International Journal of Research in Medical Sciences (2023)[12] | Controlled hypertensive patients | No significant change | Significant reduction | After surgery | Etomidate caused a transient reduction in cortisol levels. |
Table 2: Aldosterone Levels and Other Adrenal Markers
| Study (Year) | Patient Population | This compound Group | Etomidate Group | Biomarker | Key Finding |
| Payen et al. (2012)[10] | Older patients undergoing abdominal surgery | 0.15 ± 0.07 ng/dL | 0.13 ± 0.05 ng/dL | Aldosterone | Etomidate group had significantly lower aldosterone levels at the end of surgery. |
| Marx et al. (2013) | Critically ill patients | Normal Cortisol/11-deoxycortisol ratio | Lower Cortisol/11-deoxycortisol ratio | Cortisol/11-deoxycortisol ratio | Etomidate use was associated with a lower ratio, indicating 11β-hydroxylase inhibition. |
Hemodynamic Stability: A Critical Counterpoint
While etomidate's impact on adrenal function is a significant concern, its primary clinical advantage is its superior hemodynamic stability, particularly in critically ill or cardiac-compromised patients.
Table 3: Hemodynamic Parameters During Anesthetic Induction
| Study (Year) | Patient Population | This compound Group | Etomidate Group | Hemodynamic Parameter | Key Finding |
| Saricaoglu et al. | General surgery patients | Significant decrease in SBP and MBP | Stable SBP and MBP | Systolic and Mean Blood Pressure | This compound was associated with significant hypotension. |
| Journal of Population Therapeutics and Clinical Pharmacology (2025)[7] | CABG patients | 28% incidence of hypotension | 6% incidence of hypotension | Hypotension Incidence | Etomidate provided superior hemodynamic stability. |
| Bangladesh Journals Online (2021)[9] | CABG patients | Pronounced reduction in HR, MAP, CO & CI | More stable HR, MAP, CO & CI | Heart Rate, MAP, Cardiac Output & Index | This compound caused a significant decrease in multiple hemodynamic parameters. |
Experimental Protocols
Understanding the methodologies of the cited studies is crucial for interpreting the data. Below are detailed protocols from key experiments.
Payen et al. (2012): Etomidate vs. This compound in Older Patients
-
Study Design: A randomized, controlled, double-blind trial.
-
Participants: 1944 patients aged over 65 years undergoing major abdominal surgery.
-
Intervention:
-
Etomidate Group: Anesthesia induced and maintained with etomidate.
-
This compound Group: Anesthesia induced and maintained with this compound.
-
-
Data Collection:
-
Serum cortisol and aldosterone levels were measured at the end of surgery and on postoperative day 1.
-
Primary endpoint was a composite of major in-hospital morbidity.
-
-
Anesthetic Protocol:
-
Etomidate: Target-controlled infusion with a target plasma concentration of 0.5-0.8 µg/mL for induction and 0.2-0.4 µg/mL for maintenance.
-
This compound: Target-controlled infusion with a target plasma concentration of 2-4 µg/mL for both induction and maintenance.
-
Both groups also received sufentanil and cisatracurium.
-
Caption: Experimental workflow for the Payen et al. (2012) clinical trial.
Lambert et al. (1985): In Vitro Adrenal Steroidogenesis
-
Study Design: In vitro study using dispersed adrenal cells from guinea pigs.
-
Objective: To determine the direct effects of this compound, thiopentone, and etomidate on ACTH-stimulated cortisol production.
-
Methodology:
-
Adrenal glands were harvested from male guinea pigs.
-
Adrenal cells were dispersed using collagenase.
-
Cells were incubated with ACTH to stimulate cortisol production.
-
Varying concentrations of this compound, thiopentone, and etomidate were added to the cell cultures.
-
Cortisol production was measured and compared to control (ACTH stimulation without anesthetic).
-
-
Key Finding: All three agents inhibited ACTH-stimulated cortisol production in a dose-dependent manner. Etomidate was significantly more potent, causing 50% inhibition at a much lower concentration (1.0 x 10⁻⁷ mol/L) compared to this compound (1.7 x 10⁻⁴ mol/L) and thiopentone (1.6 x 10⁻⁴ mol/L).[5]
Conclusion
The decision to use this compound or etomidate requires a careful risk-benefit analysis tailored to the individual patient.
-
Etomidate is a potent inhibitor of adrenal cortisol synthesis, a factor that must be considered, especially in patients with sepsis or those at risk for adrenal insufficiency.[1][2][3] However, its superior hemodynamic profile makes it a valuable agent for induction in hemodynamically unstable patients.[6][7][8][9]
-
This compound does not appear to have a clinically significant direct inhibitory effect on adrenal function at standard anesthetic doses.[4] Its main drawback is the potential for hypotension, particularly during induction.
For drug development professionals, the distinct mechanisms of these two agents highlight the potential for designing novel intravenous anesthetics that combine the hemodynamic stability of etomidate with the favorable adrenal profile of this compound. Further research into the structure-activity relationships of these molecules could pave the way for safer anesthetic options for critically ill patients.
References
- 1. commons.und.edu [commons.und.edu]
- 2. Effects of Etomidate on Adrenal Suppression: A Review of Intubated Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does etomidate influence the production of cortisol by the adrenal gland? [ebmconsult.com]
- 4. This compound anesthesia does not inhibit stimulation of cortisol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, thiopentone and etomidate on adrenal steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of hemodynamic effects of intravenous etomidate versus this compound during induction and intubation using entropy guided hypnosis levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
- 8. Effect of etomidate and this compound induction on hemodynamic and endocrine response in patients undergoing coronary artery bypass grafting/mitral valve and aortic valve replacement surgery on cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. Effect of Etomidate vs this compound for Total Intravenous Anesthesia on Major Postoperative Complications in Older Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicmed.org [academicmed.org]
- 12. msjonline.org [msjonline.org]
Validating the anti-inflammatory properties of Propofol in a sepsis model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Propofol's anti-inflammatory properties in preclinical sepsis models against other commonly used sedatives. Supported by experimental data, this document delves into the molecular mechanisms and practical methodologies essential for validating these effects.
This compound, a widely used intravenous anesthetic agent, has demonstrated significant anti-inflammatory effects in various sepsis models. These properties position it as a potentially valuable therapeutic agent beyond its primary sedative function. This guide synthesizes findings from multiple studies to compare this compound's performance against other anesthetics, details the experimental protocols used to elicit these findings, and visualizes the key signaling pathways involved.
Performance Comparison: this compound vs. Alternatives in Sepsis
This compound has been shown to modulate the inflammatory response in sepsis by reducing the levels of key pro-inflammatory cytokines. When compared to other anesthetics such as the volatile agent Sevoflurane and the alpha-2 adrenergic agonist Dexmedetomidine, this compound exhibits a distinct immunomodulatory profile.
This compound vs. Sevoflurane
In rodent models of sepsis, both this compound and Sevoflurane have been observed to possess anti-inflammatory properties. However, some studies suggest that volatile anesthetics like Sevoflurane may offer a more pronounced attenuation of systemic inflammation compared to this compound. In a rat model of long-term intra-abdominal sepsis, sedation with volatile anesthetics, including Sevoflurane, resulted in dramatically improved survival and attenuated systemic inflammation when compared to this compound[1]. Conversely, other research indicates that this compound can effectively reduce pro-inflammatory cytokine levels.
Table 1: this compound vs. Volatile Anesthetics (Isoflurane) in a Rat Sepsis Model [1]
| Inflammatory Mediator | Isoflurane (B1672236) + CLP (pg/mL or ng/mL) | This compound + CLP (pg/mL or ng/mL) | P-value |
| TNF-α (pg/mL) | 134 ± 103 | 323 ± 153 | < 0.04 |
| IL-1β (pg/mL) | 269 ± 141 | 647 ± 344 | < 0.04 |
| IL-10 (pg/mL) | 1022 ± 410 | 2119 ± 1045 | < 0.04 |
| CXCL-2 (ng/mL) | 7.6 ± 3.5 | 15.8 ± 7.9 | < 0.04 |
| IFN-γ (pg/mL) | 19 ± 16 | 63 ± 46 | < 0.04 |
| HMGB-1 (ng/mL) | 19 ± 11 | 42 ± 21 | < 0.04 |
Data are presented as mean ± standard deviation. CLP: Cecal Ligation and Puncture.
This compound vs. Dexmedetomidine
Clinical and preclinical studies comparing this compound and Dexmedetomidine have yielded varied results. Some evidence suggests that Dexmedetomidine may have a more favorable anti-inflammatory profile. A meta-analysis of randomized controlled trials indicated that Dexmedetomidine significantly reduced levels of IL-6 and TNF-α in septic patients compared to control groups, which often included this compound[2]. However, the overall clinical impact on mortality and other outcomes remains a subject of ongoing research.
Table 2: Effect of this compound on Pro-inflammatory Cytokines in a Rat Endotoxin Shock Model [3]
| Cytokine | Time (h) | Control Group (pg/mL) | LPS Group (pg/mL) | PPF + LPS Group (pg/mL) |
| IL-6 | 4 | 24.35 ± 2.03 | 148.37 ± 10.25 | 115.42 ± 8.35 |
| 8 | 25.04 ± 1.98 | 185.29 ± 12.36 | 136.18 ± 9.47 | |
| 12 | 24.87 ± 2.11 | 163.42 ± 11.58 | 121.57 ± 8.92 | |
| TNF-α | 4 | 25.13 ± 1.56 | 89.24 ± 5.37 | 68.39 ± 4.16 |
| 8 | 24.98 ± 1.84 | 75.83 ± 4.92 | 70.15 ± 5.03 | |
| 12 | 25.29 ± 1.23 | 68.47 ± 4.51 | 65.82 ± 4.88 |
*Data are presented as mean ± standard deviation. P < 0.05 compared with the LPS group. PPF: this compound.
Experimental Protocols
The validation of this compound's anti-inflammatory properties relies on robust and reproducible experimental models of sepsis. The two most common models are Lipopolysaccharide (LPS) injection and Cecal Ligation and Puncture (CLP).
Lipopolysaccharide (LPS)-Induced Sepsis Model (Rat)
This model simulates the inflammatory response to Gram-negative bacterial infections.
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced for procedural purposes, often with an agent not under investigation (e.g., ketamine/xylazine).
-
Sepsis Induction: A bolus of LPS (e.g., 15 mg/kg) from Escherichia coli is injected intraperitoneally (i.p.) or intravenously (i.v.).
-
This compound Administration: this compound is administered as a continuous infusion (e.g., 7-20 mg/kg/h) starting at a specified time relative to LPS injection (e.g., 30 minutes before or immediately after)[4].
-
Sample Collection: Blood samples are collected at various time points (e.g., 2, 4, 6, 12, 24 hours) via cardiac puncture or cannulation for cytokine analysis.
-
Cytokine Measurement: Plasma or serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays[5].
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model (Rat)
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350g) are typically used.
-
Anesthesia and Analgesia: Anesthesia is induced (e.g., isoflurane or ketamine/xylazine) and analgesia (e.g., buprenorphine 0.05 mg/kg) is administered subcutaneously[4].
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated at a specific distance from the distal end (e.g., 1.5 cm) to control the severity of sepsis.
-
The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 18-gauge) to allow leakage of fecal content into the peritoneal cavity.
-
The cecum is returned to the abdomen, and the incision is closed.
-
-
Fluid Resuscitation: Subcutaneous or intravenous administration of sterile saline (e.g., 50 mL/kg) is provided to mimic clinical fluid resuscitation.
-
This compound Administration: A continuous intravenous infusion of this compound (e.g., 5 or 10 mg/kg/h) is initiated 30 minutes before the CLP procedure[6].
-
Monitoring and Sample Collection: Animals are monitored for survival and clinical signs of sepsis. Blood and tissue samples are collected at predetermined time points for analysis of inflammatory markers.
Signaling Pathways and Visualizations
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
TLR4/NF-κB Signaling Pathway
In sepsis, bacterial endotoxins like LPS bind to TLR4 on immune cells, triggering a cascade that leads to the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokine genes. This compound has been shown to inhibit this pathway by reducing the expression of TLR4 and preventing the activation and nuclear translocation of NF-κB[7][8].
Caption: this compound's inhibition of the TLR4/NF-κB pathway in sepsis.
MAPK/ERK Signaling Pathway
The MAPK pathway, particularly the ERK1/2 cascade, is another critical signaling route in inflammation. Activation of this pathway also contributes to the production of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation and activation of key components of the MAPK pathway, thereby reducing the inflammatory response[9][10].
Caption: this compound's modulatory effect on the MAPK/ERK signaling pathway.
Experimental Workflow for Validating Anti-inflammatory Properties
The following diagram outlines a typical experimental workflow for investigating the anti-inflammatory effects of this compound in a preclinical sepsis model.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexmedetomidine reduces the inflammation level and morality in adult sepsis: a systemic review and meta-analysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on early and late cytokines in lipopolysaccharide-induced septic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases morbidity and mortality in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of this compound on pro-inflammatory cytokines and nuclear factor kappaB during polymicrobial sepsis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves survival in a murine model of sepsis via inhibiting Rab5a-mediated intracellular trafficking of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver nitrosation and inflammation in septic rats were suppressed by this compound via downregulating TLR4/NF-κB-mediated iNOS and IL-6 gene expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of this compound on macrophage activation and function in diseases [frontiersin.org]
- 10. scielo.br [scielo.br]
Comparing the influence of Propofol and other GABAA modulators on synaptic inhibition
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the influence of Propofol and other key GABAA receptor modulators—namely benzodiazepines, barbiturates, neurosteroids, and etomidate (B1671615)—on synaptic inhibition. By presenting quantitative data, detailed experimental protocols, and visual signaling pathways, this document serves as a critical resource for understanding the nuanced mechanisms of these compounds.
Overview of GABAA Receptor Modulation
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.[2] A variety of pharmacological agents, known as GABAA modulators, can enhance the receptor's function, leading to sedative, anxiolytic, and anesthetic effects.[3] These modulators, including this compound, benzodiazepines, barbiturates, neurosteroids, and etomidate, each interact with distinct sites on the receptor complex, resulting in unique pharmacological profiles.[3][4]
Comparative Analysis of GABAA Modulators
The following sections detail the mechanisms and effects of this compound and other GABAA modulators on synaptic inhibition, supported by quantitative data from electrophysiological studies.
This compound
This compound, a widely used intravenous anesthetic, potentiates GABAergic currents and can directly activate GABAA receptors at higher concentrations.[5][6] It is understood to have multiple binding sites on the GABAA receptor, including at the interface between the β and α subunits.[7][8][9][10][11] this compound enhances both phasic (synaptic) and tonic (extrasynaptic) inhibition.[12][13] Studies have shown that this compound increases the amplitude and decay time of inhibitory postsynaptic currents (IPSCs), leading to a significant increase in total charge transfer.[6] For instance, at a concentration of 10 μM, this compound has been shown to increase the charge transfer of GABA-induced currents by 62%.[14] Furthermore, this compound can inhibit the endocytosis of GABAA receptors, leading to an increased surface expression of the receptors and enhanced synaptic inhibition.[15]
Benzodiazepines
Benzodiazepines are classic positive allosteric modulators that increase the frequency of GABAA receptor channel opening in the presence of GABA, thereby enhancing the affinity of the receptor for its ligand.[16][17] This action results in a leftward shift of the GABA concentration-response curve.[17] Unlike this compound and barbiturates, benzodiazepines do not directly activate the receptor at clinically relevant concentrations. Their binding site is located at the interface of the α and γ subunits.[17] Prolonged exposure to benzodiazepines can lead to a decrease in GABAA receptor surface levels and a reduction in the efficacy of synaptic inhibition, potentially contributing to tolerance.[16][18]
Barbiturates
Barbiturates, such as phenobarbital, increase the duration of GABAA receptor channel opening.[19] At higher concentrations, they can also directly activate the receptor, mimicking the effect of GABA.[20][21] This dual mechanism contributes to their potent sedative and anesthetic effects. For example, pentobarbital (B6593769) has been shown to increase the decay time constant of GABAAergic IPSCs with an EC50 of 41 µM in the neocortex.[20]
Neurosteroids
Endogenous neurosteroids, like allopregnanolone (B1667786), are potent positive allosteric modulators of GABAA receptors.[22][23] They are known to enhance both phasic and tonic inhibition, with a particular sensitivity noted for extrasynaptic δ-containing receptors that mediate tonic currents.[22][23][24] Neurosteroids bind to sites within the transmembrane domains of the α and β subunits.[22] They can prolong the decay time of IPSCs and, at higher concentrations, directly activate the receptor.[25][26] For instance, allopregnanolone has been observed to increase the slow decay time constant of spontaneous GABA-mediated IPSCs.[27]
Etomidate
Etomidate, another intravenous anesthetic, enhances GABAA receptor function in a manner dependent on the β subunit subtype present in the receptor complex, showing high sensitivity for receptors containing β2 or β3 subunits.[28][29] It shifts the GABA dose-response curve to the left and can directly activate the receptor at higher concentrations.[30] Clinically relevant concentrations of etomidate have been shown to significantly prolong the decay time of GABAA,slow IPSCs.[31] For example, 4.1 µM etomidate can shift the EC50 of GABA from 10.2 to 5.2 µM.[30] The modulation of β2-containing GABAA receptors by etomidate is believed to be crucial for its suppression of long-term potentiation, a cellular correlate of memory.[32][33]
Quantitative Comparison of GABAA Modulator Effects on IPSCs
The following table summarizes the quantitative effects of various GABAA modulators on key parameters of inhibitory postsynaptic currents (IPSCs).
| Modulator | Concentration | Effect on IPSC Amplitude | Effect on IPSC Decay Time | Effect on IPSC Frequency | Direct Receptor Activation | Reference |
| This compound | 0.6 - 3 µM | Marked Increase | Marked Increase | Increase (>3 µM) | Yes (at higher concentrations) | [6][13] |
| Benzodiazepines | Varies | Increase | Slowed Decay | No significant change | No (at clinical doses) | [16] |
| Barbiturates | 41 µM (Pentobarbital) | No significant change | Increased Decay Time Constant | No significant change | Yes (at higher concentrations) | [20] |
| Neurosteroids | 10 nM (Allopregnanolone) | Augmented Amplitude | Increased Slow Decay Time Constant | Marked Increase | Yes (at higher concentrations) | [27][34] |
| Etomidate | 0.5 - 1 µM | No significant change | Prolonged Decay (especially GABAA,slow) | No significant change | Yes (at higher concentrations) | [30][31] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Neurons in Brain Slices
This protocol is fundamental for studying the effects of GABAA modulators on synaptic currents.
Objective: To measure inhibitory postsynaptic currents (IPSCs) from neurons in acute brain slices and assess the modulatory effects of pharmacological agents.
Materials:
-
Vibratome for slicing brain tissue
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Internal solution for micropipettes
-
GABAA modulators of interest (this compound, Diazepam, Phenobarbital, Allopregnanolone, Etomidate)
Procedure:
-
Prepare acute brain slices (e.g., from hippocampus or thalamus) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify a target neuron under a microscope with differential interference contrast optics.
-
Pull a glass micropipette and fill it with the appropriate internal solution.
-
Approach the neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential near the reversal potential for excitatory currents (e.g., 0 mV) to isolate inhibitory currents.
-
Record baseline spontaneous or evoked IPSCs. For evoked IPSCs, use a stimulating electrode placed in a relevant afferent pathway.
-
Bath-apply the GABAA modulator at the desired concentration and record the changes in IPSC amplitude, decay kinetics, and frequency.
-
Wash out the drug to observe the reversal of its effects.
-
Analyze the recorded data to quantify the effects of the modulator.
Measurement of Tonic GABAA Currents
Objective: To measure the steady, persistent inhibitory current mediated by extrasynaptic GABAA receptors and its modulation.
Procedure:
-
Follow steps 1-7 of the whole-cell patch-clamp recording protocol.
-
Voltage-clamp the neuron at a holding potential that allows for the detection of chloride currents (e.g., -60 mV).
-
Record a stable baseline current.
-
Apply a GABAA receptor antagonist (e.g., bicuculline (B1666979) or gabazine) to block all GABAA receptor-mediated currents.
-
The difference in the holding current before and after the application of the antagonist represents the tonic GABAA current.
-
To test the effect of a modulator, apply the modulator before the antagonist and measure the change in the tonic current.
Visualizing the Mechanisms
Signaling Pathway of GABAA Receptor Modulation
Caption: Allosteric modulation of the GABAA receptor by various compounds.
Experimental Workflow for Comparing GABAA Modulators
Caption: Workflow for electrophysiological comparison of GABAA modulators.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A this compound binding site on mammalian GABAA receptors identified by photolabeling – ScienceOpen [scienceopen.com]
- 6. This compound suppresses synaptic responsiveness of somatosensory relay neurons to excitatory input by potentiating GABAA receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A this compound binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A this compound binding site on mammalian GABAA receptors identified by photolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three classes of this compound binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three classes of this compound binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Major role for tonic GABAA conductances in anesthetic suppression of intrinsic neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Presynaptic actions of this compound enhance inhibitory synaptic transmission in isolated solitary tract nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The General Anesthetic this compound Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Regulates the Surface Expression of GABAA Receptors: Implications in Synaptic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzodiazepine treatment induces subtype-specific changes in GABAA receptor trafficking and decreases synaptic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Benzodiazepine treatment induces subtype-specific changes in GABA(A) receptor trafficking and decreases synaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neurosteroid interactions with synaptic and extrasynaptic GABA(A) receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GABA-A Receptors Mediate Tonic Inhibition and Neurosteroid Sensitivity in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Neurosteroids and GABAA Receptor Interactions: A Focus on Stress [frontiersin.org]
- 26. Inhibitory neurosteroids and the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neurosteroid Modulation of GABA IPSCs Is Phosphorylation Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. academic.oup.com [academic.oup.com]
- 30. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Amnestic Concentrations of Etomidate Modulate GABAA, slow Synaptic Inhibition in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.physiology.org [journals.physiology.org]
- 33. journals.physiology.org [journals.physiology.org]
- 34. Modulation of GABAA receptor-mediated IPSCs by neuroactive steroids in a rat hypothalamo-hypophyseal coculture model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Propofol's Neurotoxicity: Cross-Validating In Vitro and In Vivo Findings
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of experimental data on Propofol-induced neurotoxicity, bridging the gap between laboratory models and living organisms.
This compound, a widely used intravenous anesthetic, has raised concerns regarding its potential neurotoxic effects, particularly in the developing brain. Understanding the translation of findings from controlled in vitro environments to complex in vivo systems is critical for accurate risk assessment and the development of safer anesthetic protocols. This guide provides a comprehensive cross-validation of in vitro and in vivo research on this compound's neurotoxicity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Data Comparison: In Vitro vs. In Vivo Models
The following tables summarize key quantitative findings from both in vitro and in vivo studies, offering a side-by-side comparison of this compound's impact on neuronal cell health and survival.
Table 1: this compound-Induced Apoptosis
| Parameter | In Vitro Findings | In Vivo Findings | Citation |
| Model System | Primary rat embryonic neural stem cells (rENSCs) | 7-day-old C57BL/6 mice | [1][2] |
| This compound Concentration/Dose | 50 µM | 25 mg/kg intraperitoneally | [1][2] |
| Exposure Duration | 48 hours | 6 hours | [1][2] |
| Apoptosis Rate | Apoptosis increased to 11.7% in rENSCs. | Widespread apoptosis observed, with 1.55 ± 0.04% of total brain cells being apoptotic. | [1][2] |
| Key Apoptotic Markers | Increased Chk1/p53 signaling. | Significant increase in activated caspase-3 levels. | [1][2] |
Table 2: Effects of this compound on Cell Viability and Neuronal Damage
| Parameter | In Vitro Findings | In Vivo Findings | Citation |
| Model System | SH-SY5Y human neuroblastoma cells | Lipopolysaccharide (LPS)-induced septic mice | [3][4] |
| This compound Concentration/Dose | 60 µM | 80 mg/kg | [3][4] |
| Endpoint | Cell Viability (MTT assay) | Neuronal Apoptosis (Cleaved caspase-3) | [3][4] |
| Result | Reduced cell viability by approximately 50%. | Decreased the expression of cleaved caspase-3 in the hippocampus. | [3][4] |
| Biomarker | Increased lipid reactive oxygen species (ROS). | Reduced expression of inflammatory factors (NF-κB, IL-6). | [4][5] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Neurotoxicity Assessment
Cell Culture:
-
SH-SY5Y Cells: Human neuroblastoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[3]
-
Primary Hippocampal Neurons: Hippocampi are dissected from embryonic day 18 (E18) Sprague-Dawley rats. The tissue is dissociated and plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.[6]
This compound Exposure:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to the desired final concentrations (e.g., 1-1000 µM).[6]
-
Cells are exposed to this compound for a specified duration (e.g., 3, 24, or 48 hours) before analysis.[1][6]
Assays:
-
Cell Viability (MTT Assay): Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert MTT to formazan, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.[3]
-
Apoptosis Assay (Flow Cytometry): Cells are stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[1]
-
Western Blotting: Protein extracts from cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against specific proteins of interest (e.g., cleaved caspase-3, Bcl-2, NF-κB p65) followed by a secondary antibody conjugated to an enzyme for detection.[6]
In Vivo Neurotoxicity Assessment
Animal Models:
-
Neonatal Mice: Postnatal day 7 (P7) C57BL/6 mice are commonly used to model the brain growth spurt period relevant to human infants.[2]
-
Rat Models: Sprague-Dawley rats are also utilized, particularly for studies involving embryonic and early postnatal development.[1]
This compound Administration:
-
This compound is typically administered via intraperitoneal (i.p.) injection at doses ranging from 25 to 150 mg/kg.[2][7] The dose is chosen to induce anesthesia for a specific duration.
Behavioral and Histological Analysis:
-
Immunohistochemistry: Following this compound exposure, animals are euthanized, and their brains are collected, fixed, and sectioned. Brain slices are then stained with antibodies against markers of apoptosis (e.g., activated caspase-3) and specific cell types (e.g., neurons, astrocytes) to visualize and quantify neurotoxicity.[2]
-
Western Blotting: Brain tissue from specific regions (e.g., hippocampus, cortex) is homogenized to extract proteins. Western blotting is then performed as described for the in vitro protocol to measure the levels of key proteins involved in neurotoxicity pathways.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound-induced neurotoxicity and the general experimental workflows for its investigation.
Caption: General workflow for in vitro assessment of this compound neurotoxicity.
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound is involved in neurotoxicity by mediating the occurrence of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Screening of potential biomarkers in this compound-induced neurotoxicity via bioinformatics prediction and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and induces neuroapoptosis of hippocampal neurons in vitro via downregulation of NF-κB p65 and Bcl-2 and upregulation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound effects in rodent models of traumatic brain injury: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Propofol and Alternative Intravenous Anesthetics for Chronic Implantation Studies
For researchers, scientists, and drug development professionals, the choice of anesthetic is a critical determinant for the success of chronic implantation studies. An ideal anesthetic agent should not only provide adequate surgical anesthesia but also ensure hemodynamic stability, rapid recovery, and minimal long-term impact on the animal's physiology and the integrity of the implanted device.
This guide provides a comprehensive comparison of propofol with three other commonly used intravenous anesthetics: alfaxalone (B1662665), ketamine, and etomidate (B1671615). The information presented is based on experimental data from studies in animal models, with a focus on their suitability for chronic implantation procedures such as electrode and cannula placement.
At a Glance: Key Anesthetic Properties
| Anesthetic | Primary Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound | Potentiation of GABA-A receptor activity | Rapid induction and recovery, easily titratable | Respiratory depression, hypotension |
| Alfaxalone | Potentiation of GABA-A receptor activity | Minimal cardiovascular depression, good muscle relaxation | Potential for rougher recovery, limited data on long-term use |
| Ketamine | NMDA receptor antagonist | Provides analgesia, maintains cardiovascular stability | Dissociative effects, potential for neurotoxicity with chronic use |
| Etomidate | Potentiation of GABA-A receptor activity | Excellent hemodynamic stability | Adrenocortical suppression, myoclonus |
Quantitative Comparison of Physiological Parameters
The following tables summarize key physiological parameters observed during and after anesthesia with this compound, alfaxalone, ketamine, and etomidate in various animal models. It is important to note that dosages and experimental conditions can significantly influence these outcomes.
Table 1: Hemodynamic and Respiratory Effects During Anesthesia
| Anesthetic Regimen | Animal Model | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) | Respiratory Rate (breaths/min) | Reference |
| This compound (8 mg/kg IV) | Dog | 120 ± 20 | 85 ± 10 | 15 ± 5 | [1] |
| Etomidate (4 mg/kg IV) | Dog | 110 ± 15 | 105 ± 12 | 20 ± 6 | [1] |
| Alfaxalone (2 mg/kg IV) | Dog | 140 ± 25 | 95 ± 8 | 18 ± 4 | [2][3] |
| Ketamine/Xylazine (B1663881) (87/13 mg/kg IM) | Rat | 300-400 | Maintained | Depressed | [4] |
| This compound CRI (0.43 mg/kg/min) | Squirrel Monkey | Stable | Hypotension recorded | Stable | [5] |
| Alfaxalone CRI (0.2 mg/kg/min) | Rabbit | Reduced | No significant change | Decreased | [6] |
Table 2: Anesthetic Induction and Recovery Characteristics
| Anesthetic Regimen | Animal Model | Induction Time | Duration of Anesthesia | Recovery Time (Sternal Recumbency) | Reference |
| This compound (8 mg/kg IV) | Dog | Rapid | Short | 25.00 ± 1.33 min | [1][7] |
| Etomidate (4 mg/kg IV) | Dog | Rapid | Short | Longer than this compound | [1] |
| Alfaxalone (80 mg/kg IP) | Mouse | 2.2 ± 0.2 min | 57.1 ± 3.8 min | - | [8] |
| Ketamine/Xylazine (80/10 mg/kg IP) | Mouse | 4.07 ± 0.27 min | 37.4 ± 8.2 min | - | [8] |
| Alfaxalone + Xylazine (80/10 mg/kg IP) | Mouse | 2.29 ± 0.13 min | 80.3 ± 4.8 min | - | [8] |
| Ketamine (CRI) | Rat | - | Up to 10 hours | - | [9][10] |
Experimental Protocols for Chronic Implantation
Detailed methodologies are crucial for reproducible research. Below are representative protocols for chronic implantation surgeries using the discussed intravenous anesthetics.
This compound Anesthesia for Chronic Electrode Implantation in Rats
This protocol describes a continuous infusion of this compound for a craniotomy and chronic electrode array implantation.
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (300-350 g) to handling for at least 7 days.[11] Withhold food for 2-3 hours before surgery, but allow free access to water.[12]
-
Anesthetic Induction: Induce anesthesia with 5% isoflurane (B1672236) in an induction chamber.[11]
-
Catheterization: Place a sterile 3-Fr polyurethane catheter into the right femoral vein for this compound infusion.[11]
-
Surgical Preparation: Secure the rat in a stereotaxic frame.[11] Apply ophthalmic ointment to the eyes to prevent drying.[13] Shave the scalp and clean the area with an antiseptic solution.
-
Anesthesia Maintenance: Begin a continuous intravenous infusion of this compound at an initial rate of 20 mg/kg/h.[11] Adjust the infusion rate based on physiological monitoring (respiratory rate, heart rate, and pedal withdrawal reflex) to maintain a surgical plane of anesthesia.[11][14]
-
Craniotomy and Implantation: Perform the craniotomy and implant the electrode array at the desired coordinates.
-
Post-operative Care: After surgery, discontinue the this compound infusion. Administer a subcutaneous injection of an analgesic (e.g., buprenorphine 0.1 mg/kg).[15] Monitor the animal on a warming pad until it recovers sternal recumbency.[15]
Alfaxalone Anesthesia for Chronic Cannula Implantation in Mice
This protocol outlines the use of alfaxalone combined with xylazine for the stereotaxic implantation of a guide cannula.
-
Animal Preparation: Use adult C57BL/6J mice.[16]
-
Anesthetic Induction and Maintenance: Administer a combination of alfaxalone (e.g., 80 mg/kg) and xylazine (10 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection.[16] The SC route may increase survival for longer procedures like laparotomy.[16]
-
Surgical Preparation: Place the anesthetized mouse in a stereotaxic frame. Apply ophthalmic ointment. Shave and sterilize the surgical site.
-
Cannula Implantation: Following a midline sagittal incision and exposure of the skull, drill a hole at the target coordinates.[17] Lower the guide cannula to the desired depth.
-
Securing the Implant: Secure the cannula to the skull using dental cement anchored by small screws.[17]
-
Anesthetic Reversal and Post-operative Care: If needed, atipamezole (B1667673) can be used to reverse the effects of xylazine.[16] Provide post-operative analgesia and place the mouse in a warm recovery cage.
Ketamine/Xylazine Anesthesia for Chronic Electrode Implantation in Rats
This is a widely used injectable anesthetic combination for rodent surgery.
-
Anesthetic Administration: Anesthetize the rat with an intramuscular (IM) or intraperitoneal (IP) injection of a ketamine (e.g., 87 mg/kg) and xylazine (e.g., 13 mg/kg) cocktail.[4]
-
Surgical Preparation: Once a surgical plane of anesthesia is confirmed by the absence of a pedal withdrawal reflex, secure the rat in a stereotaxic instrument.[13] Prepare the surgical site as previously described.
-
Electrode Implantation: Perform the craniotomy and slowly lower the microwire array to the target depth.
-
Ground and Reference Wires: Place ground and reference wires in contact with the dura or skull.
-
Closing and Recovery: Secure the implant with dental cement. Close the incision with sutures or wound clips. Provide post-operative analgesia and monitor the animal during recovery.
Signaling Pathways and Potential Long-Term Effects
The choice of anesthetic can have lasting effects on neuronal signaling and inflammation, which is a critical consideration for chronic studies.
This compound: GABA-A Receptor Modulation and Neuroinflammation
This compound primarily acts by potentiating the activity of the inhibitory neurotransmitter GABA at the GABA-A receptor.[18] This widespread neuronal inhibition is responsible for its anesthetic effects. However, emerging evidence suggests that this compound also possesses anti-inflammatory properties. In the context of neuroinflammation, this compound can inhibit the activation of microglia, the resident immune cells of the brain.[1][19] This is achieved, in part, by modulating signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and inflammation.[3][20] Specifically, this compound has been shown to upregulate microRNA-106b, which in turn inhibits the PI3K/Akt pathway, leading to a reduction in the production of pro-inflammatory cytokines.[20]
References
- 1. This compound Reduces Microglia Activation and Neurotoxicity Through Inhibition of Extracellular Vesicle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenocortical suppression and recovery after continuous hypnotic infusion: etomidate versus its soft analogue cyclopropyl-methoxycarbonyl metomidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Microglial Activation via miR-106b/Pi3k/Akt Axis [frontiersin.org]
- 4. Ketamine and xylazine for surgical anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous infusion of this compound or intermittent bolus of tiletamine-zolazepam in squirrel monkeys (Saimiri sciureus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alfaxalone as a Total Intravenous Anesthesia Protocol in New Zealand White Rabbits (Oryctolagus cuniculus) Improves Cardiovascular Stability Compared to Isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anesthetic Activity of Alfaxalone Compared with Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous ketamine for long term anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ketamine and Etomidate Down-regulate the Hypothalamic-Pituitary-Adrenal Axis in an Endotoxemic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Surgical Techniques for Chronic Implantation of Microwire Arrays in Rodents and Primates - Methods for Neural Ensemble Recordings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cds.ismrm.org [cds.ismrm.org]
- 15. neuronexus.com [neuronexus.com]
- 16. Alfaxalone–Xylazine Anesthesia in Laboratory Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzet.com [alzet.com]
- 18. anestesiaycirugiaveterinaria.es [anestesiaycirugiaveterinaria.es]
- 19. Mechanisms of Action of this compound in Modulating Microglial Activation in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Inhibits Microglial Activation via miR-106b/Pi3k/Akt Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Propofol Formulations in Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of novel Propofol formulations against the conventional lipid emulsion formulation in preclinical rat models. All presented data is derived from synthesized preclinical findings and is intended to be representative for comparative purposes. Detailed experimental protocols and visual workflows are provided to support the interpretation of the data and facilitate the design of future studies.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety parameters of a hypothetical novel this compound formulation (NPF-1), a water-soluble prodrug formulation, compared to the conventional lipid emulsion (CLE).
Table 1: Efficacy Parameters in a Rat Model
| Parameter | Conventional Lipid Emulsion (CLE) | Novel this compound Formulation (NPF-1) |
| Induction Time (seconds) | 35 ± 5 | 60 ± 8 |
| Duration of Anesthesia (minutes) | 8 ± 2 | 15 ± 3 |
| Recovery Time (minutes) | 5 ± 1 | 8 ± 2 |
| Anesthetic Potency (ED50, mg/kg) | 5.0 | 7.5 |
Table 2: Safety and Biocompatibility Parameters in a Rat Model
| Parameter | Conventional Lipid Emulsion (CLE) | Novel this compound Formulation (NPF-1) |
| Mean Arterial Pressure Reduction (%) | 25 ± 5 | 15 ± 4 |
| Heart Rate Reduction (%) | 10 ± 3 | 5 ± 2 |
| Injection Site Pain Score (0-3 scale) | 2.5 ± 0.5 | 0.5 ± 0.2 |
| Histopathological Inflammation Score (0-4 scale) | 3.0 ± 0.8 | 1.0 ± 0.3 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Assessment of Anesthetic Efficacy: Loss of Righting Reflex (LORR)
This protocol is used to determine the induction time, duration of anesthesia, and recovery time.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Rats are habituated to the testing environment for at least 30 minutes prior to the experiment.
-
A catheter is placed in the lateral tail vein for intravenous administration of the formulation.
-
The designated dose of the this compound formulation (CLE or NPF-1) is administered as a bolus injection.
-
Immediately following administration, the rat is placed on its back.
-
Induction time is recorded as the time from the start of the injection until the rat loses its righting reflex (i.e., fails to right itself within 10 seconds).
-
The rat is periodically (every 30 seconds) tested for the return of the righting reflex.
-
Duration of anesthesia is defined as the time from the loss of the righting reflex to its return.
-
Recovery time is measured from the return of the righting reflex until the rat exhibits normal exploratory behavior.
-
Evaluation of Hemodynamic Stability
This protocol assesses the impact of the formulations on cardiovascular parameters.
-
Animal Model: Male Sprague-Dawley rats (250-300g) instrumented with telemetry devices or arterial catheters for continuous blood pressure and heart rate monitoring.
-
Procedure:
-
Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded for at least 30 minutes before drug administration.
-
The this compound formulation is administered via continuous intravenous infusion at a rate that maintains a consistent depth of anesthesia, guided by the loss of righting reflex and lack of response to a tail pinch.
-
MAP and HR are continuously monitored and recorded throughout the infusion period and for at least 60 minutes post-infusion.
-
The percentage reduction in MAP and HR from baseline is calculated at the point of maximal effect.
-
Assessment of Injection Site Pain and Irritation
This protocol combines behavioral observation and histopathological analysis to evaluate local tolerance.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Behavioral Assessment (Paw Withdrawal Test):
-
A catheter is placed in the lateral tail vein.
-
Immediately following the intravenous injection of the formulation, the rat's behavior is observed for 5 minutes.
-
A pain score is assigned based on the following scale: 0 = no response; 1 = brief paw withdrawal or flinching; 2 = repeated paw withdrawal or licking of the paw; 3 = vigorous shaking or biting of the paw.
-
-
Histopathological Evaluation:
-
24 hours after the intravenous injection, the rats are euthanized.
-
The segment of the tail vein at the injection site and the surrounding tissue are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A blinded pathologist scores the degree of inflammation on a scale of 0 to 4: 0 = no inflammation; 1 = minimal inflammation; 2 = mild inflammation; 3 = moderate inflammation; 4 = severe inflammation with necrosis.
-
Visualizing the Pathways and Processes
This compound's Primary Mechanism of Action
This compound primarily exerts its anesthetic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2] This leads to increased chloride ion influx, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing.
This compound's potentiation of the GABA-A receptor signaling cascade.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates the sequential workflow for the comprehensive preclinical evaluation of a novel this compound formulation.
Workflow for evaluating novel this compound formulations in preclinical models.
References
A Comparative Analysis of Propofol and Alfaxalone for Veterinary Anesthesia
An objective guide for researchers and drug development professionals on the performance, physiological effects, and experimental considerations of two common intravenous anesthetic agents.
This guide provides a detailed comparison of Propofol and Alfaxalone (B1662665), two widely used intravenous anesthetic induction agents in veterinary medicine. By examining their mechanisms of action, clinical effects, and the protocols used for their evaluation, this document serves as a resource for researchers designing preclinical studies and for professionals in veterinary drug development.
Mechanism of Action
Both this compound, an alkylphenol-based agent, and Alfaxalone, a synthetic neuroactive steroid, exert their anesthetic effects primarily by modulating the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2] They enhance the inhibitory effects of GABA, the principal inhibitory neurotransmitter, leading to central nervous system depression, muscle relaxation, and loss of consciousness.[1] Although they target the same receptor type, their distinct chemical structures lead to differences in their physiological and recovery profiles.[1]
Comparative Anesthetic Properties and Physiological Effects
Studies comparing this compound and Alfaxalone reveal distinct profiles in terms of induction, recovery, and cardiorespiratory stability.
Anesthetic Induction and Recovery:
-
Both agents provide rapid and smooth anesthetic induction.[1][3]
-
The time to intubation can be slightly shorter with this compound compared to Alfaxalone.[4]
-
Recovery from Alfaxalone may take slightly longer than from this compound.[5] However, the quality of recovery can be poorer with Alfaxalone, with some animals exhibiting tremors, vocalization, or paddling.[5][6] In contrast, other studies report excellent recovery from both.[3]
Cardiovascular Effects:
-
This compound is often associated with a decrease in mean arterial pressure (MAP).[1][4]
-
Alfaxalone tends to provide greater cardiovascular stability.[1] It may cause a transient, compensatory increase in heart rate, likely due to a baroreceptor response, which helps maintain blood pressure.[1][4] In one study, hypotension was observed in 25% of dogs induced with this compound versus only 7% of those induced with Alfaxalone.[4]
Respiratory Effects:
-
Both drugs can cause dose-dependent respiratory depression and post-induction apnea (B1277953).[3][5]
-
In cats, Alfaxalone has been shown to have less adverse influence on respiration than this compound, with fewer instances of hypoxemia (SpO2 < 90%) and a lower requirement for manual ventilation.[7] One study in dogs noted apnea lasting 82 seconds with this compound and 210 seconds with Alfaxalone in one animal each.[3]
Quantitative Data Summary
The following table summarizes key quantitative findings from comparative studies in dogs and cats. These values represent findings from specific study protocols and may vary based on premedication, dosage, and patient status.
| Parameter | This compound | Alfaxalone | Species | Key Findings & Reference |
| Induction Dose (IV) | ~4-6 mg/kg | ~2 mg/kg | Dogs | Doses are considered clinically equipotent for induction.[2][3] |
| Intubation Time | 65 seconds (median) | 77 seconds (median) | Dogs | This compound resulted in a statistically faster time to intubation.[4] |
| Incidence of Hypotension | 25% (3/12 dogs) | 7% (1/14 dogs) | Dogs | Alfaxalone better preserved arterial blood pressure.[4] |
| Heart Rate Change | No significant variation | Significant increase (60-105s post-injection) | Dogs | Alfaxalone induces a compensatory tachycardia.[1][4] |
| Need for Manual Ventilation | 80% (8/10 cats) | 20% (2/10 cats) | Cats | Alfaxalone had less adverse respiratory influence.[7] |
| Recovery Time (to sitting) | ~2 minutes | ~6 minutes | General | Recovery from Alfaxalone is slightly longer.[5] |
| Recovery Quality | Generally smooth | Poorer scores, potential for tremors/paddling | Dogs | This compound was associated with better late recovery scores.[6] |
Experimental Protocols
A robust comparative study of intravenous anesthetics requires a well-defined protocol to ensure reproducible and unbiased results. A typical experimental design is a randomized, prospective clinical trial.
Example Protocol: Comparison of this compound and Alfaxalone in Dogs
-
Animal Selection: A cohort of healthy, adult dogs (e.g., Beagles) within a specific age and weight range are selected.[2] All animals undergo a full health screening. Food is typically withheld for 12 hours and water for 2 hours prior to anesthesia.[8][9]
-
Premedication: To reduce anxiety and the required dose of the induction agent, a sedative/analgesic is administered. A common choice is an opioid like methadone (0.2 mg/kg IM) or hydromorphone (0.05 mg/kg IV) with a sedative like acepromazine (B1664959) (0.02 mg/kg IV).[3][6]
-
Instrumentation & Baseline: An intravenous catheter is placed in a cephalic vein.[2] Baseline physiological data is recorded, including heart rate (HR), respiratory rate (RR), and mean arterial blood pressure (MAP).[3][4]
-
Randomization & Induction: Dogs are randomly assigned to receive either this compound (e.g., 4 mg/kg IV) or Alfaxalone (e.g., 2 mg/kg IV).[2][3] The drug is administered intravenously to effect, until endotracheal intubation is possible.[6]
-
Maintenance: Anesthesia is maintained using a continuous rate infusion (CRI) of the same agent (e.g., this compound at 0.25 mg/kg/min or Alfaxalone at 0.07 mg/kg/min) or an inhalant anesthetic like sevoflurane.[3][6] Dogs breathe 100% oxygen.[3]
-
Monitoring: Cardiopulmonary parameters (HR, RR, MAP, SpO2, ETCO2) are monitored and recorded at set intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes after induction).[3]
-
Recovery: After discontinuing the anesthetic, the time to key recovery milestones (e.g., extubation, sternal recumbency, standing) is recorded. The quality of recovery is assessed using established scoring systems (e.g., simple descriptive scales and visual analogue scales).[6]
-
Data Analysis: Statistical tests (e.g., Mann-Whitney U test, t-tests) are used to compare the quantitative data between the two groups.[6][7]
Conclusion
Both this compound and Alfaxalone are effective and widely used intravenous anesthetics in veterinary medicine. The choice between them often depends on the specific clinical scenario and desired physiological response.
-
This compound is characterized by its rapid induction, short duration of action, and generally smooth recovery profile. However, it carries a higher risk of dose-dependent hypotension and respiratory depression.[1][4][5]
-
Alfaxalone offers superior cardiovascular stability, making it a potentially safer choice in patients where maintaining blood pressure is critical.[1][4] While it also causes respiratory depression, some studies suggest it is less severe than with this compound.[7] Its primary drawback can be a less predictable and poorer quality of recovery in some animals.[5][6]
For researchers, these differences are critical. When designing studies, the choice of anesthetic can be a significant variable. Alfaxalone may be preferred for cardiovascular studies where hemodynamic stability is paramount, while this compound might be chosen when rapid and smooth recovery is a priority for post-procedural assessments. This guide, supported by the provided data and protocols, should aid in making an informed selection based on experimental goals.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison between this compound and alfaxalone anesthesia for the evaluation of laryngeal function in healthy dogs utilizing computerized software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Frontiers | Comparison of hemodynamic effects of this compound or alfaxalone during induction in dogs [frontiersin.org]
- 5. walkervillevet.com.au [walkervillevet.com.au]
- 6. Evaluation of the quality of the recovery after administration of this compound or alfaxalone for induction of anaesthesia in dogs anaesthetized for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative experimental study on two designed intravenous anaesthetic combinations in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Assessing the differential impact of Propofol and Midazolam on memory formation
A Comparative Analysis of Propofol and Midazolam on Memory Formation
A Guide for Researchers and Drug Development Professionals
The impact of sedative and anesthetic agents on cognitive functions, particularly memory, is a critical area of investigation for both clinical practice and neuroscience research. This compound, a short-acting intravenous anesthetic, and Midazolam, a short-acting benzodiazepine (B76468), are widely used for sedation and anesthesia. While both are known to induce amnesia, the nuances of their effects on the intricate processes of memory formation, consolidation, and recall differ significantly. This guide provides a comparative analysis of their mechanisms, impacts on synaptic plasticity, and underlying molecular pathways, supported by experimental data.
Mechanisms of Action: A Common Target with Divergent Effects
Both this compound and Midazolam exert their primary effects by enhancing the function of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. However, their specific interactions with GABA-A receptor subunits and their downstream consequences diverge.
-
This compound: It potentiates GABA-A receptor activity, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and inhibition of synaptic transmission. This action is thought to be a key contributor to its amnesic properties.[1][2]
-
Midazolam: As a benzodiazepine, Midazolam increases the frequency of chloride channel opening at the GABA-A receptor.[3] Notably, some studies suggest that Midazolam's amnesic effects are not solely dependent on its action on central benzodiazepine receptors. It may also bind to mitochondrial translocator proteins (TSPO), promoting the synthesis of neurosteroids that further enhance GABAergic inhibition and impair long-term potentiation (LTP), a cellular correlate of memory.[4][5][6][7]
Differential Impact on Memory Consolidation and Recall
Experimental evidence from both human and animal studies highlights the distinct temporal and qualitative effects of this compound and Midazolam on memory processes.
In human studies, the administration of this compound shortly after learning (approximately 13 minutes) has been shown to impair subsequent recall, while recognition memory remains intact.[8][9][10] This effect is time-dependent, as later administration (around 105 minutes post-learning) has no significant impact.[8][9] This suggests that this compound interferes with the early stages of memory consolidation.[8][9][10] In contrast, Midazolam has been found to impair both the acquisition and retrieval of memory, but not necessarily the consolidation of reference memory in tasks like the Morris water maze.[11] Studies using event-related potentials (ERPs) have shown that both this compound and Midazolam impair recognition memory from long-term storage (as early as 27 seconds after encoding) but not working memory, with Midazolam exhibiting a greater overall effect on memory impairment.[12][13]
Animal studies provide further insights. In a contextual fear conditioning paradigm, Midazolam was found to disrupt the reconsolidation of fear memory when administered after memory reactivation.[14] Interestingly, one study reported that anesthetic doses of this compound administered after training in an inhibitory avoidance task enhanced memory consolidation, an effect potentially mediated by the endocannabinoid system.[15] However, another study in mice found that Midazolam, but not this compound, impaired long-term spatial memory.[16]
Table 1: Comparative Effects on Memory Performance (Experimental Data Summary)
| Drug | Experimental Model | Key Findings | Citation |
| This compound | Human Word List Learning | Impairs recall but not recognition when given ~13 min post-learning. | [8][9][10] |
| Midazolam | Human Continuous Recognition | Greater impairment of long-term recognition memory compared to this compound. | [12][13] |
| This compound | Rat Inhibitory Avoidance | Enhanced memory consolidation post-training. | [15] |
| Midazolam | Rat Contextual Fear Conditioning | Disrupts memory reconsolidation when given after reactivation. | [14] |
| Midazolam | Mouse Morris Water Maze | Impairs long-term spatial memory. | [16] |
| This compound & Midazolam | Human Wordstem Completion | Both drugs reduce implicit memory, with no significant difference between them. | [17] |
Contrasting Effects on Hippocampal Long-Term Potentiation (LTP)
Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a primary cellular mechanism underlying learning and memory. Both this compound and Midazolam have been shown to inhibit hippocampal LTP, but through potentially different mechanisms and with varying dependencies on concentration.
-
This compound: Studies have demonstrated that this compound impairs the maintenance of LTP in the CA1 region of the hippocampus.[1][18] This effect is dose-dependent, with a concentration of 50 µM significantly suppressing LTP, while lower concentrations (5 or 20 µM) have no effect.[1] The suppression of LTP by this compound is mediated by GABA-A receptors, as it can be abrogated by the antagonist picrotoxin.[1] this compound's inhibition of LTP is not thought to involve N-methyl-D-aspartate (NMDA) receptors.[2]
-
Midazolam: Midazolam also inhibits the induction of LTP in the hippocampal CA1 region.[4][6] This inhibition is mediated through the modulation of GABA-A receptors.[3] Furthermore, Midazolam's inhibitory effect on LTP has been linked to its ability to increase neurosteroid levels in CA1 pyramidal neurons, an effect not observed with the anxiolytic benzodiazepine clonazepam.[4][5][6] This suggests a unique mechanism of action for Midazolam involving dual activation of central benzodiazepine receptors and peripheral benzodiazepine receptors (TSPO) leading to neurosteroidogenesis.[4][6][7]
Table 2: Comparative Effects on Hippocampal LTP (Experimental Data Summary)
| Drug | Preparation | Effect on LTP | Key Mechanistic Insight | Citation |
| This compound | Rat/Mouse Hippocampal Slices | Impairs maintenance of LTP. | Mediated by GABA-A receptors; dose-dependent. | [1][18] |
| Midazolam | Rat Hippocampal Slices | Inhibits induction of LTP. | Involves GABA-A receptor modulation and neurosteroidogenesis. | [3][4][6] |
Experimental Protocols
Contextual Fear Conditioning
This protocol is used to assess fear-associated memory where the context itself becomes a conditioned stimulus.
-
Habituation: The animal (e.g., rat or mouse) is placed in the conditioning chamber for a set period (e.g., 2-3 minutes) to explore freely without any stimuli.[19][20]
-
Conditioning: On the following day, the animal is returned to the same chamber. After a baseline period, an unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5-0.7 mA for 1-3 seconds), is delivered.[14][19] This may be paired with a conditioned stimulus (CS) like a tone, or the context itself can serve as the CS.[19] The pairing of the context with the aversive stimulus leads to the formation of a fear memory.
-
Memory Test: 24 hours later, the animal is placed back into the conditioning chamber without the US. The primary measure of fear memory is the percentage of time the animal spends "freezing," a species-specific defensive posture.[19][21]
In Vitro Hippocampal Slice Electrophysiology for LTP
This technique allows for the direct measurement of synaptic plasticity in a controlled ex vivo environment.
-
Slice Preparation: A rodent is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). The hippocampus is dissected out, and transverse slices (typically 400 µm thick) are prepared using a vibratome or tissue chopper.[22][23]
-
Recovery: Slices are allowed to recover for at least 1-1.5 hours in an incubation chamber with oxygenated ACSF at room temperature or slightly elevated temperatures (e.g., 28-37°C).[22][23]
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[23][24]
-
Baseline Recording: Test pulses are delivered at a low frequency (e.g., once every 10-60 seconds) to establish a stable baseline of synaptic transmission for at least 30 minutes.[24]
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second (tetanus), or a theta-burst stimulation (TBS) protocol.[22][25]
-
Post-Induction Recording: Following the HFS, synaptic responses are monitored for at least 60 minutes to determine the magnitude and stability of LTP, which is quantified as the percentage increase in the fEPSP slope or amplitude compared to the baseline.[24]
Signaling Pathways and Visualizations
The amnesic effects of this compound and Midazolam are ultimately mediated by their influence on intracellular signaling cascades crucial for synaptic plasticity and memory consolidation.
This compound's Influence on Memory-Related Signaling
This compound has been shown to modulate several key signaling pathways in the hippocampus. It can inhibit the cAMP response element-binding protein (CREB) signaling pathway, a critical regulator of gene expression required for long-term memory.[26] This includes reducing the phosphorylation of CREB and CaMKIIα, and decreasing the expression of brain-derived neurotrophic factor (BDNF) and Arc.[26] Additionally, this compound can influence the MAPK/ERK signaling cascade, leading to a dose- and time-dependent induction of the immediate early genes c-Fos and Egr-1.[27] In some contexts, this compound has been shown to downregulate the NGF/CREB signaling axis, which can contribute to microglial activation and cognitive dysfunction.[28]
Caption: this compound's signaling pathways affecting memory.
Midazolam's Impact on Memory-Related Signaling
Midazolam's primary mechanism involves enhancing GABA-A receptor function.[3] A unique aspect of its action is the involvement of the translocator protein (TSPO) on mitochondria, which leads to increased synthesis of neurosteroids like allopregnanolone.[4][7] These neurosteroids further potentiate GABA-A receptor activity, leading to a profound inhibition of LTP and memory formation.[4][7] Studies have also implicated the cofilin pathway, an actin-depolymerizing factor crucial for synaptic structural plasticity, in memory processes that can be affected by sedative agents, although direct links to Midazolam are still being fully elucidated.[29][30]
Caption: Midazolam's signaling pathways affecting memory.
General Experimental Workflow
The assessment of how drugs like this compound and Midazolam affect memory typically follows a structured experimental workflow, integrating behavioral assays with molecular and electrophysiological analyses.
Caption: Workflow for assessing drug effects on memory.
References
- 1. This compound-mediated impairment of CA1 long-term potentiation in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits long-term potentiation but not long-term depression in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Midazolam inhibits long-term potentiation through modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Midazolam Inhibits Hippocampal Long-Term Potentiation and Learning through Dual Central and Peripheral Benzodiazepine Receptor Activation and Neurosteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tressless.com [tressless.com]
- 6. Midazolam inhibits hippocampal long-term potentiation and learning through dual central and peripheral benzodiazepine receptor activation and neurosteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Modulates Early Memory Consolidation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eneuro.org [eneuro.org]
- 10. researchgate.net [researchgate.net]
- 11. Midazolam impairs acquisition and retrieval, but not consolidation of reference memory in the Morris water maze [ouci.dntb.gov.ua]
- 12. This compound and midazolam inhibit conscious memory processes very soon after encoding: an event-related potential study of familiarity and recollection in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and midazolam inhibit conscious memory processes very soon after encoding: An event related potential study of familiarity and recollection in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Midazolam disrupts fear memory reconsolidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound enhances memory formation via an interaction with the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A comparison of the effects of this compound and midazolam on memory during two levels of sedation by using target-controlled infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound facilitates the development of long-term depression (LTD) and impairs the maintenance of long-term potentiation (LTP) in the CA1 region of the hippocampus of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contextual Fear Memory Formation and Destabilization Induce Hippocampal RyR2 Calcium Channel Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fear Conditioning [protocols.io]
- 22. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. funjournal.org [funjournal.org]
- 24. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scientifica.uk.com [scientifica.uk.com]
- 26. Rescue of cAMP Response Element‐Binding Protein Signaling Reversed Spatial Memory Retention Impairments Induced by Subanesthetic Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound induces MAPK/ERK cascade dependant expression of cFos and Egr-1 in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound-induced NGF/CREB suppression and microglial M1 polarization: a correspondence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cofilin Inhibitor Improves Neurological and Cognitive Functions after Intracerebral Hemorrhage by Suppressing Endoplasmic Reticulum Stress Related-Neuroinflammation [mdpi.com]
- 30. Frontiers | Cofilin overactivation improves hippocampus-dependent short-term memory [frontiersin.org]
Validating Biomarkers of Propofol-Induced Neuronal Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Propofol, a widely used intravenous anesthetic, has raised concerns regarding its potential for neuronal injury, particularly in vulnerable populations. The identification and validation of robust biomarkers are critical for monitoring and mitigating these neurotoxic effects. This guide provides a comparative overview of key biomarkers implicated in this compound-induced neuronal injury, supported by experimental data and detailed methodologies to assist researchers in their validation efforts.
Biomarker Performance: A Quantitative Comparison
The following tables summarize the quantitative changes observed in key biomarkers following this compound exposure, as documented in experimental studies. These biomarkers represent a range of cellular processes affected by this compound, from gene expression regulation to inflammatory responses.
| Biomarker Category | Biomarker | Organism/Model | Method | Observed Change | Quantitative Data | Reference |
| Gene Expression | Early Growth Response 4 (EGR4) | Mouse (in vivo) | RT-qPCR, Western Blot | Downregulation | Significant decrease in mRNA and protein levels | [1][2] |
| Hydroxyacid Oxidase 1 (HAO1) | Mouse (in vivo) | RT-qPCR, Western Blot | Upregulation | Significant increase in mRNA and protein levels | [1][2] | |
| IL2 Inducible T-Cell Kinase (ITK) | Mouse (in vivo) | RT-qPCR, Western Blot | Upregulation | Significant increase in mRNA and protein levels | [1][2] | |
| Gene Model 14446 (GM14446) | Mouse (in vivo) | RT-qPCR | Upregulation | Significant increase in mRNA levels | [1][2] | |
| c-Fos | Rat Hippocampal Slices, Neuroblastoma cells | qRT-PCR, Western Blot | Upregulation | 6-fold increase in transcription, 8-fold increase in protein at 16.8 µM | [3][4] | |
| Early Growth Response 1 (Egr-1) | Rat Hippocampal Slices, Neuroblastoma cells | qRT-PCR, Western Blot | Upregulation | 2.5-fold increase in transcription, 3-fold increase in protein at 16.8 µM | [3][4] | |
| Inflammatory Markers | Tumor Necrosis Factor-alpha (TNF-α) | Rodent models of TBI | Not specified | Decrease | This compound administration decreased the release of TNF-α | |
| Interleukin-1beta (IL-1β) | Rodent models of TBI | Not specified | Decrease | This compound administration decreased the release of IL-1β | ||
| Interleukin-6 (IL-6) | Rodent models of TBI | Not specified | Decrease | This compound administration decreased the release of IL-6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. The following are representative protocols for key experimental techniques used to quantify the biomarkers listed above.
Real-Time Quantitative PCR (RT-qPCR) for mRNA Quantification in Brain Tissue
This protocol is adapted from methodologies used to assess changes in gene expression in response to this compound.
-
Tissue Homogenization and RNA Extraction:
-
Excise brain tissue (e.g., hippocampus) and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in a lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
-
Extract total RNA using a phenol-chloroform extraction method, followed by precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix) according to the manufacturer's instructions.
-
The reaction typically includes random hexamers and oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix).
-
The reaction mixture (20 µL total volume) should contain the master mix, forward and reverse primers (final concentration 100-200 nM), and diluted cDNA template.
-
Primer sequences for the target genes (EGR4, HAO1, ITK, GM14446, c-Fos, Egr-1) and a reference gene (e.g., GAPDH, β-actin) should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
Perform the qPCR on a real-time PCR system with a thermal cycling protocol such as:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to confirm product specificity.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Western Blot for Protein Quantification in Brain Tissue
This protocol outlines the key steps for assessing protein-level changes of biomarkers.
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-EGR4, anti-HAO1, anti-ITK, anti-c-Fos, anti-Egr-1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes involved in the validation of these biomarkers, the following diagrams are provided.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Intracellular Ca2+ homeostasis and JAK1/STAT3 pathway are involved in the protective effect of this compound on BV2 microglia against hypoxia-induced inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis by activating caspases and the MAPK pathways, and inhibiting the Akt pathway in TM3 mouse Leydig stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibited autophagy through Ca2+/CaMKKβ/AMPK/mTOR pathway in OGD/R-induced neuron injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Propofol and Desflurane on Cerebral Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of two commonly used anesthetic agents, Propofol and Desflurane (B1195063), on cerebral hemodynamics. The following sections detail their influence on key physiological parameters, supported by experimental data and protocols, to inform preclinical and clinical research in neuroanesthesia and drug development.
Executive Summary
This compound, an intravenous anesthetic, and Desflurane, a volatile anesthetic, exhibit distinct profiles in their modulation of cerebral blood flow (CBF), cerebral metabolic rate of oxygen (CMRO2), and intracranial pressure (ICP). This compound is generally characterized by its cerebral vasoconstrictive properties, leading to a coupled decrease in both CBF and CMRO2.[1][2] In contrast, Desflurane, like other volatile anesthetics, can uncouple this relationship, typically decreasing CMRO2 while causing cerebral vasodilation, which can lead to an increase in CBF and potentially ICP.[1][3] These differing mechanisms of action have significant implications for patient management in neurosurgical and neurocritical care settings.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and Desflurane on key cerebral hemodynamic parameters as reported in various studies.
Table 1: Effects on Cerebral Blood Flow (CBF) and Middle Cerebral Artery Blood Flow Velocity (Vmca)
| Anesthetic | Parameter | Baseline Value | Post-Anesthetic Value | Percent Change | Study Population | Citation |
| This compound to Desflurane | Vmca (cm/s) | 37.7 ± 10.5 | 57.8 ± 14.6 | +35% | 42 healthy children (1-6 years) | [4] |
| This compound to Desflurane | Vmca (cm/s) | 37.2 ± 3.1 | 57.7 ± 4.1 | +55% | 30 healthy children (1-6 years) | [2][5] |
| Desflurane | CBF | Awake state | N/A | -22% (at 1 MAC) | Human subjects | [6][7] |
Table 2: Effects on Cerebral Metabolic Rate of Oxygen (CMRO2)
| Anesthetic | Parameter | Percent Change from Baseline | Study Population | Citation |
| This compound | CMRO2 | Dose-dependent reduction | Human subjects | [6][8] |
| Desflurane | CMRO2 | -35% (at 1 MAC) | Human subjects | [6][7] |
| Desflurane | CMRO2 | Dose-dependent decrease | N/A | [6] |
Table 3: Effects on Regional Cerebral Oxygen Saturation (rSO2) during Spinal Surgery in Prone Position
| Anesthetic Group | Measurement Timepoint | Right rSO2 (%) (Mean ± SD) | p-value (vs. Baseline) | Left rSO2 (%) (Mean ± SD) | p-value (vs. Baseline) | Citation |
| This compound | Baseline | 66.0 ± 8.87 | - | 66.22 ± 9.39 | - | [6] |
| T5 (after prone positioning) | 62.22 ± 6.33 | 0.019 | 63.19 ± 7.56 | 0.026 | [6] | |
| T6 (end of surgery) | 63.07 ± 5 | 0.028 | 64.15 ± 5.84 | 0.041 | [6] | |
| Desflurane | Baseline | 63.68 ± 9.14 | - | 66.08 ± 10.21 | - | [6] |
| T5 (after prone positioning) | 60.96 ± 11.02 | 0.0115 | 60.92 ± 11.32 | 0.0004 | [6] |
Experimental Protocols
Detailed methodologies from key comparative studies are outlined below to provide a framework for experimental design and data interpretation.
Study 1: Comparative Evaluation of this compound, Sevoflurane (B116992), and Desflurane for Neuroanesthesia
-
Objective: To compare the effects of this compound, Sevoflurane, and Desflurane on hemodynamics, brain relaxation, and emergence characteristics in patients undergoing elective supratentor craniotomy.[9]
-
Study Design: A prospective, randomized clinical trial.[9]
-
Participants: 75 adult patients undergoing elective craniotomy for supratentorial tumors.[9]
-
Anesthetic Protocol:
-
Measurements:
Study 2: Effects of Desflurane Versus this compound Anesthesia on Regional Cerebral Oxygenation during Spinal Surgery in the Prone Position
-
Objective: To evaluate the effects of Desflurane and this compound on cerebral oxygenation during spinal surgery in the prone position.[6]
-
Study Design: A prospective, randomized, double-blinded trial.[6]
-
Participants: 52 patients scheduled for spinal surgery.[6]
-
Anesthetic Protocol:
-
Measurements:
Study 3: Cerebral Blood Flow Velocity Changes when this compound is Changed to Desflurane in Children
-
Objective: To evaluate the effect on middle cerebral artery blood flow velocity (Vmca) when this compound was substituted with Desflurane in anesthetized children.[4]
-
Study Design: A randomized controlled trial.[4]
-
Participants: 42 healthy children aged 1-6 years.[4]
-
Anesthetic Protocol:
-
Measurements:
Visualized Mechanisms and Workflows
The following diagrams illustrate the physiological pathways affected by this compound and Desflurane and a typical experimental workflow for their comparison.
Caption: Signaling pathways of this compound and Desflurane on cerebral hemodynamics.
Caption: A typical experimental workflow for comparing anesthetic effects.
References
- 1. Anesthetic Effects on Cerebral Blood Flow and Metabolism | Anesthesia Key [aneskey.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Cerebral blood flow velocity increases when this compound is changed to desflurane, but not when isoflurane is changed to desflurane in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desflurane increases cerebral blood flow velocity when used for rapid emergence from this compound anesthesia in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencerepository.org [sciencerepository.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of this compound and desflurane for postoperative neurocognitive function in patients with aneurysmal subarachnoid hemorrhage: A prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of this compound, sevoflurane and desflurane for neuroanaesthesia: A prospective randomised study in patients undergoing elective supratentorial craniotomy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Propofol Disposal
For researchers, scientists, and drug development professionals, the proper disposal of propofol is a critical component of laboratory safety and environmental responsibility. Although not currently classified as a controlled substance by the Drug Enforcement Administration (DEA), its high potential for diversion and abuse, coupled with its environmental toxicity, necessitates stringent disposal protocols.[1][2][3] Adherence to these procedures is essential for protecting personnel and the surrounding ecosystem.
This compound, a short-acting sedative, is known to be toxic to aquatic life and does not degrade naturally in the environment.[3][4] Therefore, disposing of this compound down the drain is strictly prohibited and violates the spirit of Environmental Protection Agency (EPA) guidelines.[1] The recommended final step for this compound waste is incineration.[3][4]
Immediate Safety and Handling Procedures
Due to the risk of diversion, it is considered best practice to handle and secure this compound with the same diligence as a DEA-regulated controlled substance.[2][5] This includes:
-
Secure Storage: this compound should be stored in a locked, substantially constructed cabinet or safe. If refrigeration is required, it must be kept in a locked container within the refrigeration unit.[5]
-
Access Control: Only authorized personnel should have access to this compound supplies. Maintaining a screening statement for each authorized individual is recommended.[5]
-
Inventory Management: Meticulous records of this compound acquisition, use, and disposal are crucial. An annual inventory of all this compound stores should be conducted and filed with other records.[5]
Step-by-Step Disposal Protocol
The following steps outline a comprehensive procedure for the safe disposal of unused or expired this compound:
-
Segregation of Waste: Unused or expired this compound must be segregated from other waste streams.
-
Chemical Deactivation (Rendering Non-Retrievable): Before final disposal, this compound should be rendered non-retrievable. This is a critical step to prevent diversion. Commercially available products are the primary method for this process.
-
Activated Carbon Pouches: Empty the contents of this compound vials into a pouch containing activated carbon. The carbon adsorbs the this compound, rendering it inactive.[6]
-
Chemical Drug Destruction Products: Utilize specially designed containers with chemical agents that immediately deactivate the drug on contact.[1][2] These containers should be easily accessible in areas where this compound is used.[1]
-
-
Container Management:
-
Final Disposal:
Quantitative Data on Waste Reduction
A study focused on reducing this compound waste and diversion risk demonstrated the effectiveness of implementing new disposal procedures. The following table summarizes the key findings:
| Metric | Pre-Intervention | Post-Intervention |
| Full this compound Bottles in Waste Bins | 44.1% | 0% |
| Unemptied Vials in Unsecured Bins | 25.8% | 3.4% |
Data from studies on implementing improved disposal practices.[3][6]
Experimental Protocols
The prevailing methods for this compound disposal rely on commercially available chemical deactivation products rather than specific, lab-based experimental protocols for neutralization. The methodologies for these products are proprietary to the manufacturers. The primary "experimental" data in the literature focuses on the efficacy of implementing these products and revised procedures in clinical and research settings to reduce waste and diversion.
For instance, a successful intervention involved placing activated carbon pouches and bottle cap removal tools in each room for ease of use. Audits and staff surveys were conducted before and after the intervention to measure the change in disposal practices and awareness.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the recommended workflow for the safe and compliant disposal of this compound.
References
- 1. This compound and Controlled Substance Waste Disposal Program | Stericycle [stericycle.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. EPA Ruling On Hazardous Waste Pharmaceuticals | Stericycle [stericycle.com]
Essential Protective Measures for Handling Propofol
For researchers, scientists, and drug development professionals, ensuring safety during the handling of propofol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE) Specifications
While specific quantitative data for this compound is limited, recommendations for handling phenolic compounds, a class to which this compound belongs, provide a strong basis for PPE selection. The following table summarizes key recommendations for personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Gloves: Nitrile or Neoprene gloves are recommended. A minimum thickness of 4-8 mils is advised for incidental contact. For prolonged contact or immersion, heavier-duty gloves specifically rated for chemical resistance should be used. Double gloving is a best practice. | Provides a barrier against dermal absorption, which is a primary route of exposure. Nitrile and neoprene offer good chemical resistance to phenolic compounds.[1] |
| Eye/Face Protection | Safety Goggles: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[2] | Protects eyes from accidental splashes of this compound, which can cause serious eye irritation or damage. |
| Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing. | Offers a broader area of protection for the entire face from splashes. | |
| Skin/Body Protection | Laboratory Coat: A clean, buttoned laboratory coat made of a low-permeability fabric should be worn. | Protects skin and personal clothing from contamination. |
| Apron: For tasks with a high potential for splashes, a chemically resistant apron (e.g., rubber) should be worn over the lab coat. | Provides an additional layer of protection against significant spills. | |
| Respiratory Protection | Ventilation: All handling of open containers of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of any aerosols or vapors. |
| Respirator: In situations where ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. | Provides respiratory protection in high-concentration environments. |
Experimental Protocol: Safe Handling and Disposal of this compound
Strict adherence to the following procedural steps is crucial for the safe handling and disposal of this compound in a laboratory setting.
Preparation and Handling:
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and supplies readily available, including PPE, spill cleanup materials, and waste containers.
-
Donning PPE: Before handling this compound, put on all required personal protective equipment as specified in the table above. This includes double gloving.
-
Aseptic Technique: Strict aseptic technique must be maintained throughout the handling process to prevent microbial contamination of the this compound solution.[3][4][5]
-
Vial Inspection: Visually inspect the this compound vial for any particulate matter, discoloration, or damage to the container before use.
-
Withdrawal of this compound: Disinfect the rubber septum of the vial with a sterile 70% isopropyl alcohol wipe. Using a sterile syringe and needle, carefully withdraw the required amount of this compound.
-
Labeling: If transferring this compound to another container, immediately label it with the contents, concentration, date, and time of preparation.
-
Immediate Use: Plan experiments to use the drawn this compound solution promptly to minimize the risk of contamination.
Disposal Plan:
This compound is toxic to aquatic life and should not be disposed of down the drain.[6][7] All this compound waste, including unused solutions, contaminated materials, and empty vials, must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Liquid Waste: Collect all unused or expired this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: All materials that have come into contact with this compound, such as used gloves, syringes, needles, and contaminated labware, must be placed in a separate, clearly labeled hazardous waste container for solids.
-
-
Container Management: Keep waste containers securely closed when not in use. Do not overfill containers.
-
Spill Management:
-
Small Spills: In case of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand). Wear appropriate PPE and collect the absorbed material into a hazardous waste container. Clean the spill area thoroughly.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for chemical spills.
-
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for Safe this compound Handling and Disposal.
Caption: Decision Logic for Initiating this compound Handling.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Routine handling of this compound prevents contamination as effectively as does strict adherence to the manufacturer's recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Controlled Substance Waste Disposal Program | Stericycle [stericycle.com]
- 7. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
